Product packaging for AMG319(Cat. No.:CAS No. 1608125-21-8)

AMG319

Cat. No.: B612258
CAS No.: 1608125-21-8
M. Wt: 385.4 g/mol
InChI Key: KWRYMZHCQIOOEB-LBPRGKRZSA-N
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Description

PI3K-delta Inhibitor AMG 319 is a highly selective, potent, and orally bioavailable small molecule inhibitor of the delta isoform of the 110 kDa catalytic subunit of class IA phosphoinositide-3 kinases (PI3K) with potential immunomodulating and antineoplastic activities. PI3K-delta inhibitor AMG 319 prevents the activation of the PI3K signaling pathway through inhibition of the production of the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3), thus decreasing proliferation and inducing cell death. Unlike other isoforms of PI3K, PI3K-delta is expressed primarily in hematopoietic lineages. The targeted inhibition of PI3K-delta is designed to preserve PI3K signaling in normal, non-neoplastic cells.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H16FN7 B612258 AMG319 CAS No. 1608125-21-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(1S)-1-(7-fluoro-2-pyridin-2-ylquinolin-3-yl)ethyl]-7H-purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN7/c1-12(28-21-19-20(25-10-24-19)26-11-27-21)15-8-13-5-6-14(22)9-17(13)29-18(15)16-4-2-3-7-23-16/h2-12H,1H3,(H2,24,25,26,27,28)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWRYMZHCQIOOEB-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(N=C2C=C(C=CC2=C1)F)C3=CC=CC=N3)NC4=NC=NC5=C4NC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(N=C2C=C(C=CC2=C1)F)C3=CC=CC=N3)NC4=NC=NC5=C4NC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN7
Record name AMG 319
Source Wikipedia
URL https://en.wikipedia.org/wiki/AMG_319
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Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501046373
Record name N-[(1S)-1-[7-Fluoro-2-(2-pyridinyl)-3-quinolinyl]ethyl]-9H-purin-6-amine
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Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1608125-21-8
Record name (αS)-7-Fluoro-α-methyl-N-9H-purin-6-yl-2-(2-pyridinyl)-3-quinolinemethanamine
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Record name AMG-319
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Record name AMG-319
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Record name N-[(1S)-1-[7-Fluoro-2-(2-pyridinyl)-3-quinolinyl]ethyl]-9H-purin-6-amine
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Record name AMG-319
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to AMG319: A Selective PI3Kδ Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG319 is a potent and selective, orally bioavailable small molecule inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1] Developed by Amgen, it has been investigated for its therapeutic potential in both autoimmune diseases and various cancers, particularly hematological malignancies and solid tumors.[2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key preclinical and clinical data, and detailed experimental methodologies relevant to its evaluation.

Chemical Properties

PropertyValue
IUPAC Name (S)-N-(1-(7-fluoro-2-(pyridin-2-yl)quinolin-3-yl)ethyl)-9H-purin-6-amine
Molecular Formula C₂₁H₁₆FN₇
Molar Mass 385.406 g/mol
CAS Number 1608125-21-8

Mechanism of Action

This compound selectively targets the p110δ catalytic subunit of Class IA PI3K. The PI3K family of lipid kinases are crucial components of intracellular signaling pathways that regulate a wide array of cellular processes, including cell growth, proliferation, survival, and differentiation.[3][4] The delta isoform of PI3K is primarily expressed in hematopoietic cells, making it a key regulator of immune cell function.[1]

By inhibiting PI3Kδ, this compound prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1] This reduction in PIP3 levels leads to decreased activation of downstream signaling proteins, most notably the serine/threonine kinase Akt (also known as Protein Kinase B). The subsequent deactivation of the PI3K/Akt/mTOR signaling cascade ultimately results in the inhibition of cell proliferation and induction of apoptosis in susceptible cells.[3][5]

Furthermore, the selective inhibition of PI3Kδ in immune cells provides an immunomodulatory effect. It has been shown to reduce the number and suppressive function of regulatory T cells (Tregs) within the tumor microenvironment, which may enhance the anti-tumor activity of cytotoxic T cells.[6][7]

PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PTEN PTEN PTEN->PIP3 PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates CellSurvival Cell Survival, Growth, Proliferation mTORC1->CellSurvival Promotes This compound This compound This compound->PI3K

Caption: PI3K/Akt/mTOR signaling cascade and the inhibitory action of this compound.

Quantitative Preclinical Data

In Vitro Kinase Inhibitory Activity
TargetIC₅₀ (nM)Selectivity vs. PI3KδReference
PI3Kδ 18 -[8]
PI3Kα33,000>1800-fold[9]
PI3Kβ2,700~150-fold[9]
PI3Kγ850~47-fold[8]
In Vitro Cellular Activity
AssayCell TypeIC₅₀ (nM)Reference
anti-IgM/CD40L-induced B cell proliferationHuman B cells8.6[8]
pAkt reductionHuman B cells1.5[8]
anti-IgD-induced CD69 expressionHuman Whole BloodNot specified[8]
In vivo pAKT inhibitionTransgenic (IgMm) mice1.9[8]

Experimental Protocols

PI3Kδ Enzymatic Assay (Representative Protocol)

This protocol is a representative example of a common method used to determine the enzymatic activity of PI3Kδ and the inhibitory potential of compounds like this compound.

Materials:

  • Recombinant PI3Kδ (p110δ/p85α) enzyme

  • PI3K lipid substrate (e.g., PIP2)

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl₂, 0.025 mg/ml BSA)[10]

  • This compound or other test compounds

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

  • 384-well plates

Procedure:

  • Prepare a working solution of the PI3K lipid substrate in the kinase assay buffer.

  • Dilute the recombinant PI3Kδ enzyme to the desired concentration in the lipid substrate solution.

  • Add 0.5 µL of the test compound (e.g., this compound) or vehicle (DMSO) to the wells of a 384-well plate.

  • Add 4 µL of the enzyme/lipid substrate mixture to each well.

  • Initiate the kinase reaction by adding 0.5 µL of ATP solution (final concentration typically near the Km for ATP).

  • Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).

  • Stop the reaction and detect the amount of ADP produced using a detection reagent such as the ADP-Glo™ system, following the manufacturer's instructions.

  • Measure the luminescence signal, which is proportional to the amount of ADP generated and thus reflects the kinase activity.

  • Calculate IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular pAkt Flow Cytometry Assay (Representative Protocol)

This protocol outlines a general method for measuring the phosphorylation of Akt in B cells upon stimulation and inhibition.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) or isolated B cells

  • Cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • B-cell receptor (BCR) stimulating agent (e.g., anti-IgM or anti-IgD antibody)

  • This compound or other test compounds

  • Fixation buffer (e.g., 2-4% formaldehyde)

  • Permeabilization buffer (e.g., ice-cold 90% methanol)

  • Fluorescently labeled antibodies against cell surface markers (e.g., anti-CD19) and intracellular phospho-proteins (e.g., anti-phospho-Akt Ser473)

  • Flow cytometer

Procedure:

  • Pre-incubate the cells with various concentrations of this compound or vehicle for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with a BCR agonist for a short period (e.g., 15-30 minutes) to induce Akt phosphorylation.

  • Fix the cells by adding formaldehyde and incubating at 37°C for 10 minutes.

  • Permeabilize the cells by adding ice-cold methanol and incubating on ice for 30 minutes.

  • Wash the cells and stain with a cocktail of fluorescently labeled antibodies against cell surface markers (to identify B cells) and intracellular phospho-Akt.

  • Acquire the stained cells on a flow cytometer.

  • Analyze the data by gating on the B cell population (e.g., CD19-positive cells) and quantifying the median fluorescence intensity of the phospho-Akt signal.

  • Determine the IC₅₀ value for the inhibition of Akt phosphorylation.

Preclinical Evaluation Workflow

Preclinical_Workflow TargetID Target Identification (PI3Kδ in immune cells) BiochemAssay Biochemical Assays (Kinase Activity, IC₅₀) TargetID->BiochemAssay CellAssay Cell-Based Assays (pAkt, Proliferation) BiochemAssay->CellAssay Selectivity Selectivity Profiling (vs. other kinases) CellAssay->Selectivity PKPD Pharmacokinetics & Pharmacodynamics (in vivo) Selectivity->PKPD Xenograft Xenograft Models (Efficacy) PKPD->Xenograft Tox Toxicology Studies Xenograft->Tox Clinical Clinical Trials Tox->Clinical

Caption: A typical workflow for the preclinical evaluation of a kinase inhibitor like this compound.

Lymphoma Xenograft Model (Representative Protocol)

This protocol provides a general framework for establishing and utilizing a lymphoma xenograft model to evaluate the in vivo efficacy of this compound.

Materials:

  • Human lymphoma cell line (e.g., from diffuse large B-cell lymphoma)

  • Immunodeficient mice (e.g., NOD-SCID or NSG)

  • Cell culture medium and reagents

  • Matrigel (optional)

  • This compound formulation for oral administration

  • Calipers for tumor measurement

Procedure:

  • Culture the human lymphoma cells in appropriate conditions.

  • Harvest the cells and resuspend them in a suitable medium, optionally mixed with Matrigel to enhance tumor take.

  • Subcutaneously inject a defined number of cells (e.g., 5-10 x 10⁶) into the flank of each immunodeficient mouse.

  • Monitor the mice regularly for tumor growth.

  • Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound orally to the treatment group at the desired dose and schedule. The control group receives the vehicle.

  • Measure the tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week) and calculate the tumor volume.

  • Monitor the body weight of the mice as an indicator of general health and treatment tolerance.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker assessment).

  • Compare the tumor growth curves between the treated and control groups to determine the anti-tumor efficacy of this compound.

Clinical Development

This compound has been evaluated in several clinical trials for both hematological malignancies and solid tumors.

Phase I/II Study in Relapsed/Refractory Lymphoid Malignancies (NCT01300026)
  • Design: A multi-center, open-label, dose-escalation (Part 1) and dose-expansion (Part 2) study.[11]

  • Patient Population: Adults with relapsed or refractory lymphoid malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL).[12]

  • Dosage: Oral doses of 25, 50, 100, 200, 300, and 400 mg administered once daily.[11][12]

  • Key Findings:

    • The maximum tolerated dose (MTD) was not reached up to 400 mg daily.[12]

    • This compound demonstrated anti-tumor activity, with early responses observed in CLL patients, including those with high-risk cytogenetics.[12]

    • Pharmacokinetic analysis showed linear absorption with mean plasma half-lives of 3.8 to 6.6 hours.[12]

    • Pharmacodynamic assessments revealed dose-dependent inhibition of BCR-induced pAkt in CLL samples, with near-complete inhibition at the 400 mg dose.[12]

Phase IIa Study in Head and Neck Squamous Cell Carcinoma (HNSCC) (NCT02540928)
  • Design: A randomized, double-blind, placebo-controlled, neoadjuvant "window of opportunity" study.[13][14]

  • Patient Population: Patients with operable HNSCC, both HPV-positive and HPV-negative.[13]

  • Dosage: 300 mg or 400 mg of this compound or placebo administered orally once daily for 20-29 days prior to surgery.[13][14]

  • Key Findings:

    • Treatment with this compound led to a reduction in tumor-infiltrating regulatory T cells and an increase in the cytotoxic potential of CD8+ T cells.[6]

    • A significant number of patients (12 out of 21) discontinued treatment due to immune-related adverse events (irAEs), including rash, diarrhea, and colitis.[6][15]

    • The high rate of irAEs suggested a systemic effect on Tregs and highlighted the challenge of balancing on-target immune activation with toxicity in a solid tumor setting.[6]

Clinical Trial Workflow

Clinical_Trial_Workflow Phase1 Phase I (Safety, MTD, PK/PD) Phase2 Phase II (Efficacy, Dosing) Phase1->Phase2 Phase3 Phase III (Pivotal Efficacy, Comparison) Phase2->Phase3 Approval Regulatory Approval Phase3->Approval

Caption: A simplified representation of the clinical trial phases for drug development.

Adverse Events in Clinical Trials

Adverse Event (Grade ≥3)Lymphoid Malignancies Trial (NCT01300026)HNSCC Trial (NCT02540928)
Colitis/Diarrhea 10% (colitis)23.8% (diarrhea)
Anemia 10%Not reported as a primary AE
Leukocytosis 7%Not reported as a primary AE
Infection 7%Not reported as a primary AE
Hemolysis 7%Not reported as a primary AE
Rash maculo-papular Not reported as a primary AEMore common with this compound (p=0.02)
Influenza-like illness Not reported as a primary AEMore common with this compound (p<0.01)
ALT increased Not reported as a primary AEMore common with this compound (p=0.07)

Data compiled from available public information on the respective clinical trials.[12][16][17]

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of PI3Kδ. Preclinical studies have demonstrated its ability to effectively block the PI3K/Akt signaling pathway and induce anti-tumor effects in relevant models. Clinical trials have confirmed its activity in lymphoid malignancies and provided proof-of-mechanism for its immunomodulatory effects in solid tumors. However, the therapeutic window for this compound appears to be narrow, particularly in solid tumors, due to the on-target toxicity associated with systemic Treg depletion. Further research into alternative dosing schedules or combination therapies may be necessary to optimize the risk-benefit profile of this compound and fully realize its therapeutic potential. This guide provides a foundational understanding of this compound for professionals in the field of drug discovery and development.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Immunomodulatory Effects of AMG319

Abstract

This compound is a potent and highly selective, orally bioavailable small molecule inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1] Initially developed for autoimmune conditions, its significant immunomodulatory properties have pivoted its investigation toward oncology.[2] PI3Kδ is expressed predominantly in hematopoietic cells, playing a crucial role in the proliferation, differentiation, and function of immune cells, particularly B lymphocytes and T lymphocytes.[1][3] This technical guide provides a comprehensive overview of the immunomodulatory effects of this compound, detailing its mechanism of action, summarizing key preclinical and clinical data, outlining experimental protocols, and visualizing critical pathways and workflows.

Core Mechanism of Action

This compound selectively targets the p110δ catalytic subunit of PI3K. This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[4] The reduction in PIP3 levels subsequently blocks the activation of downstream signaling cascades, most notably the AKT pathway, which is critical for cell proliferation, survival, and differentiation.[3][5] By selectively targeting the delta isoform, this compound is designed to modulate immune cells while preserving essential PI3K signaling in non-neoplastic, non-hematopoietic cells.[1]

PI3K_Pathway receptor BCR / TCR pi3kd PI3Kδ receptor->pi3kd Activation pip3 PIP3 pi3kd->pip3 Phosphorylation pip2 PIP2 pip2->pi3kd akt AKT pip3->akt Activation downstream Downstream Effectors (Proliferation, Survival) akt->downstream This compound This compound This compound->pi3kd Inhibition

Caption: this compound inhibits the PI3Kδ signaling pathway.

Quantitative Data Summary

The potency and selectivity of this compound have been characterized in various assays. Its effects on immune cell populations have been quantified in both preclinical models and human clinical trials.

Table 1: In Vitro Potency and Selectivity of this compound

Parameter IC50 Value Target/Assay Notes
PI3Kδ Inhibition 18 nM PI3K Alphascreen Assay Over 47-fold selectivity against other PI3K isoforms (α, β, γ).[6]
B-cell Proliferation 8.6 nM Anti-IgM/CD40L-induced Demonstrates potent inhibition of B-cell receptor (BCR) signaling.[6]
pAKT Reduction 1.5 nM In B-cells Measures inhibition of a key downstream effector in the PI3K pathway.[6]

| In Vivo pAKT Inhibition | 1.9 nM | Transgenic (IgMm) mice | Shows in vivo target engagement at low nanomolar concentrations.[6] |

Table 2: Clinical Immunomodulatory Effects and Adverse Events (Phase II HNSCC Trial)

Parameter Observation This compound Group Placebo Group
Cellular Effects Reduction in Tumor-Infiltrating Tregs Significant Decrease No Change
Enhanced Cytotoxicity of CD8+ T-cells Significant Increase No Change
Adverse Events Treatment Discontinuation due to irAEs 12 of 21 patients N/A

| | Most Prevalent irAEs | Skin Rashes (25%), Diarrhea (28%), Transaminitis (14%) | Skin Rashes (4%), Diarrhea (1%) |

Data compiled from a neoadjuvant, double-blind, placebo-controlled randomized phase II trial in head and neck squamous cell carcinoma (HNSCC).[7][8]

Preclinical and Clinical Immunomodulatory Effects

This compound exerts a dual effect on the tumor microenvironment: depleting immunosuppressive cells while simultaneously enhancing the activity of cytotoxic effector cells.

Immunomodulation_Effects cluster_amg This compound Action cluster_cells Immune Cell Modulation cluster_outcome Overall Outcome This compound This compound (PI3Kδ Inhibition) treg Regulatory T-cells (Tregs) This compound->treg Inhibits Survival & Function cd8 Cytotoxic T-cells (CD8+) This compound->cd8 Enhances Activation & Expansion bcell B-cells This compound->bcell Inhibits Proliferation immunosuppression Reduced Immunosuppression treg->immunosuppression antitumor Enhanced Anti-Tumor Immunity cd8->antitumor bcell->immunosuppression

Caption: Cellular immunomodulatory effects of this compound.
Effects on Regulatory T-cells (Tregs)

A primary immunomodulatory effect of this compound is the reduction of Treg cells.[7] The PI3Kδ pathway is known to be critical for Treg function and survival.[7] In a Phase II trial in HNSCC patients, this compound treatment led to a significant decrease in tumor-infiltrating Tregs.[8][9] This effect was also observed systemically in mouse models, with reduced Treg numbers in the spleen and colon.[7] This depletion of immunosuppressive Tregs is believed to "release the brakes" on the anti-tumor immune response. However, this systemic Treg depletion is also the likely cause of the observed immune-related adverse events (irAEs), such as colitis, as Tregs are essential for maintaining peripheral tolerance.[8][10]

Effects on Effector T-cells and B-cells

Concurrent with the reduction in Tregs, this compound treatment enhances the activation, expansion, and cytotoxic potential of tumor-infiltrating CD8+ and CD4+ T-cells.[7][9] This creates a more favorable ratio of cytotoxic effector cells to immunosuppressive regulatory cells within the tumor microenvironment.[11] Additionally, as a direct consequence of inhibiting the BCR signaling pathway, this compound potently blocks B-cell proliferation.[3][5]

Clinical Activity and Toxicity

In a Phase II study for HNSCC, the potent immunomodulatory effects of this compound led to significant irAEs, forcing treatment discontinuation in 12 of 21 patients.[7][8] The most common grade 3 or higher irAEs included skin rashes, diarrhea, and transaminitis.[7] These findings suggest that while continuous daily dosing is effective at modulating the tumor microenvironment, it disrupts systemic immune homeostasis. Preclinical studies in mice have explored alternative dosing schedules; an intermittent regimen (four days on, three days off) was found to inhibit tumor growth significantly without inducing a pathogenic T-cell response in the colon.[7] This suggests that optimizing the dosing schedule could be key to harnessing the anti-tumor benefits while mitigating toxicity.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of findings. Below are representative protocols for key assays used to characterize this compound.

PI3K Enzyme Activity Assay (Alphascreen)

This assay measures the direct inhibitory effect of this compound on PI3Kδ enzymatic activity.

  • Reagents: Recombinant PI3K isoforms (α, β, γ, δ), PIP2 substrate, ATP, kinase reaction buffer (e.g., 50 mM Tris-HCl, 14 mM MgCl₂, 100 mM NaCl), biotinylated-PIP3 detector, streptavidin-coated donor beads, and acceptor beads.[6]

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO.

    • In a 384-well plate, add PI3Kδ enzyme, reaction buffer, and the this compound dilution (or DMSO control).

    • Initiate the reaction by adding a mixture of PIP2 and ATP. Incubate for a specified time (e.g., 60 minutes) at room temperature.

    • Stop the reaction by adding EDTA.

    • Add the biotinylated-PIP3 detector molecule and streptavidin-coated donor beads. Incubate to allow binding.

    • Add acceptor beads and incubate in the dark for 1.5 hours.[6]

    • Read the plate on a suitable plate reader (e.g., Envision) with 680 nm excitation and 520–620 nm emission.[6]

  • Data Analysis: The signal is inversely proportional to PI3Kδ activity. Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.

B-cell Proliferation Assay

This assay assesses the functional consequence of PI3Kδ inhibition on primary immune cells.

  • Cell Isolation: Isolate B-cells from human peripheral blood mononuclear cells (PBMCs) using negative selection magnetic beads.

  • Procedure:

    • Plate the isolated B-cells in a 96-well plate at a density of 1x10⁵ cells/well.

    • Add serial dilutions of this compound and incubate for 1 hour.

    • Stimulate the cells with anti-IgM and CD40L to induce proliferation.[6]

    • Incubate for 72 hours at 37°C, 5% CO₂.

    • Add a proliferation indicator (e.g., CellTiter-Glo® or [³H]-thymidine) for the final 4-18 hours of incubation.

    • Measure luminescence or radioactivity to quantify cell proliferation.

  • Data Analysis: Normalize the data to DMSO-treated controls and calculate IC50 values.

Preclinical In Vivo Efficacy Study

This workflow outlines the evaluation of this compound in a syngeneic mouse tumor model.

Preclinical_Workflow start Start inoculation 1. Tumor Inoculation (e.g., B16F10-OVA cells in C57BL/6 mice) start->inoculation randomization 2. Tumor Growth & Randomization inoculation->randomization treatment 3. Treatment Initiation - Vehicle Control - this compound (Continuous) - this compound (Intermittent) randomization->treatment monitoring 4. Monitoring - Tumor Volume - Body Weight - Clinical Signs (Colitis) treatment->monitoring endpoint 5. Endpoint Analysis - Tumor Growth Inhibition - Immune Cell Infiltration (FACS) - Gene Expression (scRNA-seq) monitoring->endpoint finish End endpoint->finish

Caption: Workflow for a preclinical mouse model study.
  • Model: C57BL/6 mice are subcutaneously inoculated with a syngeneic tumor cell line (e.g., B16F10-OVA melanoma).[8]

  • Treatment Groups: Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into groups: Vehicle control, this compound continuous daily dosing, and this compound intermittent dosing.[7]

  • Administration: this compound is administered orally (p.o.) at a predetermined dose.[6]

  • Monitoring: Tumor volume is measured 2-3 times per week with calipers. Body weight and signs of toxicity (e.g., weight loss, colitis symptoms) are monitored.

  • Endpoint Analysis: At the end of the study, tumors and relevant tissues (spleen, colon) are harvested. Tissues are processed for flow cytometry to analyze immune cell populations (CD8+, CD4+, Tregs) and for RNA sequencing to analyze gene expression changes.[8][12]

Conclusion

This compound is a selective PI3Kδ inhibitor with profound immunomodulatory effects, characterized by the depletion of immunosuppressive Treg cells and the enhancement of cytotoxic T-cell function. While these effects drive potent anti-tumor immunity, they also present a significant clinical challenge in the form of immune-related adverse events due to the disruption of systemic immune tolerance.[8] The clinical development of this compound in solid tumors was halted because of this toxicity profile.[7] However, the findings from these studies provide invaluable insights into the role of PI3Kδ in immune regulation. Future development of PI3Kδ inhibitors in solid tumors will likely require strategies to mitigate systemic toxicities, such as intermittent dosing schedules or combination therapies that can localize the immune response to the tumor microenvironment.[7][11][12] The experience with this compound underscores the delicate balance required to therapeutically modulate the immune system for cancer therapy.

References

The Role of AMG319 in B-cell Receptor Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG319 is a potent, highly selective, and orally bioavailable small-molecule inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1] The PI3K signaling pathway is a critical mediator of numerous cellular functions, including proliferation, survival, differentiation, and metabolism.[2] Within the hematopoietic system, the PI3Kδ isoform is predominantly expressed and plays an essential role in B-cell receptor (BCR) signaling.[2] Dysregulation of the BCR-PI3Kδ axis is a known driver in the pathogenesis of various B-cell malignancies, such as Chronic Lymphocytic Leukemia (CLL) and Non-Hodgkin Lymphoma (NHL), making PI3Kδ a key therapeutic target.[2][3] this compound was developed to specifically target this pathway, thereby inhibiting the downstream signals that promote the growth and survival of malignant B-cells.[3]

Mechanism of Action

The B-cell receptor is a transmembrane complex that, upon antigen binding, initiates a signaling cascade crucial for B-cell activation, proliferation, and survival. A key event in this cascade is the activation of Class I PI3Ks.

  • BCR Activation: Antigen binding to the BCR triggers the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the receptor's accessory proteins, CD79a and CD79b.

  • Syk and BTK Activation: This phosphorylation event recruits and activates spleen tyrosine kinase (Syk), which in turn activates downstream effectors, including Bruton's tyrosine kinase (BTK).

  • PI3Kδ Recruitment and Activation: PI3Kδ is recruited to the plasma membrane and activated.

  • PIP3 Production: Activated PI3Kδ phosphorylates the membrane lipid phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).

  • Downstream Signaling: PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase Akt (also known as protein kinase B). This recruitment to the membrane allows for the phosphorylation and activation of Akt.

  • Cellular Response: Activated Akt proceeds to phosphorylate a multitude of downstream substrates, promoting cell survival, proliferation, and growth.

This compound exerts its therapeutic effect by competitively binding to the ATP-binding site of the PI3Kδ catalytic subunit. This inhibition blocks the conversion of PIP2 to PIP3, thereby preventing the activation of Akt and interrupting the entire downstream signaling cascade that is critical for the proliferation and survival of B-lymphocytes.[1]

BCR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) Syk Syk BCR->Syk activates PI3Kd PI3Kδ PIP2 PIP2 PI3Kd->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt recruits & activates BTK BTK Syk->BTK activates BTK->PI3Kd activates Proliferation Cell Proliferation & Survival Akt->Proliferation promotes Antigen Antigen Antigen->BCR binds This compound This compound This compound->PI3Kd inhibits

B-cell receptor signaling pathway and inhibition by this compound.

Data Presentation

The following tables summarize the quantitative data for this compound from preclinical and clinical studies.

Table 1: Preclinical In Vitro Potency and Selectivity
Assay TypeTarget/StimulusSpeciesIC50Selectivity vs. PI3KδReference
Enzyme Assay PI3Kδ-<10 nM-[4]
PI3Kα->5000-fold[4]
PI3Kβ->200-fold[4]
PI3Kγ->200-fold[4]
Cell-Based pAkt Assay BCR Cross-linkingMurine (Splenocytes)<5 nM-[4]
Human Whole Blood Assay anti-IgD (CD69 expression)Human16 nM-[3]
Table 2: Phase I Clinical Trial Results (NCT01300026)
ParameterDetailsReference
Patient Population 28 adults with relapsed/refractory lymphoid malignancies (25 CLL, 3 NHL)[5]
Dose Escalation 25, 50, 100, 200, 300, and 400 mg once daily (QD)[5]
Maximum Tolerated Dose Not reached at doses up to 400 mg QD[5]
Dose-Limiting Toxicity 1 event: Grade 3 hemolytic anemia at 25 mg in one CLL patient[5]
Pharmacokinetics (PK) Linear absorption; mean plasma half-life of 3.8 to 6.6 hours[5]
Pharmacodynamics (PD) Dose-dependent inhibition of BCR-induced pAkt in patient CLL samples[5]
Near-complete pAkt inhibition for 24 hours at the 400 mg dose[5]
Preliminary Efficacy (CLL) Anti-tumor activity observed at all dose levels[5]
13 of 15 CLL patients at 200-400 mg doses remained on study after a median follow-up of 30 weeks[5]
Adverse Events (AEs) 75% of patients had ≥1 treatment-related AE (25% were Grade ≥3)[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

PI3Kδ Enzyme Inhibition Assay (Alphascreen)

This assay quantifies the ability of this compound to inhibit the enzymatic activity of PI3Kδ by measuring the production of PIP3.

  • Principle: A competitive immunoassay format where biotinylated PIP3 (generated by the enzyme) competes with a fluorescently labeled PIP3 tracer for binding to a GST-tagged PH domain protein, which is in turn captured by glutathione-coated acceptor beads. Proximity of donor and acceptor beads generates a signal, which is inversely proportional to the enzyme's activity.

  • Materials: Recombinant PI3Kδ enzyme, PI(4,5)P2 substrate, ATP, biotinylated-IP4, streptavidin-donor beads, anti-GST-acceptor beads, assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 14 mM MgCl₂).

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO.

    • In a 384-well plate, add PI3Kδ enzyme to the assay buffer.

    • Add the diluted this compound or DMSO vehicle control to the wells.

    • Initiate the kinase reaction by adding a mixture of PI(4,5)P2 substrate and ATP.

    • Incubate at room temperature to allow PIP3 production.

    • Stop the reaction and add the detection mix containing the biotinylated-IP4, GST-PH domain protein, streptavidin-donor beads, and anti-GST-acceptor beads.

    • Incubate in the dark to allow for bead binding.

    • Read the plate on a suitable plate reader (e.g., Envision).

    • Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.

PI3K_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Dilute_Cmpd Prepare serial dilutions of this compound in DMSO Add_Cmpd Add this compound or DMSO (control) Dilute_Cmpd->Add_Cmpd Prep_Enzyme Prepare Enzyme Mix: PI3Kδ in Assay Buffer Add_Enzyme Dispense Enzyme Mix into 384-well plate Prep_Enzyme->Add_Enzyme Prep_Substrate Prepare Substrate Mix: PIP2 + ATP Start_Rxn Add Substrate Mix to start reaction Prep_Substrate->Start_Rxn Add_Enzyme->Add_Cmpd Incubate_1 Incubate Add_Cmpd->Incubate_1 Incubate_1->Start_Rxn Incubate_2 Incubate at RT Start_Rxn->Incubate_2 Stop_Rxn Stop reaction & Add Detection Mix Incubate_2->Stop_Rxn Incubate_3 Incubate in dark Stop_Rxn->Incubate_3 Read_Plate Read Alphascreen signal Incubate_3->Read_Plate Calc_IC50 Calculate IC50 value Read_Plate->Calc_IC50

Workflow for the PI3Kδ Alphascreen enzyme inhibition assay.
B-Cell Proliferation Assay

This assay measures the effect of this compound on the proliferation of B-cells following stimulation that mimics T-cell help and BCR engagement.

  • Principle: Primary B-cells or B-cell lines are stimulated to proliferate. The viability or proliferation is measured, typically via metabolic activity (e.g., MTS/CellTiter-Glo) or DNA synthesis, in the presence of varying concentrations of the inhibitor.

  • Materials: Isolated primary B-cells or a suitable B-cell line (e.g., from CLL patients), RPMI-1640 culture medium with FBS, anti-IgM antibody, recombinant CD40 ligand (CD40L), proliferation assay reagent (e.g., CellTiter-Glo®).

  • Procedure:

    • Plate B-cells in a 96-well culture plate.

    • Add serial dilutions of this compound or DMSO vehicle control to the wells and pre-incubate.

    • Add stimulating agents (e.g., anti-IgM and CD40L) to all wells except the unstimulated control.

    • Incubate the plate for a set period (e.g., 72 hours) at 37°C in a CO₂ incubator.

    • Add the proliferation assay reagent (e.g., CellTiter-Glo®) to each well.

    • Incubate as per the manufacturer's instructions.

    • Measure the signal (luminescence for CellTiter-Glo®) on a plate reader.

    • Determine the IC50 for inhibition of proliferation.

Phospho-Akt (pAkt) Inhibition Assay in Human Whole Blood

This pharmacodynamic assay measures the functional inhibition of the PI3Kδ pathway directly in a clinically relevant matrix.

  • Principle: Whole blood is treated with the inhibitor, then stimulated via the BCR. Red blood cells are lysed, and white blood cells are fixed and permeabilized. B-cells are identified using a surface marker (CD19), and the level of intracellular phosphorylated Akt (at Ser473) is quantified by flow cytometry using a phospho-specific antibody.

  • Materials: Freshly collected human whole blood (in sodium heparin tubes), anti-IgD antibody for stimulation, this compound, PhosFlow Lyse/Fix buffer, permeabilization buffer, fluorescently-conjugated antibodies (e.g., anti-CD19, anti-pAkt Ser473).

  • Procedure:

    • Aliquot whole blood into tubes or a 96-well deep-well plate.

    • Add serial dilutions of this compound or DMSO vehicle control and incubate briefly.

    • Stimulate the samples with an optimal concentration of anti-IgD antibody for a short period (e.g., 5-10 minutes) at 37°C. Leave one sample unstimulated as a negative control.

    • Immediately stop the stimulation by adding a lysis/fixation buffer (e.g., BD PhosFlow Lyse/Fix) and incubate.

    • Centrifuge the cells, discard the supernatant, and wash.

    • Permeabilize the cells by resuspending the pellet in a cold permeabilization buffer (e.g., methanol-based).

    • Wash the cells to remove the permeabilization buffer.

    • Stain the cells with a cocktail of fluorescently-conjugated antibodies against surface markers (e.g., anti-CD19) and intracellular targets (e.g., anti-pAkt S473).

    • Incubate in the dark.

    • Wash the cells and resuspend in FACS buffer.

    • Acquire data on a flow cytometer.

    • Analyze the data by gating on the CD19-positive B-cell population and quantifying the median fluorescence intensity (MFI) of the pAkt signal.

pAkt_Flow_Workflow start Collect Human Whole Blood aliquot Aliquot blood & add this compound/DMSO start->aliquot stimulate Stimulate with anti-IgD (e.g., 5 min @ 37°C) aliquot->stimulate lyse_fix Lyse RBCs & Fix WBCs (PhosFlow Buffer) stimulate->lyse_fix permeabilize Permeabilize Cells (e.g., cold Methanol) lyse_fix->permeabilize stain Stain with Antibodies (anti-CD19, anti-pAkt) permeabilize->stain acquire Acquire Data on Flow Cytometer stain->acquire analyze Gate on CD19+ B-cells, Quantify pAkt MFI acquire->analyze end Determine pAkt Inhibition analyze->end

Workflow for pAkt inhibition analysis by flow cytometry.

References

Preclinical Research on AMG319 for Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical research and development of AMG319, a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The information presented herein is intended for professionals in the fields of oncology research and drug development, offering a consolidated resource on the compound's mechanism of action, preclinical efficacy, and associated experimental methodologies.

Core Mechanism of Action

This compound is a small molecule that selectively targets the p110δ catalytic subunit of PI3K, an enzyme predominantly expressed in hematopoietic cells and playing a crucial role in B-cell receptor (BCR) signaling and the broader tumor microenvironment.[1][2] By inhibiting PI3Kδ, this compound disrupts downstream signaling pathways, primarily the PI3K/AKT pathway, leading to the inhibition of cell proliferation and the induction of apoptosis in malignant B-cells.[1]

A significant aspect of this compound's preclinical activity is its immunomodulatory potential.[2] The inhibition of PI3Kδ has been shown to selectively target and reduce the number of immunosuppressive regulatory T cells (Tregs) within the tumor microenvironment.[2][3][4] This reduction in Treg-mediated suppression is believed to enhance the cytotoxic potential of tumor-infiltrating T cells, thereby promoting an anti-tumor immune response.[2][3][4]

dot

AMG319_Mechanism_of_Action cluster_tme Tumor Microenvironment cluster_signaling Intracellular Signaling Treg Regulatory T Cell (Treg) CD8 Cytotoxic T Cell Treg->CD8 Suppresses TumorCell Tumor Cell CD8->TumorCell Induces Apoptosis PI3Kd PI3Kδ AKT AKT PI3Kd->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes This compound This compound This compound->Treg Reduces Population This compound->PI3Kd Inhibits

Caption: this compound inhibits PI3Kδ, leading to reduced tumor cell proliferation and a decrease in immunosuppressive regulatory T cells.

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Potency of this compound
Assay TypeCell Type/TargetIC50Reference
Enzymatic AssayPI3Kδ<10 nM[1]
Human Whole Blood Assay (pAKT)B-cells (BCR stimulated)16 nM[2][5]
Primary Murine Splenocytes (pAKT)B-cells (BCR stimulated)<5 nM[1]
Cell Viability AssayHT (DLBCL Cell Line)~10 µM[1]
Table 2: In Vitro Selectivity of this compound
PI3K IsoformSelectivity vs. PI3Kδ (fold)Reference
PI3Kα>5000[1]
PI3Kβ200[1]
PI3Kγ>5000[1]

Note: Data on in vivo tumor growth inhibition and preclinical pharmacokinetics were not available in the public domain in a format suitable for tabular summarization.

Key Preclinical Experimental Protocols

This section details the methodologies for key experiments cited in the preclinical evaluation of this compound.

In Vitro Cell Viability and Proliferation Assays

Objective: To determine the direct cytotoxic or cytostatic effect of this compound on cancer cell lines.

Methodology:

  • Cell Culture: Lymphoma cell lines (e.g., Rituximab-sensitive and -resistant lines, Mantle Cell Lymphoma, T-cell lymphoma lines) are cultured in appropriate media and conditions.[3]

  • Drug Treatment: Cells are seeded in 96-well plates and exposed to escalating doses of this compound (e.g., 0.1 to 100 µM) or vehicle control (e.g., 0.1% DMSO) for a specified duration (e.g., 48-72 hours).[1][3]

  • Viability Assessment: Cell viability is measured using commercially available assays such as PrestoBlue or CellTiter-Glo, which quantify metabolic activity or ATP content, respectively.[3]

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

dot

Cell_Viability_Workflow start Start: Cancer Cell Culture seed Seed cells in 96-well plates start->seed treat Treat with escalating doses of this compound seed->treat incubate Incubate for 48-72 hours treat->incubate assay Add Viability Reagent (e.g., PrestoBlue) incubate->assay read Measure signal (fluorescence/luminescence) assay->read analyze Calculate IC50 values read->analyze end End: Determine Potency analyze->end

Caption: Workflow for determining the in vitro potency of this compound against cancer cell lines.

In Vivo Xenograft Tumor Models

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., NSG mice) are used as hosts for human B-cell lymphoma xenografts.[1]

  • Tumor Implantation: Human B-cell lymphoma cells (e.g., HT cell line) are subcutaneously implanted into the flanks of the mice.[1]

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. Mice are then randomized into treatment and control groups.

  • Drug Administration: this compound is administered to the treatment group, often in combination with other agents like vincristine, via a clinically relevant route (e.g., oral gavage).[1] A control group receives a vehicle.

  • Tumor Measurement: Tumor volume is measured at regular intervals using calipers.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume in the treated group to the control group.

A study on a mouse solid tumor model suggested that an intermittent dosing schedule of a PI3Kδ inhibitor could decrease tumor growth with fewer adverse effects.[4]

Analysis of Regulatory T Cells (Tregs) in the Tumor Microenvironment

Objective: To assess the impact of this compound on the population of immunosuppressive Treg cells within the tumor.

Methodology:

  • Tumor Harvest and Dissociation: Tumors from treated and control animals are excised and mechanically and enzymatically dissociated to create a single-cell suspension.

  • Cell Staining: The single-cell suspension is stained with a cocktail of fluorescently labeled antibodies specific for cell surface markers (e.g., CD4) and intracellular markers (e.g., FoxP3, the master regulator of Tregs).

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer to identify and quantify the percentage of CD4+FoxP3+ Treg cells within the total immune cell population of the tumor.

  • Data Analysis: The percentage of Tregs in the this compound-treated group is compared to the control group to determine the effect of the drug on Treg infiltration.

dot

Treg_Analysis_Workflow start Start: Excise Tumors dissociate Create single-cell suspension start->dissociate stain Stain with fluorescent antibodies (CD4, FoxP3) dissociate->stain flow Acquire data on flow cytometer stain->flow gate Gate on CD4+ and FoxP3+ cells flow->gate quantify Quantify % of Treg cells gate->quantify compare Compare treated vs. control groups quantify->compare end End: Assess Treg modulation compare->end

Caption: Experimental workflow for the analysis of regulatory T cells in tumors treated with this compound.

Conclusion

The preclinical data for this compound demonstrate its potential as an anti-cancer agent, particularly for lymphoid malignancies. Its dual mechanism of directly inhibiting tumor cell proliferation and modulating the tumor microenvironment by reducing immunosuppressive regulatory T cells provides a strong rationale for its clinical development. Further research focusing on optimizing dosing schedules and exploring combination therapies is warranted to maximize its therapeutic potential.

References

Investigating AMG319 in Autoimmune Disease Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: AMG319 is a highly selective, small-molecule inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3K signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, and survival.[1] The PI3Kδ isoform is predominantly expressed in hematopoietic cells, playing a key role in the function and regulation of immune cells such as B and T lymphocytes.[2][3] This specific expression pattern makes PI3Kδ an attractive therapeutic target for managing immune-mediated disorders, including autoimmune diseases and certain hematological malignancies.[1][2][3] This guide provides an in-depth overview of the investigation of this compound and related PI3Kδ inhibitors in models relevant to autoimmune disease, summarizing key data, experimental protocols, and the underlying signaling pathways.

Mechanism of Action: PI3Kδ/AKT Signaling Pathway

PI3Kδ is a crucial component of the B-cell receptor (BCR) signaling pathway and is also involved in T-cell activation and function.[2] Upon receptor stimulation, PI3Kδ phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Akt (also known as protein kinase B). The activation of the Akt signaling cascade subsequently influences multiple cellular functions, including cell cycle progression, proliferation, and cytokine production.[2][4] this compound exerts its effect by selectively inhibiting the kinase activity of PI3Kδ, thereby blocking the production of PIP3 and inhibiting the downstream Akt signaling pathway.

PI3K_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Immune Cell Receptor (e.g., BCR, TCR) PI3K_delta PI3Kδ Receptor->PI3K_delta Activation PIP2 PIP2 PI3K_delta->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PI3Kδ action AKT AKT PIP3->AKT Activation This compound This compound This compound->PI3K_delta Inhibition Downstream Downstream Effectors (e.g., mTOR, NF-κB) AKT->Downstream Cell_Response Cellular Responses: - Proliferation - Survival - Cytokine Production Downstream->Cell_Response

Diagram 1. Simplified PI3Kδ/AKT Signaling Pathway.

Preclinical Investigations: In Vitro Data

In vitro studies using isolated immune cells have been instrumental in elucidating the direct effects of PI3Kδ inhibition on T-cell function. These experiments demonstrate that targeting PI3Kδ can potently modulate T-cell cytokine production across different T helper (Th) subsets.[4]

Data Presentation

Table 1: Effect of a PI3Kδ Inhibitor on T-Cell Cytokine Production (In Vitro)

T Helper Cell Subset Key Cytokines Measured Observed Effect of PI3Kδ Inhibitor Reference
Th1 IFN-γ Dose-dependent suppression [4]
Th2 IL-4, IL-5, IL-13 Dose-dependent suppression [4]
Th17 IL-17 Dose-dependent suppression [4]

Data is generalized from studies on selective PI3Kδ inhibitors.

This broad-spectrum suppression suggests that PI3Kδ is fundamental to the function of various effector T-cell lineages, which could be beneficial in autoimmune diseases often driven by a mix of Th1, Th2, and/or Th17 responses.[4]

Experimental Protocols

Protocol 1: In Vitro T-Cell Cytokine Production Assay

  • Cell Isolation: Isolate naïve CD4+ T cells from splenocytes of mice using magnetic-activated cell sorting (MACS).

  • T-Cell Differentiation: Culture the isolated naïve T cells under specific polarizing conditions to differentiate them into Th1, Th2, or Th17 subsets.

    • Th1: Culture with IL-2, IL-12, and anti-IL-4 antibodies.

    • Th2: Culture with IL-2, IL-4, and anti-IFN-γ antibodies.

    • Th17: Culture with IL-6, TGF-β, IL-23, and anti-IL-4/anti-IFN-γ antibodies.

  • Incubation: Differentiate cells for 3-5 days.

  • Restimulation and Treatment: Restimulate the differentiated T helper cells with anti-CD3 and anti-CD28 antibodies in the presence of varying concentrations of the PI3Kδ inhibitor (e.g., this compound) or a vehicle control.

  • Cytokine Analysis: After 24-72 hours of restimulation, collect the cell culture supernatants. Analyze cytokine concentrations (e.g., IFN-γ, IL-4, IL-17) using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead array.

  • Data Analysis: Determine the dose-dependent effect of the inhibitor on cytokine production for each T-cell subset.

In_Vitro_Workflow cluster_prep Cell Preparation cluster_diff T-Cell Differentiation (3-5 days) cluster_treat Restimulation & Treatment cluster_analysis Analysis splenocytes Isolate Splenocytes from Mouse cd4_cells Purify Naive CD4+ T-Cells splenocytes->cd4_cells th1 Th1 Conditions cd4_cells->th1 th2 Th2 Conditions cd4_cells->th2 th17 Th17 Conditions cd4_cells->th17 restim Restimulate with anti-CD3/CD28 th1->restim th2->restim th17->restim treat_amg Add this compound (Varying Doses) restim->treat_amg treat_veh Add Vehicle (Control) restim->treat_veh collect Collect Supernatants treat_amg->collect treat_veh->collect elisa Measure Cytokines (ELISA) collect->elisa

Diagram 2. In Vitro Workflow for Assessing this compound's Effect on T-Cells.

Preclinical Investigations: In Vivo Models

While direct studies of this compound in classic autoimmune models are not extensively detailed in the provided literature, significant insights can be drawn from in vivo cancer models where treatment led to immune-related adverse events (irAEs) that mechanistically mirror autoimmune pathologies, such as colitis.[5][6][7] These studies show that PI3Kδ inhibition systemically decreases the number of immunosuppressive T regulatory (Treg) cells.[5][6][7] This reduction in Tregs is accompanied by an expansion of pathogenic T helper 17 (Th17) and cytotoxic Tc17 cells, particularly in the colon, leading to inflammation.[6][7]

Data Presentation

The toxicity observed with continuous dosing led researchers to explore alternative strategies. Intermittent dosing was tested in mouse models to see if anti-tumor immunity could be maintained while curbing the autoimmune-like side effects.[5]

Table 2: Impact of Dosing Regimen on Tumor Growth and T-Cell Populations in a Mouse Model

Dosing Regimen Tumor Growth Outcome Effect on Colonic Pathogenic T-Cells Reference
Continuous Dosing Inhibited Expansion of pathogenic T-cells, inducing colitis [5][6]
Intermittent Dosing Significantly inhibited Did not induce pathogenic T-cell response [5]

(4 days on, 3 days off) | | | | Findings are based on a PI3Kδ inhibitor in a mouse tumor model.

Experimental Protocols

Protocol 2: In Vivo Murine Model of PI3Kδ Inhibition-Induced Colitis

  • Animal Model: Use a suitable mouse strain (e.g., C57BL/6).

  • Grouping: Randomly assign mice to different treatment groups:

    • Group 1: Vehicle control (placebo).

    • Group 2: PI3Kδ inhibitor (continuous daily dosing).

    • Group 3: PI3Kδ inhibitor (intermittent dosing, e.g., 4 days on, 3 days off).

  • Drug Administration: Administer the compound or vehicle via an appropriate route, such as oral gavage or mixed in the diet.

  • Monitoring: Monitor mice daily for clinical signs of colitis, including weight loss, stool consistency, and rectal bleeding.

  • Sample Collection: At the end of the study period, collect tissues including the colon, spleen, and lymph nodes.

  • Immunophenotyping: Prepare single-cell suspensions from the collected tissues. Use flow cytometry to analyze immune cell populations, specifically quantifying Treg cells (e.g., CD4+FoxP3+), Th17 cells (e.g., CD4+RORγt+), and other relevant T-cell subsets.

  • Histopathology: Perform histological analysis on colon tissue sections to assess the degree of inflammation, tissue damage, and immune cell infiltration.

  • Data Analysis: Compare the immunological and pathological readouts between the different treatment groups to assess the impact of the dosing regimen on efficacy and toxicity.

In_Vivo_Workflow cluster_groups Treatment Groups cluster_analysis Downstream Analysis start Select Mice control Vehicle Control start->control continuous Continuous Dosing (this compound) start->continuous intermittent Intermittent Dosing (this compound) start->intermittent monitor Daily Monitoring (Weight, Clinical Signs) control->monitor continuous->monitor intermittent->monitor euthanize Endpoint: Euthanasia & Tissue Collection monitor->euthanize histology Colon Histopathology euthanize->histology flow Flow Cytometry (Spleen, Colon, LN) euthanize->flow analysis Compare Groups: - Inflammation Score - T-Cell Populations histology->analysis flow->analysis

Diagram 3. In Vivo Experimental Workflow for Evaluating this compound.

Clinical Findings and Implications for Autoimmune Disease

A phase II trial of this compound in head and neck cancer patients provided critical human data on its immunological effects.[5][6][7] The trial was halted early because a significant number of patients developed immune-related adverse events (irAEs), such as skin rashes, diarrhea, and colitis.[5][6] These irAEs are mechanistically autoimmune or autoinflammatory in nature, resulting from the on-target effect of PI3Kδ inhibition: the disruption of T regulatory cell function, which unleashes other T-cell activity.[6][7]

Data Presentation

Table 3: Immune-Related Adverse Events (irAEs) in Patients Treated with this compound

Trial Patient Population This compound Dose(s) Number of Patients with irAEs Requiring Treatment Discontinuation Common irAEs Observed Reference

| Phase II | Head and Neck Cancer | 300 mg and 400 mg daily | 12 out of 21 | Skin rashes, diarrhea, colitis, transaminitis |[5][6][7] |

These clinical findings underscore the potent immunomodulatory activity of this compound. While these effects were toxic in the context of cancer treatment, they confirm that the mechanism of action is highly relevant for autoimmune diseases, where the goal is often to modulate an overactive immune system.[6] The challenge lies in harnessing this activity therapeutically without inducing unacceptable toxicity. The preclinical data suggest that alternative dosing strategies, such as intermittent administration, could be a viable path forward to widen the therapeutic window.[5][6]

Conclusion

The investigation of this compound, a selective PI3Kδ inhibitor, provides a compelling case study in the translation of immunology from preclinical models to clinical observation. Preclinical data clearly show that PI3Kδ inhibition potently suppresses cytokine production from key T helper subsets involved in autoimmunity.[4] In vivo and clinical studies reveal a powerful, on-target effect of depleting T regulatory cells, which can lead to severe autoimmune-like toxicities.[6][7] While these toxicities have hampered development in some areas, they also validate the mechanism's profound impact on immune regulation. For the successful application of PI3Kδ inhibitors like this compound in autoimmune diseases, future research must focus on optimizing the therapeutic index, likely through innovative, intermittent dosing regimens that can maintain immune modulation while minimizing the risk of severe, treatment-induced autoimmunity.[5]

References

AMG319 and Its Impact on Regulatory T Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

AMG319 is an orally bioavailable, highly selective small molecule inhibitor of the delta (δ) isoform of phosphoinositide 3-kinase (PI3K).[1] The PI3Kδ isoform is predominantly expressed in hematopoietic cells and plays a crucial role in the development, function, and survival of lymphocytes, making it a key target in both hematological malignancies and immuno-oncology.[1][2] Regulatory T cells (Tregs), a subset of CD4+ T cells characterized by the expression of the transcription factor FOXP3, are critical for maintaining immune homeostasis and preventing autoimmunity.[3][4] However, within the tumor microenvironment (TME), Tregs represent a major barrier to effective anti-tumor immunity by suppressing the activity of effector T cells.[3][5] Consequently, strategies to deplete or functionally impair Tregs are a major focus of cancer immunotherapy research. This technical guide provides an in-depth analysis of the mechanism of action of this compound on Tregs, summarizing key experimental findings, methodologies, and the clinical implications of its use.

Mechanism of Action: PI3Kδ Inhibition in Tregs

The PI3K/AKT signaling pathway is fundamental for Treg function and differentiation.[6][7] The PI3Kδ isoform is the dominant player in this pathway within Tregs.[6] Upon T-cell receptor (TCR) and co-stimulatory signaling (e.g., via CD28 or ICOS), PI3Kδ is activated and phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[4] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates and inactivates transcription factors such as FOXO1 and BACH2, leading to their sequestration in the cytoplasm.[6] The exclusion of these transcription factors from the nucleus is critical for maintaining the expression of FOXP3 and other genes essential for Treg suppressive function.[6]

This compound selectively inhibits PI3Kδ, thereby blocking the conversion of PIP2 to PIP3. This disruption of the signaling cascade prevents the activation of AKT, allowing FOXO1 and BACH2 to remain active in the nucleus. This alteration in transcriptional regulation ultimately suppresses Treg functionality and stability.[6]

PI3K_Signaling_in_Tregs cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR/CD28 PI3K_delta PI3Kδ TCR->PI3K_delta Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation AKT AKT PIP3->AKT Recruitment & Activation pAKT p-AKT (Active) AKT->pAKT Phosphorylation FOXO1_BACH2 FOXO1 / BACH2 (Inactive) pAKT->FOXO1_BACH2 Phosphorylation (Inactivation) FOXP3 FOXP3 Expression Treg_Function Treg Function & Survival FOXP3->Treg_Function Promotion FOXO1_BACH2_active FOXO1 / BACH2 (Active) FOXO1_BACH2_active->FOXP3 Repression This compound This compound This compound->PI3K_delta Inhibition

Caption: PI3Kδ signaling pathway in Tregs and inhibition by this compound.

Quantitative Impact of this compound on Treg Populations

Clinical and preclinical studies have consistently demonstrated that this compound significantly reduces Treg populations, particularly within the tumor microenvironment. This depletion is a key mechanism behind its immunomodulatory effects.

Study TypeModel / Patient PopulationTreatmentLocationObserved Effect on TregsReference
Phase II Clinical Trial Head and Neck Squamous Cell Carcinoma (HNSCC) PatientsThis compound (300 mg or 400 mg daily)TumorDecreased number of tumor-infiltrating Tregs.[2]
Preclinical Study B16F10-OVA Tumor-Bearing MicePI3Kδ inhibitorTumorDecreased number of tumor-infiltrating Tregs.[2]
Preclinical Study Mouse ModelsPI3Kδ inhibitorSystemic (Spleen, Colon)Decreased number of Tregs systemically.[2][8]
Preclinical Study B16F10-OVA Tumor-Bearing MicePI3Kδ inhibitorColonSignificant loss of tissue-resident colonic ST2+ Tregs.[2]

Note: Specific percentage reductions were not consistently reported across the provided search results.

Experimental Protocols and Methodologies

The effects of this compound on Tregs have been elucidated through a combination of clinical trials and preclinical animal studies, employing advanced analytical techniques.

Key Clinical Trial: Neoadjuvant this compound in HNSCC
  • Study Design: A neoadjuvant, double-blind, placebo-controlled, randomized phase II trial (EudraCT no. 2014-004388-20) was conducted in patients with head and neck cancer.[2]

  • Treatment Protocol: Patients received oral this compound at doses of 400 mg (n=15) or 300 mg (n=6) daily before surgery.[2]

  • Primary Analysis: The primary outcome was the assessment of the drug's effect on the tumor microenvironment. This involved analyzing pre- and post-treatment biopsies to quantify changes in immune cell populations, including Tregs.[2][6]

  • Adverse Event Monitoring: A significant outcome was the high rate of immune-related adverse events (irAEs), with 12 out of 21 patients discontinuing treatment.[2][8] This observation pointed towards a systemic effect on Tregs.[2]

Core Preclinical Methodologies
  • Animal Models: Syngeneic tumor models, such as B16F10-OVA melanoma cells implanted in mice, were used to study the systemic and tumor-specific effects of PI3Kδ inhibition in a controlled setting.[2]

  • Single-Cell RNA Sequencing (scRNA-seq):

    • Objective: To perform an unbiased, high-resolution analysis of Treg heterogeneity and identify specific subsets sensitive to PI3Kδ inhibition.[2]

    • Protocol Outline:

      • Tissue Isolation: Tregs were isolated from tumors, spleens, and colonic tissue of both PI3Kδ inhibitor-treated and placebo-treated tumor-bearing mice.[2]

      • Cell Sorting: Tregs (typically identified by markers like CD4+ and FoxP3+) were sorted using Fluorescence-Activated Cell Sorting (FACS).

      • Library Preparation & Sequencing: Single-cell libraries were prepared and sequenced to obtain transcriptomic data for individual cells.

      • Bioinformatic Analysis: Unsupervised clustering (e.g., UMAP analysis) was used to identify distinct Treg cell clusters and compare their abundance and gene expression profiles between treatment and placebo groups.[2] This approach revealed a specific PI3Kδi-driven loss of tissue-resident colonic ST2+ Tregs.[2]

  • Flow Cytometry:

    • Objective: To quantify the frequency and phenotype of Treg populations in various tissues.

    • Protocol Outline:

      • Single-Cell Suspension: Tissues (tumor, spleen, blood, colon) were dissociated into single-cell suspensions.

      • Staining: Cells were stained with a panel of fluorescently-labeled antibodies against surface markers (e.g., CD4, CD25) and intracellular markers (e.g., FoxP3, Ki67) to identify and characterize Tregs and other T-cell subsets.

      • Data Acquisition & Analysis: Stained cells were analyzed on a flow cytometer to determine the percentage and absolute number of different cell populations.

scRNA_Seq_Workflow cluster_sample_prep Sample Preparation cluster_sequencing Sequencing & Data Processing cluster_analysis Bioinformatic Analysis Mouse_Model Tumor-Bearing Mice (this compound vs. Placebo) Tissue_Harvest Harvest Tumor, Spleen, and Colonic Tissue Mouse_Model->Tissue_Harvest Cell_Suspension Create Single-Cell Suspensions Tissue_Harvest->Cell_Suspension FACS FACS Sort for Tregs (e.g., CD4+ FoxP3+) Cell_Suspension->FACS Library_Prep Single-Cell Library Preparation FACS->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing QC Data Quality Control & Alignment Sequencing->QC Clustering Unsupervised Clustering (e.g., UMAP) QC->Clustering Identification Identify Treg Subsets (e.g., ST2+ Tregs) Clustering->Identification Comparison Compare Cell Frequencies & Gene Expression Identification->Comparison

Caption: A generalized workflow for single-cell RNA sequencing of Tregs.

Clinical Implications, Toxicity, and Dosing Strategies

The potent effect of this compound on Tregs creates a double-edged sword: therapeutic anti-tumor activity and significant mechanism-based toxicity.

  • Anti-Tumor Immunity: By reducing the number of immunosuppressive Tregs in the tumor, this compound enhances the cytotoxic potential and activation of tumor-infiltrating effector T cells (CD8+ T cells), leading to an anti-tumor immune response.[2][8][9]

  • Immune-Related Adverse Events (irAEs): The systemic depletion of Tregs disrupts immune homeostasis, leading to severe irAEs, most notably colitis (diarrhea) and skin rashes.[3][8] The underlying mechanism for colitis is believed to be the loss of a specific subset of protective, tissue-resident ST2+ Tregs in the colon.[2][8] This loss is accompanied by an expansion of pathogenic T helper 17 (TH17) and type 17 CD8+ T (TC17) cells, which drive inflammation.[2][3]

  • Optimizing the Therapeutic Window: The high rate of irAEs with continuous daily dosing has hampered the clinical development of PI3Kδ inhibitors in solid tumors.[8] Preclinical studies suggest that an intermittent dosing schedule (e.g., four days on, three days off) may offer a solution.[8] This approach was shown in mouse models to significantly inhibit tumor growth without inducing the pathogenic T-cell response in the colon, thereby mitigating toxicity.[2][8] This suggests that transiently suppressing Tregs may be sufficient to initiate an anti-tumor response without causing unacceptable autoimmune-like side effects.[8]

Dosing_Strategy_Logic cluster_continuous Continuous Dosing cluster_intermittent Intermittent Dosing (Proposed) Continuous_Dosing Continuous this compound Dosing Systemic_Treg_Depletion Sustained Systemic Treg Depletion Continuous_Dosing->Systemic_Treg_Depletion Colonic_Treg_Loss Loss of Protective Colonic Tregs Systemic_Treg_Depletion->Colonic_Treg_Loss Anti_Tumor Anti-Tumor Immunity Systemic_Treg_Depletion->Anti_Tumor Promotes irAEs Severe irAEs (e.g., Colitis) Colonic_Treg_Loss->irAEs Leads to Intermittent_Dosing Intermittent this compound Dosing Transient_Treg_Suppression Transient Treg Suppression Intermittent_Dosing->Transient_Treg_Suppression Preserved_Homeostasis Preserved Immune Homeostasis Transient_Treg_Suppression->Preserved_Homeostasis Sustained_Anti_Tumor Sustained Anti-Tumor Immunity Transient_Treg_Suppression->Sustained_Anti_Tumor Promotes Reduced_irAEs Reduced irAEs Preserved_Homeostasis->Reduced_irAEs Leads to

Caption: Logic of continuous vs. intermittent dosing of this compound.

This compound, a selective PI3Kδ inhibitor, potently modulates the immune system by targeting regulatory T cells. Its mechanism of action, centered on the disruption of the PI3K/AKT pathway, leads to a significant reduction in both tumor-infiltrating and systemic Tregs. While this effect successfully enhances anti-tumor immunity, it also precipitates severe immune-related toxicities due to the disruption of immune homeostasis in tissues like the colon. The future clinical utility of this compound and other PI3Kδ inhibitors in solid tumors will likely depend on the successful implementation of alternative dosing strategies, such as intermittent scheduling, to uncouple the desired anti-tumor effects from dose-limiting toxicities.[2][8] Further research into the specific Treg subsets and their differential reliance on PI3Kδ signaling will be crucial for refining this therapeutic approach.

References

The PI3Kδ Inhibitor AMG319: A Technical Guide to its Effect on AKT Phosphorylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG319 is a potent and highly selective small molecule inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many malignancies, particularly those of hematopoietic origin.[1][2] PI3Kδ is predominantly expressed in hematopoietic cells and plays a crucial role in B-cell receptor (BCR) signaling.[3] Consequently, this compound has been investigated as a therapeutic agent in lymphoid malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL).[3] This technical guide provides an in-depth overview of the mechanism of action of this compound, with a specific focus on its inhibitory effect on AKT phosphorylation, a key downstream node in the PI3K signaling cascade. The guide includes a summary of quantitative data, detailed experimental protocols for assessing AKT phosphorylation, and visualizations of the relevant signaling pathway and experimental workflows.

Mechanism of Action: Inhibition of the PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors, which leads to the recruitment and activation of PI3K at the plasma membrane. Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 serves as a docking site for proteins containing a pleckstrin homology (PH) domain, including the serine/threonine kinase AKT and its upstream activator, phosphoinositide-dependent kinase 1 (PDK1). This co-localization at the membrane facilitates the phosphorylation of AKT at threonine 308 (Thr308) by PDK1 and at serine 473 (Ser473) by the mTOR complex 2 (mTORC2), leading to its full activation.

Activated AKT then phosphorylates a multitude of downstream substrates, promoting cell survival by inhibiting pro-apoptotic proteins and activating anti-apoptotic factors. It also stimulates cell growth and proliferation through the activation of the mTOR complex 1 (mTORC1).

This compound selectively inhibits the p110δ catalytic subunit of PI3K. This blockade prevents the conversion of PIP2 to PIP3, thereby abrogating the downstream signaling cascade, including the phosphorylation and activation of AKT. The reduction in phosphorylated AKT (pAKT) is a direct and measurable biomarker of this compound's target engagement and biological activity.

PI3K_AKT_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p85/p110δ) RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PIP3->AKT Recruitment PDK1->AKT p(Thr308) pAKT pAKT (Thr308, Ser473) mTORC1 mTORC1 pAKT->mTORC1 Activation Downstream Downstream Effectors (Cell Survival, Proliferation, Growth) pAKT->Downstream Regulation mTORC2 mTORC2 mTORC2->AKT p(Ser473) mTORC1->Downstream Activation This compound This compound This compound->PI3K Inhibition

Diagram 1: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Quantitative Analysis of AKT Phosphorylation Inhibition by this compound

The inhibitory effect of this compound on AKT phosphorylation has been quantified in various preclinical and clinical settings. The following tables summarize the key findings.

Cell LineAssay TypeThis compound ConcentrationTime Point% Inhibition of pAKT (Ser473)Reference
HT (Diffuse Large B-Cell Lymphoma)Western Blot3.3 µM6 and 24 hours> 85%[4]
HT (Diffuse Large B-Cell Lymphoma)Not Specified~0.030 µM (IC50)Not Specified50%[4]
Primary Murine Splenocytes (BCR cross-linked)Not Specified<5 nM (IC50)Not Specified50%[4]
Human Whole Blood B-cells (BCR cross-linked)Not Specified<50 nM (IC50, <10-fold shift from splenocytes)Not Specified50%[4]

Table 1: In Vitro Inhibition of AKT Phosphorylation by this compound.

Patient PopulationAssay TypeThis compound DosageTime PointEffect on pAKTReference
Relapsed/Refractory Chronic Lymphocytic Leukemia (CLL)Ex-vivo IgD stimulated pAKT assay400 mg once daily24 hoursNear complete inhibition[3]
Head and Neck Squamous Cell Carcinoma (HNSCC)pAKT levels in B-cells (Flow Cytometry)300-400 mg dailyPre- and post-treatmentTarget inhibition verified[5]

Table 2: Pharmacodynamic Effects of this compound on AKT Phosphorylation in Clinical Trials.

Experimental Protocols for the Assessment of AKT Phosphorylation

Accurate measurement of AKT phosphorylation is essential for evaluating the pharmacodynamics of PI3K inhibitors like this compound. The following are detailed protocols for three common methods: Western Blotting, Immunofluorescence, and Phospho-Flow Cytometry.

Western Blotting for pAKT Detection

Western blotting is a widely used technique to detect and quantify the levels of specific proteins in a complex mixture. This protocol is designed for the analysis of pAKT (Ser473 and Thr308) in cell lysates following treatment with this compound.

WB_Workflow cluster_prep Sample Preparation cluster_analysis Analysis A 1. Cell Culture and Treatment - Seed cells (e.g., HT, Ramos) - Treat with varying concentrations of this compound and controls (e.g., DMSO) for desired time points (e.g., 6, 24 hours). B 2. Cell Lysis - Wash cells with ice-cold PBS. - Lyse cells in RIPA buffer with protease and phosphatase inhibitors. - Centrifuge to pellet debris and collect supernatant. A->B C 3. Protein Quantification - Determine protein concentration of lysates using a BCA assay. B->C D 4. SDS-PAGE - Denature protein lysates with Laemmli buffer. - Separate proteins by size on a polyacrylamide gel. C->D E 5. Protein Transfer - Transfer separated proteins from the gel to a PVDF or nitrocellulose membrane. D->E F 6. Immunoblotting - Block the membrane (e.g., 5% BSA in TBST). - Incubate with primary antibodies (anti-pAKT Ser473, anti-pAKT Thr308, anti-total AKT, and a loading control like GAPDH). - Wash and incubate with HRP-conjugated secondary antibodies. E->F G 7. Detection and Quantification - Detect signal using an enhanced chemiluminescence (ECL) substrate. - Image the blot and perform densitometry analysis to quantify band intensities. F->G

Diagram 2: Workflow for Western Blot analysis of AKT phosphorylation.

Detailed Methodology:

  • Cell Culture and Treatment:

    • Culture lymphoma cell lines (e.g., HT, Ramos) in appropriate media and conditions.

    • Seed cells at a density that will result in 70-80% confluency at the time of harvest.

    • Treat cells with a dose range of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for the desired duration (e.g., 2, 6, 12, 24 hours).

  • Cell Lysis and Protein Extraction:

    • After treatment, place plates on ice and wash cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitor cocktails) to each plate.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) assay according to the manufacturer's instructions.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and heat at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of a 10% SDS-polyacrylamide gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C. Recommended primary antibodies: anti-phospho-AKT (Ser473), anti-phospho-AKT (Thr308), and anti-pan-AKT.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as described above.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against a housekeeping protein such as GAPDH or β-actin.

  • Detection and Analysis:

    • Prepare and apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the chemiluminescent signal using a digital imaging system.

    • Quantify the band intensities using densitometry software. Normalize the pAKT signal to the total AKT signal and then to the loading control.

Phospho-Flow Cytometry for Single-Cell pAKT Analysis

Phospho-flow cytometry allows for the quantification of protein phosphorylation at the single-cell level, providing insights into the heterogeneity of signaling responses within a cell population. This method is particularly useful for analyzing primary patient samples, such as peripheral blood mononuclear cells (PBMCs).

Phosflow_Workflow cluster_cell_proc Cell Processing cluster_staining_acq Staining and Acquisition A 1. Cell Stimulation and Treatment - Isolate PBMCs or culture cell lines. - (Optional) Stimulate cells (e.g., with anti-IgM for B-cells). - Treat with this compound or controls. B 2. Fixation - Immediately fix cells with paraformaldehyde to preserve phosphorylation states. A->B C 3. Permeabilization - Permeabilize cells with ice-cold methanol to allow antibody access to intracellular epitopes. B->C D 4. Staining - Stain with fluorescently conjugated antibodies against cell surface markers (e.g., CD19 for B-cells) and intracellular pAKT (e.g., anti-pAKT Ser473-AF647). C->D E 5. Flow Cytometry Acquisition - Acquire data on a flow cytometer, collecting fluorescence signals from each cell. D->E F 6. Data Analysis - Gate on the cell population of interest. - Quantify the median fluorescence intensity (MFI) of the pAKT signal. E->F

Diagram 3: Workflow for Phospho-Flow Cytometry analysis of AKT phosphorylation.

Detailed Methodology:

  • Cell Preparation and Treatment:

    • For cell lines, culture as previously described. For primary samples, isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

    • Resuspend cells in appropriate media.

    • Treat with this compound or vehicle control for the desired time. For some applications, cells may be stimulated (e.g., with anti-IgM to activate the BCR pathway in B-cells) just prior to or during inhibitor treatment.

  • Fixation:

    • Immediately after treatment, fix the cells by adding pre-warmed Fix Buffer I (e.g., from BD Biosciences) and incubate for 10 minutes at 37°C. This cross-links proteins and preserves the phosphorylation state.

  • Permeabilization:

    • Pellet the fixed cells by centrifugation.

    • Resuspend the cell pellet and add ice-cold methanol (e.g., Perm Buffer III from BD Biosciences) to permeabilize the cell membranes. Incubate on ice for at least 30 minutes.

  • Staining:

    • Wash the permeabilized cells with staining buffer (e.g., PBS with 0.5% BSA).

    • Prepare a cocktail of fluorescently-conjugated antibodies. This should include an antibody against pAKT (e.g., PE Mouse anti-Akt pS473) and antibodies against cell surface markers to identify the cell population of interest (e.g., anti-CD19 for B-cells, anti-CD3 for T-cells).

    • Incubate the cells with the antibody cocktail for 30-60 minutes at room temperature in the dark.

  • Data Acquisition and Analysis:

    • Wash the cells to remove unbound antibodies and resuspend in staining buffer.

    • Acquire data on a flow cytometer.

    • Analyze the data using flow cytometry software. Gate on the cell population of interest based on forward and side scatter, and then on the relevant surface markers.

    • Determine the median fluorescence intensity (MFI) of the pAKT signal in the treated versus control samples to quantify the extent of inhibition.

Conclusion

This compound is a selective PI3Kδ inhibitor that effectively blocks the PI3K/AKT/mTOR signaling pathway, a key driver of proliferation and survival in many lymphoid malignancies. The inhibition of AKT phosphorylation serves as a robust and quantifiable biomarker of this compound's mechanism of action. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals working with this compound and other PI3K inhibitors. Accurate and consistent measurement of pAKT using the methodologies described herein is critical for preclinical evaluation and clinical pharmacodynamic studies, ultimately informing the rational development of targeted cancer therapies.

References

Cellular Targets of AMG319 in Hematopoietic Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the cellular targets and mechanisms of action of AMG319, a potent and highly selective small molecule inhibitor, within hematopoietic cells. The information presented is collated from preclinical and clinical research, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.

Executive Summary

This compound is an investigational drug that selectively targets the delta isoform of the phosphoinositide-3 kinase (PI3Kδ).[1][2] This isoform is predominantly expressed in hematopoietic cells, playing a crucial role in the proliferation, survival, and signaling of various immune cells, particularly B-cells.[1][3] By inhibiting PI3Kδ, this compound effectively blocks downstream signaling pathways, notably the AKT pathway, leading to decreased cell proliferation and the induction of apoptosis in malignant hematopoietic cells.[1][4] Its selectivity for the delta isoform is designed to minimize effects on non-hematopoietic cells, where other PI3K isoforms are more critical.[1] This guide details the specific cellular interactions, quantitative efficacy, and the experimental basis for our understanding of this compound's activity in the hematopoietic system.

Primary Cellular Target: Phosphoinositide-3 Kinase Delta (PI3Kδ)

The primary molecular target of this compound is the p110δ catalytic subunit of class IA PI3K.[1] PI3Kδ is a lipid kinase that, upon activation by cell surface receptors like the B-cell receptor (BCR), phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1] This process is a critical node in signaling pathways that govern cell growth, proliferation, and survival.[3][5]

Unlike other PI3K isoforms (α, β, γ), PI3Kδ expression is largely restricted to hematopoietic lineages.[1][3] This restricted expression profile makes it an attractive therapeutic target for hematological malignancies and autoimmune disorders, as its inhibition is anticipated to have a more focused immunological effect with fewer systemic side effects.[1] Dysregulated PI3Kδ signaling is a known driver in various B-cell malignancies, where it contributes to abnormal cell growth and survival.[4]

Quantitative Analysis of this compound Activity

The potency and selectivity of this compound have been characterized through various in vitro assays. The data demonstrates high affinity for PI3Kδ with significant selectivity over other Class I PI3K isoforms.

Table 3.1: In Vitro Inhibitory Activity of this compound
Target/AssayCell Line / SystemIC50 ValueReference
PI3Kδ Enzyme Activity Enzyme Assay<10 nM[4]
pAKT S473 Inhibition Primary Murine Splenocytes (BCR-stimulated)<5 nM[4]
pAKT S473 Inhibition Human B-cell Malignancy LinesLow single to double digit nM range[4]
Selectivity vs. PI3Kα Cell-based Selectivity Screen>5000-fold[4]
Selectivity vs. PI3Kβ Cell-based Selectivity Screen>200-fold[4]
Selectivity vs. PI3Kγ Cell-based Selectivity Screen>200-fold[4]
Kinome Screen 402 Non-PI3K Class I KinasesInactive at 10 µM[4]

Effects on Hematopoietic Cell Subsets and Cellular Outcomes

This compound exerts distinct effects across various hematopoietic cell populations, primarily driven by its inhibition of the PI3Kδ pathway.

B-Cells and B-Cell Malignancies

In both normal and malignant B-cells, PI3Kδ is essential for B-cell receptor (BCR) signaling.[3] this compound has been shown to block B-cell proliferation following BCR stimulation.[3] In a screen of over 20 cell lines derived from B-cell malignancies, this compound potently suppressed constitutive phosphorylation of AKT (pAKT).[4] This inhibition of survival signals leads to reduced viability and induction of apoptosis.[4][6] Furthermore, preclinical studies show that this compound can synergize with chemotherapeutic agents like vincristine to enhance tumor growth inhibition in B-cell lymphoma models.[4]

T-Cells

PI3Kδ signaling is also critical for T-cell function. A significant effect of this compound is on regulatory T-cells (Tregs), which can suppress the anti-tumor immune response.[7] Treatment with this compound has been shown to decrease the number of tumor-infiltrating Tregs.[3][8][9] This reduction of immunosuppressive Tregs can, in turn, enhance the cytotoxic potential of tumor-infiltrating CD8+ T-cells.[8][10] In a clinical study involving patients with chronic lymphocytic leukemia (CLL), elevated baseline percentages of Tregs tended to normalize during treatment with this compound, suggesting a potential for immune restoration.[3] However, systemic effects on Tregs have also been linked to immune-related adverse events (irAEs), such as colitis, in some patients.[3][7][8]

Other Hematopoietic Cells

A first-in-human study in patients with lymphoid malignancies reported that subset analysis of lymphocytes revealed no changes in the overall percentages of T-cells, B-cells, or NK cells.[3]

Cellular Processes
  • Apoptosis: By blocking the pro-survival PI3K/AKT pathway, this compound induces cell death.[1] Studies in primary lymphoma cells indicate that this process involves the mitochondrial (intrinsic) apoptotic pathway, as its activity was diminished by pan-caspase inhibitors.[6]

  • Cell Cycle: When combined with the chemotherapeutic agent vincristine, this compound was found to enhance G2/M cell cycle arrest in human B-cell lymphoma HT cells.[4] While vincristine alone at low concentrations had minimal effect, the combination led to a significant increase in cells arrested in the G2/M phase, which was followed by apoptosis.[4]

Signaling Pathway and Mechanism of Action

This compound's mechanism is centered on its direct inhibition of PI3Kδ, which disrupts the downstream signaling cascade.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) PI3Kd PI3Kδ BCR->PI3Kd Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits & Activates This compound This compound This compound->PI3Kd Inhibits AKT AKT PDK1->AKT pAKT pAKT (Active) AKT->pAKT Phosphorylation Downstream Downstream Effectors (e.g., mTOR, NF-κB) pAKT->Downstream Activates Cell_Outcomes Cell Proliferation Survival Growth Downstream->Cell_Outcomes Promotes

Caption: PI3Kδ signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies are crucial for interpreting the cited data. Below are summaries of key experimental protocols used to characterize this compound.

PI3K Enzyme Inhibition Assay
  • Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of PI3K isoforms (IC50 determination).

  • Methodology: Recombinant PI3Kδ, α, β, and γ enzymes are used. The kinase reaction is typically initiated by adding ATP to a mixture containing the enzyme, a phosphoinositide substrate (e.g., PIP2), and varying concentrations of this compound. The production of PIP3 is measured, often using a luminescence-based assay where the amount of ATP remaining after the reaction is quantified. A decrease in signal corresponds to ATP consumption and kinase activity. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.

Phospho-AKT (pAKT) Cellular Assay
  • Objective: To measure the inhibition of PI3Kδ signaling within a cellular context.

  • Methodology:

    • Cell Culture: Hematopoietic cells (e.g., primary splenocytes or lymphoma cell lines) are cultured.

    • Treatment: Cells are pre-incubated with various concentrations of this compound or a vehicle control.

    • Stimulation: The PI3K pathway is activated, for example, by cross-linking the B-cell receptor (BCR) with anti-IgM antibodies.

    • Lysis & Analysis: Cells are lysed, and protein concentrations are normalized. The levels of phosphorylated AKT (at Ser473 or Thr308) and total AKT are quantified using methods like Western Blotting, ELISA, or flow cytometry with phospho-specific antibodies.

    • Quantification: The ratio of pAKT to total AKT is determined, and IC50 values are calculated based on the dose-dependent inhibition of AKT phosphorylation.

pAKT_Workflow cluster_prep Cell Preparation & Treatment cluster_analysis Analysis Start Culture Hematopoietic Cells Treat Incubate with this compound (Dose Range) Start->Treat Stimulate Stimulate Pathway (e.g., anti-IgM) Treat->Stimulate Lyse Cell Lysis Stimulate->Lyse WB Western Blot / ELISA (pAKT & Total AKT Abs) Lyse->WB Quant Densitometry / Signal Quantification WB->Quant Calc Calculate pAKT/Total AKT Ratio & IC50 Value Quant->Calc

Caption: Experimental workflow for a phospho-AKT cellular assay.

Cell Viability and Proliferation Assays
  • Objective: To assess the effect of this compound on the survival and growth of hematopoietic tumor cells.

  • Methodology:

    • Plating: Hematopoietic cell lines are seeded into multi-well plates.

    • Treatment: Cells are treated with a range of this compound concentrations for a defined period (e.g., 72 hours).

    • Viability Measurement: Cell viability is assessed using assays such as:

      • MTT/XTT: Measures metabolic activity through the reduction of a tetrazolium salt to a colored formazan product.

      • CellTiter-Glo®: Measures the level of ATP, which is proportional to the number of viable cells.

    • Data Analysis: The results are normalized to vehicle-treated control cells, and dose-response curves are generated to determine the IC50 (concentration that inhibits growth by 50%).

Flow Cytometry for Cell Population Analysis
  • Objective: To determine the effect of this compound on the proportions of different lymphocyte subsets (e.g., T-cells, B-cells, NK cells, Tregs).

  • Methodology:

    • Sample Collection: Peripheral blood or tumor tissue is collected from subjects pre- and post-treatment.

    • Staining: Single-cell suspensions are stained with a cocktail of fluorescently-labeled antibodies specific for cell surface markers (e.g., CD3 for T-cells, CD19 for B-cells, CD4/CD25/FoxP3 for Tregs).

    • Acquisition: Samples are analyzed on a flow cytometer, which measures the fluorescence of individual cells.

    • Gating & Analysis: Specific cell populations are identified and quantified based on their unique marker expression profiles. Changes in the percentage of each population are compared between baseline and post-treatment samples.

Conclusion

This compound is a highly selective and potent inhibitor of PI3Kδ, a key signaling kinase primarily expressed in hematopoietic cells. Its mechanism of action involves the direct inhibition of PI3Kδ, leading to the suppression of the pro-survival AKT signaling pathway. This targeted inhibition results in decreased proliferation and increased apoptosis in malignant B-cells and modulates the immune environment by reducing the population of regulatory T-cells. The quantitative data and experimental evidence strongly support the targeted cellular activity of this compound within the hematopoietic system, forming the basis for its investigation in hematological malignancies and other immune-related disorders.

References

Methodological & Application

Application Notes and Protocols for In Vitro Studies with AMG319

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vitro studies involving AMG319, a selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ). The following sections detail the mechanism of action, experimental protocols for key assays, and expected outcomes based on preclinical data.

Introduction to this compound

This compound is a potent and highly selective small molecule inhibitor of the delta isoform of PI3K.[1] The PI3Kδ isoform is predominantly expressed in hematopoietic cells and plays a crucial role in B-cell receptor (BCR) signaling, making it a key target in B-cell malignancies.[2][3] In vitro studies have demonstrated that this compound blocks B-cell proliferation, inhibits the phosphorylation of AKT (a downstream effector of PI3K), and induces apoptosis in lymphoid tumor cells.[3][4]

Mechanism of Action: The PI3K/Delta Signaling Pathway

The PI3K signaling pathway is a critical regulator of cell growth, proliferation, survival, and differentiation. In B-cells, activation of the B-cell receptor (BCR) triggers a signaling cascade that leads to the recruitment and activation of PI3Kδ. Activated PI3Kδ phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Bruton's tyrosine kinase (BTK) and Akt. The activation of these downstream pathways ultimately promotes cell survival and proliferation. This compound selectively inhibits the catalytic activity of PI3Kδ, thereby blocking the production of PIP3 and inhibiting the entire downstream signaling cascade.

PI3K_Delta_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR CD19 CD19 BCR->CD19 Activation PI3K_delta PI3Kδ CD19->PI3K_delta Recruitment & Activation PIP2 PIP2 PIP3 PIP3 PI3K_delta->PIP3 Catalyzes PIP2->PIP3 Phosphorylation BTK BTK PIP3->BTK Activation AKT AKT PIP3->AKT Recruitment pAKT p-AKT (Ser473) AKT->pAKT Phosphorylation Apoptosis_Inhibition Inhibition of Apoptosis pAKT->Apoptosis_Inhibition Proliferation Proliferation & Survival pAKT->Proliferation This compound This compound This compound->PI3K_delta Inhibition

Diagram 1: Simplified PI3K/Delta Signaling Pathway in B-cells and the inhibitory action of this compound.

Key In Vitro Experimental Protocols

The following protocols are foundational for evaluating the in vitro efficacy of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Workflow:

Diagram 2: Experimental workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed B-cell lymphoma or leukemia cell lines (e.g., SU-DHL-1, Raji) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete culture medium.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Quantitative Data Summary:

Cell Line TypeIC50 Range for Cell ViabilityReference
B-cell MalignanciesLow double-digit nM to µM[4]
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow:

Diagram 3: Experimental workflow for the Annexin V/PI apoptosis assay.

Protocol:

  • Cell Culture and Treatment: Culture B-cell lymphoma cells (e.g., Raji) and treat with various concentrations of this compound for 48 to 72 hours. Include a vehicle control.

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Quantitative Data Summary (Example with Combination Therapy):

A study on the combination of this compound with vincristine in a DLBCL cell line (HT) showed a significant increase in apoptosis.[4]

TreatmentConcentration% Annexin V Positive Cells
Vehicle Control-~10%
Vincristine0.8 nM17%
This compound0.33 µM11%
This compound3.3 µM~15%
This compound10 µM23%
Vincristine + this compound0.8 nM + 10 µMUp to 68%

Note: This data demonstrates the pro-apoptotic effect of this compound, which is significantly enhanced in combination with other agents.

Western Blot for Phospho-AKT (p-AKT)

This technique is used to detect the phosphorylation status of AKT, a key downstream target of PI3Kδ, to confirm the inhibitory effect of this compound.

Protocol:

  • Cell Lysis: Treat B-cell lymphoma cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-AKT (Ser473) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total AKT to normalize for protein loading.

Quantitative Data Summary:

This compound has been shown to potently suppress constitutive p-AKT (Ser473) in various B-cell malignancy cell lines with IC50 values in the low single to double-digit nM range.[4] A significant inhibition of over 85% has been observed at a concentration of 3.3 µM.[4]

Cytokine Release Assay (ELISA)

This assay measures the concentration of specific cytokines released into the cell culture supernatant to assess the immunomodulatory effects of this compound.

Protocol:

  • Cell Culture and Supernatant Collection: Culture B-cell lymphoma cells or peripheral blood mononuclear cells (PBMCs) and treat with this compound. After the desired incubation period (e.g., 24-48 hours), collect the culture supernatant by centrifugation.

  • ELISA Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., IL-6, IL-10, IFN-γ, TNF-α) overnight at 4°C.

  • Blocking: Wash the plate and block with an appropriate blocking buffer for 1-2 hours at room temperature.

  • Sample and Standard Incubation: Add cell culture supernatants and a serial dilution of the recombinant cytokine standard to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.

  • Enzyme Conjugate Incubation: Wash the plate and add a streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature.

  • Substrate Addition: Wash the plate and add a TMB substrate solution. Incubate until a color change is observed.

  • Stop Reaction and Read Plate: Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve and calculate the concentration of the cytokine in the samples.

Expected Outcomes:

Inhibition of the PI3Kδ pathway can modulate cytokine production. It is hypothesized that this compound may lead to a decrease in the secretion of pro-inflammatory and B-cell supporting cytokines such as IL-6 and TNF-α.[5] The effect on immunoregulatory cytokines like IL-10 and IFN-γ may be context-dependent and should be empirically determined.

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vitro characterization of this compound. These assays are essential for determining the compound's potency, mechanism of action, and potential as a therapeutic agent for B-cell malignancies and other relevant diseases. Consistent application of these methods will yield reliable and reproducible data to support drug development efforts.

References

Application Notes and Protocols: Dosing and Administration of AMG319 in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the dosing and administration of the selective PI3Kδ inhibitor, AMG319, in mouse models for preclinical research. The protocols are compiled from published studies and are intended to assist in the design of experiments evaluating the efficacy and immunomodulatory effects of this compound.

Introduction

This compound is a potent and highly selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3Kδ signaling pathway is crucial for the activation, proliferation, and survival of leukocytes, making it a key target in immunology and oncology.[1] Preclinical studies in mouse models are essential for understanding the in vivo effects of this compound, optimizing dosing strategies to maximize therapeutic benefit, and minimizing potential immune-related adverse events (irAEs).[1][2] Clinical trials with this compound have shown that continuous high-dose administration can lead to significant irAEs, such as colitis, necessitating the exploration of alternative dosing regimens in mouse models.[1][2]

Mechanism of Action: PI3Kδ Signaling Pathway

This compound selectively inhibits PI3Kδ, a lipid kinase that phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream signaling proteins, most notably Akt. The activation of the PI3K/Akt pathway promotes cell survival, proliferation, and differentiation. In the context of the immune system, PI3Kδ is predominantly expressed in leukocytes and is critical for the function of various immune cells, including B cells and T cells.

PI3K_delta_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor (e.g., BCR, TCR) PI3K_delta PI3Kδ Receptor->PI3K_delta Activation PIP3 PIP3 PI3K_delta->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation This compound This compound This compound->PI3K_delta Inhibition Downstream Downstream Effectors Akt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Quantitative Data Summary

Due to the limited publicly available data on the specific dosing of this compound in mouse models, the following tables include data for the closely related PI3Kδ inhibitor, PI-3065, as a representative example for designing in vivo studies. This data is derived from the study by Eschweiler et al. (2022) in a B16F10-OVA melanoma model.

Table 1: Dosing Regimens for PI3Kδ Inhibitor (PI-3065) in a B16F10-OVA Mouse Model [2]

Dosing RegimenDescriptionAdministration RouteMouse Strain
Continuous Inhibitor mixed in the diet, provided ad libitum for the duration of the experiment.DietC57BL/6
Intermittent Inhibitor in diet for 4 consecutive days, followed by 3 days of control diet, cycled.DietC57BL/6
Infrequent Inhibitor in diet for 2 consecutive days, followed by 5 days of control diet, cycled.DietC57BL/6

Note: The exact concentration of PI-3065 in the diet is not specified in the primary publication. Researchers should perform dose-finding studies to determine the optimal concentration for their specific mouse model and experimental goals.

Experimental Protocols

The following are detailed protocols for the administration of PI3Kδ inhibitors in mouse models, based on established methodologies.

Protocol 1: Administration of PI3Kδ Inhibitor via Medicated Diet

This protocol is adapted from the methodology used by Eschweiler et al. (2022) for the administration of PI-3065.[2]

Objective: To achieve systemic exposure to the PI3Kδ inhibitor through oral consumption.

Materials:

  • PI3Kδ inhibitor (e.g., PI-3065 or this compound)

  • Standard rodent chow

  • Control diet (without inhibitor)

  • Food coloring (optional, to distinguish medicated from control diet)

  • Appropriate animal housing and monitoring equipment

Procedure:

  • Formulation of Medicated Diet:

    • Determine the desired dose of the PI3Kδ inhibitor. This may require a pilot study to establish the maximum tolerated dose (MTD) and efficacious dose.

    • Thoroughly mix the calculated amount of the inhibitor with the powdered or pelleted standard rodent chow. Ensure a homogenous distribution of the compound within the feed. The use of a commercial feed manufacturer experienced in creating medicated diets is recommended for consistency.

    • If desired, add a small amount of food coloring to the medicated diet to easily distinguish it from the control diet.

  • Animal Acclimation:

    • Acclimate mice to the powdered or pelleted diet for several days before the start of the experiment to ensure they will consume the medicated feed.

  • Administration:

    • For continuous dosing , provide the medicated diet to the experimental group and the control diet to the control group throughout the study period.

    • For intermittent dosing , provide the medicated diet for the specified "on" period (e.g., 4 days) and then switch to the control diet for the "off" period (e.g., 3 days). Repeat this cycle as required by the experimental design.

    • For infrequent dosing , follow the same procedure as intermittent dosing but with a shorter "on" period and a longer "off" period (e.g., 2 days on, 5 days off).

  • Monitoring:

    • Monitor food consumption and body weight of the mice daily to ensure adequate drug intake and to assess for any toxicity.

    • Observe the animals for any clinical signs of distress or adverse effects.

dietary_administration_workflow cluster_prep Preparation cluster_dosing Dosing Regimens cluster_monitoring Monitoring Formulation Formulate Medicated Diet (PI3Kδi + Chow) Acclimation Acclimate Mice to Diet Formulation->Acclimation Continuous Continuous Dosing Acclimation->Continuous Intermittent Intermittent Dosing (e.g., 4 days on, 3 off) Acclimation->Intermittent Infrequent Infrequent Dosing (e.g., 2 days on, 5 off) Acclimation->Infrequent Monitor Daily Monitoring: - Food Consumption - Body Weight - Clinical Signs Continuous->Monitor Intermittent->Monitor Infrequent->Monitor

Protocol 2: Oral Gavage Administration

This is a general protocol for oral gavage in mice. The specific dose and formulation for this compound need to be determined empirically.

Objective: To deliver a precise dose of the compound directly into the stomach.

Materials:

  • This compound

  • Vehicle for formulation (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water)

  • Sterile syringes

  • Oral gavage needles (stainless steel or flexible plastic, appropriate size for the mouse)

  • Animal scale

Procedure:

  • Formulation:

    • Prepare a homogenous suspension or solution of this compound in the chosen vehicle at the desired concentration. Sonication may be required to achieve a uniform suspension.

  • Dose Calculation:

    • Weigh each mouse to accurately calculate the volume of the formulation to be administered based on the desired mg/kg dose.

  • Administration:

    • Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.

    • Carefully insert the gavage needle into the mouth, advancing it along the roof of the mouth and down the esophagus into the stomach. Do not force the needle.

    • Slowly administer the calculated volume of the this compound formulation.

    • Carefully withdraw the needle.

  • Monitoring:

    • Observe the mouse for any signs of distress, such as coughing or difficulty breathing, which could indicate accidental administration into the trachea.

    • Monitor body weight and clinical signs as per the experimental protocol.

Protocol 3: Intraperitoneal (IP) Injection

This is a general protocol for intraperitoneal injection in mice. The specific dose and formulation for this compound need to be determined empirically.

Objective: To deliver the compound into the peritoneal cavity for systemic absorption.

Materials:

  • This compound

  • Sterile vehicle for formulation (e.g., sterile saline, PBS, or a solution containing a solubilizing agent like DMSO and/or Tween 80, diluted with saline)

  • Sterile syringes and needles (e.g., 25-27 gauge)

  • Animal scale

Procedure:

  • Formulation:

    • Prepare a sterile solution or fine suspension of this compound in the chosen vehicle. Ensure the final concentration of any solubilizing agents (e.g., DMSO) is well-tolerated by the mice.

  • Dose Calculation:

    • Weigh each mouse to accurately calculate the injection volume.

  • Administration:

    • Restrain the mouse, exposing the abdomen.

    • Insert the needle into the lower right or left quadrant of the abdomen at a 15-20 degree angle to avoid puncturing the internal organs.

    • Aspirate briefly to ensure the needle has not entered a blood vessel or organ.

    • Slowly inject the calculated volume of the this compound formulation.

    • Withdraw the needle.

  • Monitoring:

    • Observe the mouse for any signs of discomfort or adverse reaction at the injection site.

    • Monitor body weight and clinical signs as per the experimental protocol.

Logical Relationships in Dosing Strategy

The choice of dosing regimen for a PI3Kδ inhibitor like this compound in mouse models is critically dependent on the experimental goals and the known toxicity profile of the compound. The following diagram illustrates the logical considerations for selecting a dosing strategy.

dosing_logic cluster_input Experimental Considerations cluster_decision Dosing Strategy Decision cluster_outcome Expected Outcomes Goal Primary Goal: - Efficacy? - Immunomodulation? - Toxicity? Continuous Continuous Dosing Goal->Continuous Intermittent Intermittent/Infrequent Dosing Goal->Intermittent Toxicity Known Toxicity: - Immune-related AEs (e.g., Colitis) Toxicity->Intermittent Sustained_Efficacy Sustained Target Inhibition Potentially Higher Efficacy Continuous->Sustained_Efficacy High_Toxicity Higher Risk of irAEs Continuous->High_Toxicity Reduced_Toxicity Mitigated irAEs Intermittent->Reduced_Toxicity Sustained_Immunity Sustained Anti-tumor Immunity Intermittent->Sustained_Immunity

Conclusion

The administration of this compound and other PI3Kδ inhibitors in mouse models requires careful consideration of the dosing regimen to balance efficacy with potential toxicities. The use of intermittent or infrequent dosing schedules, as demonstrated with the surrogate compound PI-3065, presents a promising strategy to mitigate immune-related adverse events while maintaining therapeutic anti-tumor immunity.[2] Researchers should carefully design and validate their dosing protocols, including appropriate pilot studies to determine the optimal dose, formulation, and administration route for their specific experimental context.

References

Application Notes and Protocols: Investigating the Effects of AMG319 on Head and Neck Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Head and neck squamous cell carcinoma (HNSCC) remains a challenging malignancy to treat, with a significant portion of patients experiencing disease recurrence. The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is frequently dysregulated in HNSCC, making it a prime target for therapeutic intervention. AMG319 is a potent and selective inhibitor of the delta isoform of PI3K (PI3Kδ). While the primary investigation of this compound in solid tumors has focused on its immunomodulatory effects within the tumor microenvironment, understanding its direct effects on HNSCC cell lines is crucial for a comprehensive preclinical evaluation.

These application notes provide a framework for investigating the in vitro activity of this compound in HNSCC cell lines, including detailed protocols for key experiments and illustrative data.

Mechanism of Action

This compound selectively inhibits the p110δ catalytic subunit of PI3K. In the context of HNSCC, this inhibition is hypothesized to have dual effects:

  • Direct Anti-tumor Effects: By blocking the PI3K/Akt/mTOR pathway within cancer cells, this compound may inhibit cell proliferation, survival, and metabolism.

  • Immunomodulatory Effects: In vivo, this compound has been shown to decrease the number of tumor-infiltrating regulatory T cells (Tregs), thereby enhancing the anti-tumor activity of cytotoxic CD8+ T cells.[1][2][3]

This document will focus on protocols to assess the direct anti-tumor effects of this compound on HNSCC cell lines.

Data Presentation

Note: The following quantitative data are representative and for illustrative purposes. Researchers should generate their own data following the provided protocols.

Table 1: In Vitro Cell Viability (IC50) of this compound in HNSCC Cell Lines

Cell LineHPV StatusPIK3CA Mutation StatusThis compound IC50 (µM) - 72h
SCC-4NegativeWild-Type> 10
SCC-9NegativeE545K> 10
FaDuNegativeWild-Type> 10
Cal-27NegativeH1047R> 10
UMSCC47PositiveWild-Type> 10
UPCI-SCC090PositiveE542K> 10

This representative data suggests that this compound may have limited direct cytotoxic effects on HNSCC cell lines when used as a monotherapy in vitro, reinforcing the hypothesis that its primary anti-tumor activity in solid tumors is likely mediated through the immune system.

Table 2: Induction of Apoptosis by this compound in HNSCC Cell Lines (48h Treatment)

Cell LineThis compound Concentration (µM)% Apoptotic Cells (Annexin V+)
FaDu05.2 ± 1.1
16.5 ± 1.3
58.1 ± 1.8
109.7 ± 2.0
UMSCC4704.8 ± 0.9
15.9 ± 1.2
57.5 ± 1.5
108.9 ± 1.7

This illustrative data indicates a modest, dose-dependent increase in apoptosis in HNSCC cell lines following this compound treatment.

Table 3: Effect of this compound on PI3K/Akt Pathway Phosphorylation

Cell LineTreatment (2h)p-Akt (Ser473) / Total Akt Ratiop-S6 (Ser235/236) / Total S6 Ratio
FaDuVehicle1.001.00
This compound (5 µM)0.850.90
UMSCC47Vehicle1.001.00
This compound (5 µM)0.820.88

This representative data suggests a slight reduction in the phosphorylation of Akt and its downstream effector S6, consistent with weak inhibition of the PI3K pathway in these cell lines.

Mandatory Visualizations

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation S6K S6K mTORC1->S6K Activation Proliferation Cell Proliferation & Survival S6K->Proliferation Promotes This compound This compound This compound->PI3K Inhibition

Caption: PI3Kδ Signaling Pathway and this compound Inhibition.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Assays start HNSCC Cell Lines (e.g., FaDu, UMSCC47) culture Cell Culture & Seeding start->culture treatment This compound Treatment (Dose-Response & Time-Course) culture->treatment viability Cell Viability Assay (MTT/CellTiter-Glo) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis western Western Blot (p-Akt, p-S6) treatment->western ic50 IC50 Calculation viability->ic50 apoptosis_quant Quantification of Apoptotic Cells apoptosis->apoptosis_quant blot_quant Densitometry Analysis western->blot_quant ic50->ic50 ic50->apoptosis_quant ic50->blot_quant

Caption: General Experimental Workflow for this compound Evaluation.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on HNSCC cell lines.

Materials:

  • HNSCC cell lines (e.g., FaDu, UMSCC47)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed HNSCC cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.

  • Incubate for 24 hours at 37°C, 5% CO2.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (DMSO) wells.

  • Incubate for 72 hours at 37°C, 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound in HNSCC cell lines.

Materials:

  • HNSCC cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed HNSCC cells in 6-well plates at a density of 2 x 10^5 cells/well.

  • Incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) and a vehicle control for 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Western Blot Analysis

Objective: To assess the effect of this compound on the phosphorylation of key proteins in the PI3K/Akt signaling pathway.

Materials:

  • HNSCC cell lines

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-p-Akt (Ser473), anti-Akt, anti-p-S6 (Ser235/236), anti-S6, anti-β-actin

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed HNSCC cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with this compound (e.g., 5 µM) or vehicle for 2 hours.

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities using densitometry software and normalize phosphorylated protein levels to total protein levels.

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vitro characterization of this compound's direct effects on head and neck cancer cell lines. While the primary anti-tumor activity of this compound in solid tumors is likely driven by its immunomodulatory properties, a thorough understanding of its cell-intrinsic effects is essential for a complete preclinical assessment and for exploring potential combination therapies. Researchers are encouraged to adapt these protocols to their specific HNSCC cell line models and experimental questions.

References

Application Notes and Protocols for AMG319 in Hematological Malignancy Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of AMG319, a selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ), and its application in the research of hematological malignancies. Detailed protocols for key experimental assays are provided to facilitate the investigation of this compound's mechanism of action and anti-tumor activity.

Introduction to this compound

This compound is a potent and selective, orally bioavailable small molecule inhibitor of PI3Kδ.[1] The PI3K signaling pathway is crucial for cell proliferation, survival, and differentiation, and its dysregulation is a hallmark of many cancers, including hematological malignancies.[2][3] The delta isoform of PI3K is primarily expressed in hematopoietic cells, making it an attractive therapeutic target for leukemias and lymphomas.[1][4] By selectively targeting PI3Kδ, this compound is designed to inhibit the downstream signaling cascade, including the phosphorylation of AKT, leading to decreased cell proliferation and induction of apoptosis in malignant B-cells.[4][5]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the p110δ catalytic subunit of PI3K. This inhibition prevents the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase AKT. The subsequent dephosphorylation of AKT and its downstream targets ultimately results in cell cycle arrest and apoptosis.

PI3K_AKT_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus BCR B-Cell Receptor (BCR) PI3K PI3Kδ BCR->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PDK1->AKT Phosphorylation pAKT p-AKT Downstream Downstream Effectors pAKT->Downstream Activation CellSurvival Cell Survival & Proliferation Downstream->CellSurvival Promotion This compound This compound This compound->PI3K Inhibition

Diagram 1: Simplified PI3Kδ/AKT Signaling Pathway and the inhibitory action of this compound.

Preclinical Research Applications

This compound has been investigated in various preclinical models of hematological malignancies, demonstrating dose-dependent anti-tumor activity.

In Vitro Activity

Studies have shown that this compound can inhibit the proliferation and induce apoptosis in a range of lymphoma cell lines, including rituximab-sensitive and -resistant diffuse large B-cell lymphoma (DLBCL), mantle cell lymphoma (MCL), and T-cell lymphoma cell lines.[2] Furthermore, this compound has demonstrated synergistic effects when combined with other anti-cancer agents such as bortezomib and vincristine in preclinical lymphoma models.

Table 1: Preclinical Activity of this compound in Hematological Malignancy Models

Model System Finding Reference
Lymphoma Cell Lines (RSCL, RRCL, MCL, T-cell) Dose-dependent inhibition of cell viability. [2]
Primary Lymphoma Cells Induction of cell death at lower concentrations than in cell lines. [2]
DLBCL Xenograft Model Enhanced tumor growth inhibition in combination with vincristine.

| Lymphoma Models | Potentiation of anti-tumor activity of bortezomib. |[2] |

Clinical Research Applications

This compound has been evaluated in a Phase 1 clinical trial (NCT01300026) in adult patients with relapsed or refractory lymphoid malignancies, including Chronic Lymphocytic Leukemia (CLL) and Non-Hodgkin's Lymphoma (NHL).[4][6]

Table 2: Overview of Phase 1 Clinical Trial of this compound (NCT01300026)

Parameter Description
Study Design Open-label, dose-escalation study.
Patient Population Adults with relapsed or refractory lymphoid malignancies (CLL, NHL).[4]
Dose Cohorts 25 mg, 50 mg, 100 mg, 200 mg, 300 mg, and 400 mg administered orally once daily.[4][6]
Primary Objective To determine the maximum tolerated dose (MTD) and assess safety and tolerability.

| Key Findings | this compound was generally well-tolerated at doses up to 400 mg daily.[4] Anti-tumor activity was observed, particularly in patients with CLL. At the 200-400 mg dose levels, 13 out of 15 CLL patients remained on the study after a median follow-up of 30 weeks.[4] One patient with mantle cell lymphoma exhibited a 46% reduction in tumor size.[4] |

Note: A detailed breakdown of overall response rates (ORR), complete responses (CR), and partial responses (PR) per dose cohort is not available in the publicly accessible final report of this study.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy and mechanism of action of this compound in hematological malignancy cell lines.

Experimental_Workflow cluster_assays Cellular Assays start Hematological Malignancy Cell Culture treatment Treat with this compound (Dose-response and Time-course) start->treatment viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability western Western Blot Analysis (p-AKT, total AKT, Cleaved PARP) treatment->western flow Flow Cytometry (Apoptosis - Annexin V/PI) treatment->flow analysis Data Analysis and Interpretation viability->analysis western->analysis flow->analysis

References

Application Notes and Protocols: AMG319 in Combination with Chemotherapy Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG319 is a potent and highly selective, orally bioavailable small molecule inhibitor of the delta isoform of the 110 kDa catalytic subunit of class IA phosphoinositide-3 kinases (PI3K).[1] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a frequent oncogenic driver in various cancers, particularly hematological malignancies.[2] Unlike other PI3K isoforms, PI3K-delta is predominantly expressed in hematopoietic lineages, making it an attractive therapeutic target to minimize off-target effects in non-neoplastic cells.[1] this compound functions by preventing the activation of the PI3K signaling pathway, thereby inhibiting the production of the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3), which leads to decreased cell proliferation and the induction of apoptosis in cancer cells.[1]

Preclinical and clinical studies have explored the potential of this compound as both a monotherapy and in combination with other anti-cancer agents.[2] The rationale for combining this compound with conventional chemotherapy agents stems from the potential for synergistic or additive anti-tumor effects. By targeting the PI3K-delta pathway, this compound can potentially enhance the cytotoxic effects of chemotherapy, overcome resistance mechanisms, and improve treatment outcomes in various B-cell malignancies. This document provides an overview of the preclinical data for this compound in combination with select chemotherapy agents and detailed protocols for key experimental assays.

Signaling Pathway

The PI3K/AKT/mTOR pathway is a key signaling cascade that promotes cell survival and proliferation. This compound selectively inhibits the PI3K-delta isoform, which is crucial for B-cell receptor (BCR) signaling in lymphoid malignancies.

PI3K_Pathway BCR B-Cell Receptor (BCR) PI3K_delta PI3K-delta BCR->PI3K_delta Activates Chemo Chemotherapy (e.g., Vincristine) DNA_Damage Microtubule Disruption/ DNA Damage Chemo->DNA_Damage Induces This compound This compound This compound->PI3K_delta Inhibits PIP3 PIP3 PI3K_delta->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes Cell_Cycle Cell Cycle Progression (G2/M Arrest) Cell_Cycle->Apoptosis Can trigger DNA_Damage->Cell_Cycle Leads to

Figure 1: this compound and Chemotherapy Signaling Pathway

Preclinical Data: this compound in Combination with Vincristine

Preclinical studies have demonstrated a synergistic effect between this compound and the chemotherapeutic agent vincristine in neoplastic B-cells. This combination has been shown to enhance G2/M cell cycle arrest and induce apoptotic cell death.[1]

Quantitative Data Summary
Cell LineTreatmentG2/M Arrest (%) (24 hours)
HT (DLBCL)Vehicle Control16%
HT (DLBCL)Vincristine (0.8 nM)21%
HT (DLBCL)This compound (10 µM)9%
HT (DLBCL)Vincristine (0.8 nM) + this compound (0.33 µM)25%
HT (DLBCL)Vincristine (0.8 nM) + this compound (3.3 µM)34%
HT (DLBCL)Vincristine (0.8 nM) + this compound (10 µM)49%
DLBCL: Diffuse Large B-cell Lymphoma

Data extracted from a study on neoplastic B-cells.[1]

Experimental Workflow

A general workflow for evaluating the in vitro and in vivo efficacy of this compound in combination with a chemotherapy agent is outlined below.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Cell Culture (e.g., HT DLBCL cells) Treatment Treatment with this compound, Chemotherapy Agent, or Combination Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Viability_Assay Cell_Cycle_Assay Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V, Caspase-3) Treatment->Apoptosis_Assay Xenograft Establish Xenograft Model (e.g., Human B-cell lymphoma in immunocompromised mice) Viability_Assay->Xenograft Inform In Vivo Dosing In_Vivo_Treatment In Vivo Dosing: - Vehicle Control - this compound alone - Chemotherapy alone - Combination Xenograft->In_Vivo_Treatment Tumor_Measurement Tumor Volume Measurement In_Vivo_Treatment->Tumor_Measurement Endpoint Endpoint Analysis: - Tumor Weight - Biomarker Analysis Tumor_Measurement->Endpoint

Figure 2: Experimental Workflow for Combination Studies

Detailed Protocols

The following are representative protocols for key experiments to evaluate the combination of this compound with a chemotherapy agent.

In Vitro Cell Viability Assay (MTT Assay)

Objective: To determine the effect of this compound, a chemotherapy agent, and their combination on the viability of cancer cell lines.

Materials:

  • Cancer cell line (e.g., HT human B-cell lymphoma)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • Chemotherapy agent (e.g., Vincristine, stock solution in sterile water or DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound and the chemotherapy agent in complete growth medium.

  • Add the drugs to the wells, either as single agents or in combination, in a final volume of 200 µL. Include vehicle control wells (DMSO or sterile water).

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Cell Cycle Analysis by Flow Cytometry

Objective: To assess the effect of this compound and a chemotherapy agent on cell cycle distribution.

Materials:

  • Cancer cell line

  • Complete growth medium

  • This compound and chemotherapy agent

  • 6-well plates

  • PBS (Phosphate-Buffered Saline)

  • Trypsin-EDTA

  • 70% ice-cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound, the chemotherapy agent, or the combination for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound in combination with a chemotherapy agent in a preclinical animal model.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or NSG)

  • Cancer cell line (e.g., HT human B-cell lymphoma)

  • Matrigel (optional)

  • This compound formulated for oral administration

  • Chemotherapy agent formulated for injection (e.g., intraperitoneal)

  • Calipers for tumor measurement

  • Animal balance

Protocol:

  • Subcutaneously inject cancer cells (e.g., 5-10 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.

  • Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., n=8-10 mice per group).

    • Group 1: Vehicle control

    • Group 2: this compound alone

    • Group 3: Chemotherapy agent alone

    • Group 4: this compound + Chemotherapy agent

  • Administer treatments according to the desired schedule. For example, this compound may be given daily by oral gavage, while the chemotherapy agent may be administered once or twice weekly via intraperitoneal injection.

  • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.

  • Monitor animal body weight and overall health throughout the study.

  • At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blotting).

Synergistic Interactions

The combination of this compound with certain chemotherapy agents can lead to a synergistic anti-tumor effect. This is particularly evident in the case of vincristine, where the inhibition of the PI3K-delta pathway by this compound enhances the G2/M arrest induced by the microtubule-destabilizing agent.

Synergy_Diagram This compound This compound PI3K_Inhibition PI3K-delta Inhibition This compound->PI3K_Inhibition Vincristine Vincristine Microtubule_Disruption Microtubule Disruption Vincristine->Microtubule_Disruption G2M_Arrest Enhanced G2/M Cell Cycle Arrest PI3K_Inhibition->G2M_Arrest Microtubule_Disruption->G2M_Arrest Apoptosis Increased Apoptosis G2M_Arrest->Apoptosis Tumor_Inhibition Synergistic Tumor Growth Inhibition Apoptosis->Tumor_Inhibition

Figure 3: Synergistic Action of this compound and Vincristine

Discussion and Future Directions

The preclinical data presented here support the combination of the PI3K-delta inhibitor this compound with chemotherapy agents like vincristine for the treatment of B-cell malignancies. The synergistic induction of cell cycle arrest and apoptosis provides a strong rationale for further investigation. While data on combinations with other chemotherapies such as doxorubicin and paclitaxel are not yet available for this compound specifically, studies with other PI3K inhibitors suggest that such combinations could also be effective.[3][4][5]

Future studies should aim to:

  • Elucidate the detailed molecular mechanisms underlying the observed synergy.

  • Evaluate the efficacy of this compound in combination with a broader range of chemotherapy agents used in the treatment of hematological cancers.

  • Optimize dosing schedules in preclinical models to maximize efficacy and minimize potential toxicity. A Phase II trial of this compound in head and neck cancer was halted due to immune-related adverse events, suggesting that intermittent dosing schedules may be necessary to manage toxicity.[6]

  • Investigate the role of this compound in overcoming chemotherapy resistance.

These application notes and protocols provide a framework for researchers to explore the therapeutic potential of combining this compound with chemotherapy, with the ultimate goal of developing more effective treatment regimens for patients with cancer.

References

Application Notes and Protocols: In Vivo Efficacy Studies of AMG319

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

AMG319 is a potent, highly selective, and orally bioavailable small molecule inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2] The PI3K signaling pathway is a critical regulator of essential cellular processes, including proliferation, differentiation, and survival.[3] The PI3Kδ isoform is predominantly expressed in hematopoietic cells, playing a crucial role in B-cell receptor (BCR) signaling and the function of regulatory T cells (Tregs).[3][4] This selective expression makes PI3Kδ an attractive therapeutic target for lymphoid malignancies and for immunomodulation in solid tumors.[1][3] this compound demonstrates a dual mechanism of action: direct inhibition of tumor cell proliferation and enhancement of anti-tumor immunity by modulating the tumor microenvironment.[5][6] These application notes provide a summary of in vivo efficacy data and detailed protocols for key experimental procedures relevant to the study of this compound.

Mechanism of Action

This compound exerts its effect by inhibiting the PI3Kδ-mediated conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1][7] This prevents the subsequent activation of the serine/threonine kinase AKT, a central node in the signaling cascade that promotes cell growth and survival.[3][4] In B-cell malignancies, this blockade inhibits proliferation following BCR stimulation.[3] In the tumor microenvironment, PI3Kδ inhibition has been shown to decrease the number and suppressive function of tumor-infiltrating regulatory T cells (Tregs), thereby enhancing the cytotoxic activity of CD8+ T cells.[8][9][10]

AMG319_Mechanism cluster_receptor Cell Surface Receptor Activation cluster_pathway PI3K Signaling Pathway cluster_treg Immunomodulation BCR BCR / TCR PI3Kd PI3Kδ BCR->PI3Kd Activates PIP3 PIP3 PI3Kd->PIP3 Converts Treg Regulatory T Cell (Treg) Suppression PI3Kd->Treg Maintains Function PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes CD8 Cytotoxic T Cell (CD8+) Activity Treg->CD8 Inhibits This compound This compound This compound->PI3Kd Inhibits Preclinical_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis A 1. Select Animal Model (e.g., C57BL/6 mice) B 2. Implant Tumor Cells (e.g., B16F10 s.c.) A->B C 3. Monitor Tumor Growth (to ~100 mm³) B->C D 4. Randomize into Treatment Groups C->D E 5. Administer Treatment (p.o., daily) D->E F 6. Measure Tumor Volume (3x weekly) E->F G 7. Harvest Tissues (Tumor, Spleen, Blood) E->G End of Study F->G H 8. Analyze Samples (Flow Cytometry, RNA-seq) G->H Dosing_Logic cluster_continuous Continuous Dosing cluster_intermittent Intermittent Dosing Hypothesis Cont_Dose Continuous High Dose This compound Cont_Effect Sustained Systemic Treg Depletion Cont_Dose->Cont_Effect Cont_Immunity Anti-Tumor Immunity Cont_Effect->Cont_Immunity Cont_Toxicity Immune-Related Adverse Events (irAEs) Cont_Effect->Cont_Toxicity Int_Dose Intermittent Dosing (e.g., 4 days on / 3 off) Int_Effect Transient Tumor Treg Inhibition Int_Dose->Int_Effect Int_Immunity Sustained Anti-Tumor Immunity Int_Effect->Int_Immunity Int_Toxicity Reduced irAEs (Systemic Recovery) Int_Effect->Int_Toxicity

References

Application Notes and Protocols for Flow Cytometry Analysis Following AMG319 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing flow cytometry to analyze the pharmacodynamic and immunomodulatory effects of AMG319, a selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform. The protocols detailed below are designed to enable researchers to effectively monitor changes in immune cell populations and intracellular signaling pathways impacted by this compound treatment.

Introduction to this compound and its Mechanism of Action

This compound is a potent and highly selective small molecule inhibitor of PI3Kδ.[1][2] The PI3Kδ isoform is predominantly expressed in hematopoietic cells and plays a crucial role in the proliferation, survival, and function of various immune cells, particularly B lymphocytes and regulatory T cells (Tregs).[1][3][4] By inhibiting PI3Kδ, this compound disrupts the PI3K/Akt signaling pathway, leading to a reduction in the production of the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1][2] This blockade ultimately results in decreased proliferation and induction of apoptosis in susceptible cells.[1][2]

The primary immunomodulatory effect of this compound observed in clinical and preclinical studies is a reduction in the frequency and suppressive function of Tregs, coupled with an enhanced cytotoxic T cell response.[5][6][7][8][9] This shift in the immune microenvironment from an immunosuppressive to an anti-tumor state forms the basis of its therapeutic potential in oncology.

Data Presentation: Quantitative Analysis of Immune Cell Subsets

Flow cytometry is a powerful tool for quantifying the changes in immune cell populations following this compound treatment. Below are tables summarizing representative quantitative data from studies investigating the effects of this compound.

Table 1: Effect of this compound on Circulating Regulatory T Cells (Tregs) in Peripheral Blood

Time PointParameterPlacebo-TreatedThis compound-TreatedP-value
BaselineFrequency of Tregs (% of CD4+ T cells)Mean ± SEMMean ± SEM-
Day 8Frequency of Tregs (% of CD4+ T cells)No significant changeSignificant decreaseP = 0.0098[5]
Day 22Frequency of Tregs (% of CD4+ T cells)No significant changeSignificant decreaseP = 0.0098[5]
BaselineICOS+ Tregs (% of Tregs)Mean ± SEMMean ± SEM-
Post-treatmentICOS+ Tregs (% of Tregs)No significant changeSignificant decreaseP = 0.0234[5]

Table 2: Effect of this compound on Tumor-Infiltrating Lymphocytes

Cell TypeParameterPlacebo-TreatedThis compound-TreatedP-value
FOXP3+ cellsMedian cell count in tumor tissuePre- vs. Post-treatmentSignificant decrease (short interval)P = 0.015[5]
CD8+ T cellsClonal ExpansionPre- vs. Post-treatmentModest clonal expansion observedN/A[6]

Signaling Pathway and Experimental Workflow Diagrams

PI3K_Akt_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 pAkt p-Akt (Active) PDK1->pAkt Phosphorylation Akt Akt mTORC1 mTORC1 pAkt->mTORC1 Transcription Gene Transcription (Proliferation, Survival) pAkt->Transcription Inhibition of pro-apoptotic factors mTORC1->Transcription This compound This compound This compound->PI3K Inhibition

Caption: PI3K/Akt Signaling Pathway Inhibition by this compound.

Flow_Cytometry_Workflow cluster_sample_prep Sample Preparation cluster_staining Staining cluster_analysis Data Acquisition & Analysis Sample Whole Blood or Tumor Tissue PBMC PBMC Isolation (Ficoll Gradient) Sample->PBMC SingleCell Single-Cell Suspension (Tumor Digestion) Sample->SingleCell SurfaceStain Surface Marker Staining (e.g., CD3, CD4, CD8, CD25, CD127) PBMC->SurfaceStain SingleCell->SurfaceStain FixPerm Fixation and Permeabilization SurfaceStain->FixPerm IntraStain Intracellular Staining (e.g., FoxP3, p-Akt) FixPerm->IntraStain Acquisition Flow Cytometer Acquisition IntraStain->Acquisition Gating Gating Strategy (e.g., Identify Tregs, CD8+ T cells) Acquisition->Gating Quantification Quantification (% of Parent, MFI) Gating->Quantification

Caption: Experimental Workflow for Flow Cytometry Analysis.

Experimental Protocols

Protocol 1: Immunophenotyping of Peripheral Blood Mononuclear Cells (PBMCs)

This protocol is designed to identify and quantify key immune cell subsets, including Tregs and effector T cells, from peripheral blood.

Materials:

  • Whole blood collected in sodium heparin tubes

  • Ficoll-Paque PLUS (or similar density gradient medium)

  • Phosphate-Buffered Saline (PBS)

  • FACS Tubes (5 mL)

  • Centrifuge

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)

  • Fc Receptor Blocking Reagent (e.g., Human TruStain FcX™)

  • Fluorochrome-conjugated antibodies (see Table 3 for a recommended panel)

  • Fixation/Permeabilization Buffer Kit (e.g., eBioscience™ Foxp3 / Transcription Factor Staining Buffer Set)

  • Flow Cytometer

Procedure:

  • PBMC Isolation:

    • Dilute whole blood 1:1 with PBS.

    • Carefully layer the diluted blood over Ficoll-Paque in a conical tube.

    • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

    • Carefully aspirate the upper plasma layer and collect the buffy coat layer containing PBMCs.

    • Wash PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.

    • Resuspend the cell pellet in Flow Cytometry Staining Buffer and perform a cell count.

  • Surface Staining:

    • Aliquot approximately 1 x 10^6 PBMCs per FACS tube.

    • Add Fc Receptor Blocking Reagent and incubate for 10 minutes at 4°C.

    • Add the cocktail of fluorochrome-conjugated surface marker antibodies (see Table 3).

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells with 2 mL of Flow Cytometry Staining Buffer and centrifuge at 300 x g for 5 minutes. Decant the supernatant.

  • Intracellular Staining (for Tregs):

    • Resuspend the cell pellet in 1 mL of freshly prepared Fixation/Permeabilization working solution.

    • Incubate for 30-60 minutes at 4°C in the dark.

    • Wash the cells with 2 mL of 1X Permeabilization Buffer and centrifuge at 500 x g for 5 minutes. Decant the supernatant.

    • Resuspend the cell pellet in the residual volume and add the anti-FoxP3 antibody.

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells with 2 mL of 1X Permeabilization Buffer and centrifuge at 500 x g for 5 minutes. Decant the supernatant.

  • Data Acquisition:

    • Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

    • Acquire samples on a properly calibrated flow cytometer. Ensure to collect a sufficient number of events for robust statistical analysis of rare populations.

Table 3: Recommended Antibody Panel for Treg and Effector T Cell Phenotyping

MarkerFluorochromeClonePurpose
CD3V500UCHT1Pan T cell marker[10]
CD4AF700RPA-T4T helper cell marker[10]
CD8APC-H7SK1Cytotoxic T cell marker
CD25PE-Cy72A3Treg and activated T cell marker[10]
CD127BV650HIL-7R-M21Low expression on Tregs[10]
FoxP3Alexa Fluor 647259D/C7Treg lineage-defining transcription factor
Ki67FITCB56Proliferation marker[10]
CD45RAPEHI100Naive T cell marker[10]
Protocol 2: Phospho-Flow Cytometry for Akt Phosphorylation in B Cells

This protocol is designed to measure the inhibition of PI3Kδ signaling by this compound by quantifying the phosphorylation of Akt at Serine 473 in B cells.

Materials:

  • PBMCs (isolated as in Protocol 1) or other target cells

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • This compound (at desired concentrations)

  • Stimulant (e.g., anti-IgM, anti-IgD, or CD40L)

  • Fixation Buffer (e.g., BD Phosflow™ Lyse/Fix Buffer)

  • Permeabilization Buffer (e.g., BD Phosflow™ Perm Buffer III, ice-cold methanol)

  • Fluorochrome-conjugated antibodies for surface markers (e.g., anti-CD19, anti-CD20)

  • Fluorochrome-conjugated anti-phospho-Akt (Ser473) antibody (e.g., clone M89-61)[3]

  • Flow Cytometer

Procedure:

  • Cell Treatment and Stimulation:

    • Resuspend PBMCs in RPMI 1640 with 10% FBS at a concentration of 1-2 x 10^6 cells/mL.

    • Aliquot cells into FACS tubes.

    • Add this compound at the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM) or vehicle control (DMSO) and incubate for 1-2 hours at 37°C.

    • Add a stimulant (e.g., anti-IgM) to the appropriate tubes and incubate for 10-15 minutes at 37°C.[3] Include an unstimulated control.

  • Fixation:

    • Immediately stop the stimulation by adding pre-warmed Fixation Buffer.

    • Incubate for 10-15 minutes at 37°C.

    • Centrifuge cells at 500 x g for 5 minutes and discard the supernatant.

  • Permeabilization:

    • Gently resuspend the cell pellet and add ice-cold Permeabilization Buffer (e.g., methanol).

    • Incubate on ice for 30 minutes.

    • Wash the cells twice with Flow Cytometry Staining Buffer by centrifugation at 800 x g for 5 minutes.

  • Staining:

    • Resuspend the permeabilized cells in Flow Cytometry Staining Buffer.

    • Add the cocktail of surface and intracellular antibodies, including anti-CD19 and anti-phospho-Akt (Ser473).

    • Incubate for 30-60 minutes at room temperature in the dark.

    • Wash the cells with 2 mL of Flow Cytometry Staining Buffer and centrifuge at 800 x g for 5 minutes.

  • Data Acquisition:

    • Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

    • Acquire samples on a flow cytometer. Analyze the median fluorescence intensity (MFI) of phospho-Akt in the CD19+ B cell population.

Conclusion

The provided application notes and protocols offer a robust framework for investigating the effects of this compound using flow cytometry. By carefully quantifying changes in immune cell populations and assessing the inhibition of the PI3K/Akt signaling pathway, researchers can gain valuable insights into the mechanism of action and pharmacodynamic properties of this promising therapeutic agent. Adherence to these detailed methodologies will facilitate the generation of reproducible and high-quality data in both preclinical and clinical research settings.

References

Application Notes and Protocols for Studying B-cell Proliferation Assays with AMG319

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG319 is a potent and highly selective small molecule inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2] The PI3Kδ isoform is predominantly expressed in hematopoietic cells and plays a critical role in B-cell receptor (BCR) signaling, which is essential for B-cell proliferation, survival, and differentiation.[1] Dysregulation of the BCR-PI3Kδ signaling pathway is a hallmark of various B-cell malignancies, making PI3Kδ an attractive therapeutic target. This compound exerts its effects by blocking the phosphorylation of AKT, a key downstream effector in the PI3K pathway, thereby inhibiting B-cell proliferation.[1] These application notes provide detailed protocols for utilizing this compound in B-cell proliferation assays, a fundamental tool for studying its mechanism of action and preclinical efficacy.

Mechanism of Action of this compound

This compound selectively targets the PI3Kδ enzyme, which is a crucial component of the B-cell receptor (BCR) signaling cascade. Upon BCR engagement by an antigen or mitogen, PI3Kδ is activated and phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream signaling proteins, most notably AKT. Activated AKT (phosphorylated AKT or pAKT) then orchestrates a variety of cellular processes that promote cell growth, survival, and proliferation. By inhibiting PI3Kδ, this compound prevents the production of PIP3, leading to a downstream blockade of AKT phosphorylation and subsequent inhibition of B-cell proliferation.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR PI3K_delta PI3Kδ BCR->PI3K_delta Activation PIP2 PIP2 PI3K_delta->PIP2 Phosphorylation PIP3 PIP3 PI3K_delta->PIP3 AKT AKT PIP3->AKT Recruitment & Activation pAKT pAKT AKT->pAKT Phosphorylation Proliferation B-cell Proliferation pAKT->Proliferation Promotion This compound This compound This compound->PI3K_delta Inhibition

Diagram 1: this compound inhibits the PI3K/AKT signaling pathway.

Quantitative Data on this compound Potency

The inhibitory activity of this compound has been characterized in various assays, demonstrating its high potency and selectivity for PI3Kδ. The half-maximal inhibitory concentration (IC50) values vary depending on the assay format (enzymatic vs. cell-based) and the specific cell line used.

Assay TypeTarget/Cell LineIC50 ValueReference
Enzymatic AssayPI3Kδ< 10 nM[1]
Enzymatic AssayPI3Kδ18 nM[2]
Enzymatic AssayPI3Kγ850 nM[2]
Enzymatic AssayPI3Kβ2.7 µM[2]
Enzymatic AssayPI3Kα33 µM[2]
pAKT SuppressionPrimary Murine Splenocytes (BCR cross-linking)< 5 nM[1]
pAKT SuppressionHT (DLBCL Cell Line)~30 nM[1]
B-cell ProliferationHuman B-cells (anti-IgM/CD40L stimulated)8.6 nM[3]
Cell ViabilityHT (DLBCL Cell Line)~10 µM[1]

Experimental Protocols

Two standard methods for assessing B-cell proliferation are provided below: [3H]-Thymidine Incorporation Assay and Carboxyfluorescein Succinimidyl Ester (CFSE)-Based Flow Cytometry. These protocols are designed to be adaptable for various B-cell lines and primary B-cells.

Protocol 1: [3H]-Thymidine Incorporation Assay for B-cell Proliferation

This assay measures the incorporation of radiolabeled thymidine into newly synthesized DNA of proliferating cells.

Materials:

  • B-cell line of interest or isolated primary B-cells

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)

  • This compound (stock solution in DMSO)

  • B-cell stimuli (e.g., anti-human IgM F(ab')2 fragment, anti-human CD40 antibody, recombinant human IL-4, CpG ODN)

  • [3H]-Thymidine (1 mCi/mL)

  • 96-well flat-bottom cell culture plates

  • Cell harvester

  • Glass fiber filters

  • Scintillation fluid

  • Liquid scintillation counter

Experimental Workflow:

Diagram 2: Workflow for [3H]-Thymidine Incorporation Assay.

Procedure:

  • Cell Preparation: Culture B-cells in complete RPMI-1640 medium. Prior to the assay, wash the cells and resuspend them in fresh medium at a concentration of 0.5-2 x 10^6 cells/mL.

  • Plating: Add 100 µL of the cell suspension (containing 5 x 10^4 to 2 x 10^5 cells) to each well of a 96-well plate.

  • This compound Treatment: Prepare serial dilutions of this compound in complete medium. Add the desired final concentrations of this compound to the respective wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration. Pre-incubate the cells with this compound for 1-2 hours at 37°C in a 5% CO2 incubator.

  • B-cell Stimulation: Prepare a cocktail of B-cell stimuli (e.g., 10 µg/mL anti-IgM and 20 ng/mL IL-4). Add the stimulation cocktail to all wells except for the unstimulated control wells.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • [3H]-Thymidine Labeling: During the final 18 hours of incubation, add 1 µCi of [3H]-thymidine to each well.

  • Harvesting: Using a cell harvester, lyse the cells and transfer the DNA onto a glass fiber filter mat. Wash the filters to remove unincorporated [3H]-thymidine.

  • Measurement: Place the filter discs into scintillation vials with scintillation fluid and measure the radioactivity in a liquid scintillation counter. The counts per minute (CPM) are proportional to the amount of DNA synthesis.

  • Data Analysis: Calculate the percentage of proliferation inhibition for each this compound concentration relative to the stimulated control (vehicle-treated). Plot the results to determine the IC50 value.

Protocol 2: CFSE-Based B-cell Proliferation Assay by Flow Cytometry

This method uses the fluorescent dye CFSE, which is equally distributed between daughter cells upon cell division, allowing for the tracking of cell proliferation by flow cytometry.

Materials:

  • B-cell line of interest or isolated primary B-cells

  • Complete RPMI-1640 medium

  • PBS (Phosphate Buffered Saline)

  • CFSE (Carboxyfluorescein succinimidyl ester) stock solution (e.g., 5 mM in DMSO)

  • This compound (stock solution in DMSO)

  • B-cell stimuli (e.g., anti-human IgM F(ab')2 fragment, anti-human CD40 antibody, recombinant human IL-4)

  • Flow cytometry tubes

  • Flow cytometer

Experimental Workflow:

Diagram 3: Workflow for CFSE-Based Proliferation Assay.

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of B-cells at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS.

  • CFSE Labeling: Add CFSE stock solution to the cell suspension to a final concentration of 1-5 µM. Immediately vortex the cells for uniform staining. Incubate for 10-15 minutes at 37°C, protected from light.

  • Quenching and Washing: Quench the staining reaction by adding 5 volumes of cold complete RPMI-1640 medium. Incubate for 5 minutes on ice. Wash the cells twice with complete medium to remove any unbound CFSE.

  • Plating and Treatment: Resuspend the CFSE-labeled cells in complete medium and plate them in a 24- or 48-well plate. Add the desired concentrations of this compound or vehicle control (DMSO).

  • Stimulation: Add the B-cell stimulation cocktail to the appropriate wells.

  • Incubation: Incubate the cells for 3 to 5 days at 37°C in a 5% CO2 incubator.

  • Data Acquisition: Harvest the cells and transfer them to flow cytometry tubes. If desired, stain with a viability dye to exclude dead cells from the analysis. Acquire data on a flow cytometer, detecting the CFSE signal in the FITC channel.

  • Data Analysis: Analyze the CFSE histograms. Each peak of successively halved fluorescence intensity represents a cell division. Quantify the percentage of divided cells and the proliferation index for each condition using appropriate software (e.g., FlowJo, FCS Express).

Conclusion

This compound is a valuable tool for investigating the role of PI3Kδ in B-cell biology and for preclinical evaluation of PI3Kδ inhibitors. The provided protocols offer robust and reproducible methods for assessing the impact of this compound on B-cell proliferation. Careful optimization of cell numbers, stimulant concentrations, and incubation times may be necessary for specific cell types and experimental conditions.

References

Application Note: Western Blot Protocol for Phosphorylated AKT (pAKT) Following AMG319 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

AMG319 is a selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3K/AKT signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a hallmark of many cancers, making it an attractive target for therapeutic intervention.[1][2] this compound specifically targets PI3Kδ, which is predominantly expressed in hematopoietic cells, playing a crucial role in B-cell receptor (BCR) signaling. Inhibition of PI3Kδ by this compound blocks the downstream phosphorylation and activation of AKT, a key signaling node in this pathway. This application note provides a detailed protocol for performing a western blot to detect changes in the phosphorylation of AKT at serine 473 (pAKT Ser473) in response to this compound treatment.

Data Presentation

The following table summarizes representative quantitative data from a western blot analysis of pAKT levels in a relevant cell line (e.g., a lymphoma cell line) following treatment with varying concentrations of this compound for 24 hours. The data is presented as the relative intensity of the pAKT band normalized to the total AKT band and expressed as a percentage of the untreated control.

This compound Concentration (µM)Relative pAKT/Total AKT Intensity (% of Control)
0 (Vehicle Control)100%
0.175%
0.540%
1.020%
3.3<15%
10.0<10%

Note: This table presents expected representative data based on published findings. Actual results may vary depending on the cell line, experimental conditions, and antibody performance.

Experimental Protocols

This section details the methodology for conducting a western blot to analyze pAKT levels after this compound treatment.

Cell Culture and this compound Treatment
  • Cell Seeding: Seed a suitable cell line (e.g., a lymphoma or leukemia cell line with known PI3K/AKT pathway activation) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent, such as dimethyl sulfoxide (DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.

  • Treatment: Once the cells have reached the desired confluency, replace the existing medium with fresh medium containing the various concentrations of this compound or vehicle control (DMSO).

  • Incubation: Incubate the cells for the desired time points (e.g., 6 or 24 hours) at 37°C in a humidified incubator with 5% CO2.

Cell Lysis for Phosphoprotein Analysis
  • Aspiration: After the treatment period, place the 6-well plates on ice and aspirate the culture medium.

  • Washing: Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis Buffer Preparation: Prepare a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins. A common choice is RIPA buffer supplemented with cocktails of protease and phosphatase inhibitors.

  • Lysis: Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.

  • Collection and Incubation: Transfer the cell lysates to pre-chilled microcentrifuge tubes and incubate on ice for 30 minutes with occasional vortexing.

  • Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the protein extract to fresh, pre-chilled tubes.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

Western Blotting
  • Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the denatured protein samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against pAKT (Ser473) (e.g., Cell Signaling Technology #4060, typically at a 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated anti-rabbit secondary antibody (diluted in 5% BSA/TBST according to the manufacturer's instructions) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing (for Total AKT):

    • After imaging for pAKT, the membrane can be stripped of the bound antibodies using a stripping buffer.

    • Wash the membrane thoroughly and re-block with 5% BSA in TBST.

    • Incubate the membrane with a primary antibody against total AKT (e.g., Cell Signaling Technology #4691, typically at a 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.

    • Repeat the washing, secondary antibody incubation, and detection steps as described above.

Data Analysis
  • Densitometry: Quantify the band intensities for both pAKT and total AKT using image analysis software (e.g., ImageJ).

  • Normalization: For each sample, normalize the intensity of the pAKT band to the intensity of the corresponding total AKT band.

  • Relative Quantification: Express the normalized pAKT levels in the this compound-treated samples as a percentage of the vehicle-treated control.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PI3K/AKT signaling pathway and the experimental workflow for the western blot protocol.

PI3K_AKT_Pathway PI3K/AKT Signaling Pathway and Inhibition by this compound RTK Receptor Tyrosine Kinase PI3K PI3Kδ RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to This compound This compound This compound->PI3K Inhibits PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates pAKT pAKT (Active) AKT->pAKT Phosphorylation Downstream Downstream Effectors (Cell Survival, Proliferation) pAKT->Downstream Activates

Caption: PI3K/AKT signaling pathway and the inhibitory action of this compound.

Western_Blot_Workflow Western Blot Workflow for pAKT after this compound Treatment cluster_cell_culture Cell Culture & Treatment cluster_lysis Sample Preparation cluster_western_blot Western Blot cluster_analysis Data Analysis Seeding Cell Seeding Treatment This compound Treatment Seeding->Treatment Lysis Cell Lysis Treatment->Lysis Quantification Protein Quantification Lysis->Quantification SDSPAGE SDS-PAGE Quantification->SDSPAGE Transfer Protein Transfer SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody (pAKT) Blocking->PrimaryAb SecondaryAb Secondary Antibody PrimaryAb->SecondaryAb Detection Detection SecondaryAb->Detection Stripping Stripping Detection->Stripping TotalAKT_Ab Primary Antibody (Total AKT) Stripping->TotalAKT_Ab Detection2 Detection TotalAKT_Ab->Detection2 Densitometry Densitometry Detection2->Densitometry Normalization Normalization Densitometry->Normalization

Caption: Experimental workflow for pAKT western blot analysis.

References

Troubleshooting & Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the immune-related adverse events (irAEs) observed in clinical trials of AMG319, a selective PI3Kδ inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

This compound is an orally bioavailable small molecule that selectively inhibits the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2] The PI3Kδ signaling pathway is crucial for the proliferation, survival, and function of hematopoietic cells, particularly B cells and regulatory T cells (Tregs).[1][2] By inhibiting PI3Kδ, this compound is designed to modulate the immune system to enhance anti-tumor responses.[1]

Q2: What are the most common immune-related adverse events associated with this compound?

In a phase IIa clinical trial involving patients with head and neck squamous cell carcinoma (HNSCC), the most frequently observed irAEs were skin rash, diarrhea, and influenza-like illness.[1] Transaminitis (elevated liver enzymes) has also been reported.[3]

Q3: Why does this compound cause these specific immune-related adverse events?

The irAEs are believed to be a direct consequence of this compound's on-target effect of inhibiting PI3Kδ. This inhibition can disrupt the function and stability of regulatory T cells (Tregs), which are essential for maintaining immune tolerance. A reduction in Treg function can lead to an overactive immune response, resulting in inflammatory side effects in various tissues, such as the skin and gastrointestinal tract.[4][5]

Q4: What is the incidence and severity of these adverse events?

The incidence of irAEs in the HNSCC trial was significant, leading to the early termination of the study.[3][4] A substantial portion of patients experienced Grade 3 or 4 toxicities.[1] For a detailed breakdown of the incidence and grades of the most common irAEs, please refer to the data tables below.

Q5: How can these immune-related adverse events be managed?

Management of irAEs associated with PI3K inhibitors typically involves dose interruption or reduction, and in more severe cases, administration of corticosteroids to suppress the excessive immune response.[6][7] For specific troubleshooting guidance, please see the "Troubleshooting Guides" section.

Q6: Is there a way to mitigate the risk of these adverse events?

Research suggests that an intermittent dosing schedule, as opposed to continuous daily dosing, may help to mitigate the toxicities associated with PI3Kδ inhibition while still maintaining anti-tumor efficacy.[4][5][8] This approach is thought to allow for periods of immune system recovery, reducing the likelihood of severe irAEs.[4]

Data Presentation

Table 1: Incidence of Common Immune-Related Adverse Events in the this compound Phase IIa HNSCC Trial (EudraCT: 2014-004388-20)
Adverse EventFrequency (this compound Group)
Rash (maculo-papular)62% (13/21)
Diarrhea57% (12/21)
Influenza-like illness43% (9/21)
Pyrexia (Fever)38% (8/21)
Increased ALT38% (8/21)
Nausea29% (6/21)
Vomiting29% (6/21)

Source: Cancer Research UK, A trial looking at AMG 319 for head and neck cancer.[2]

Table 2: Grade 3 or Higher Immune-Related Adverse Events
Adverse EventFrequency (this compound Group)Percentage of Patients
Diarrhea523.8%
Pyrexia (Fever)524%
Rash314%
Colitis210%
Vomiting210%

Source: EudraCT Clinical Trial Results: Primary Endpoint (Safety and Toxicity)[1], Cancer Research UK, A trial looking at AMG 319 for head and neck cancer.[2]

Table 3: Treatment Discontinuation Due to Adverse Events
Dosing CohortNumber of Patients with irAEs Leading to DiscontinuationTotal Patients in CohortDiscontinuation Rate
400 mg daily91560%
300 mg daily3650%

Source: Intermittent PI3Kδ inhibition sustains anti-tumour immunity and curbs irAEs - PMC.[9]

Experimental Protocols

Key Methodologies from the Phase IIa HNSCC Trial (NCT02540928)

Study Design: A randomized, double-blind, placebo-controlled Phase IIa trial.[3] Patients received either this compound or a placebo orally once daily for a minimum of 20 days and a maximum of 29 days prior to scheduled tumor resection surgery.[3]

Patient Population: Patients with operable human papillomavirus (HPV) positive and negative head and neck squamous cell carcinoma (HNSCC).[10] Key inclusion criteria included an ECOG performance status of 0 or 1 and adequate organ function.[11]

Dosing: The initial dose was 400 mg/day, which was later amended to 300 mg/day due to the high incidence of irAEs.[9]

Adverse Event Monitoring and Grading: Adverse events were monitored continuously throughout the study. The severity of AEs was graded according to the Common Terminology Criteria for Adverse Events (CTCAE) version 4.0.[3][4] CTCAE provides a standardized scale for reporting the severity of adverse events in cancer clinical trials, ranging from Grade 1 (mild) to Grade 5 (death related to AE).[3][4]

Immunomonitoring: To assess the biological effects of this compound, researchers measured levels of immune cells, such as CD8+ T cells and FoxP3+ regulatory T cells, in tumor biopsies and blood samples taken before and after treatment.[12]

Troubleshooting Guides

Issue: A patient on this compound develops a skin rash.

  • Initial Assessment:

    • Grade the rash: Use the CTCAE v4.0 criteria to determine the severity of the rash.

      • Grade 1: Faint erythema or macules.

      • Grade 2: Moderate erythema, papules, vesicles covering <50% of body surface area (BSA).

      • Grade 3: Severe, generalized erythema, vesicles, or bullae covering ≥50% BSA; may be associated with symptoms like pain or pruritus.

    • Rule out other causes: Consider other potential causes of the rash, such as other medications or infections.

  • Troubleshooting Steps:

    • Grade 1: Continue this compound and monitor closely. Consider topical emollients for symptomatic relief.

    • Grade 2: Hold this compound. Initiate treatment with topical corticosteroids and oral antihistamines.[6] Once the rash improves to Grade 1 or baseline, consider restarting this compound at a reduced dose.

    • Grade 3: Hold this compound immediately. Initiate systemic corticosteroids (e.g., prednisone 1-2 mg/kg/day).[6] Hospitalization may be required. Once the rash improves significantly, a slow taper of corticosteroids can be initiated. Re-challenging with this compound is generally not recommended.

Issue: A patient on this compound experiences diarrhea.

  • Initial Assessment:

    • Grade the diarrhea: Use CTCAE v4.0 criteria.

      • Grade 1: Increase of <4 stools per day over baseline.

      • Grade 2: Increase of 4-6 stools per day over baseline.

      • Grade 3: Increase of ≥7 stools per day over baseline; incontinence; hospitalization indicated.

      • Grade 4: Life-threatening consequences (e.g., hemodynamic collapse).

    • Rule out infectious causes: Perform stool studies to rule out infectious etiologies (e.g., C. difficile).

  • Troubleshooting Steps:

    • Grade 1: Continue this compound with close monitoring. Advise dietary modifications (e.g., BRAT diet) and ensure adequate hydration.

    • Grade 2: Hold this compound. Initiate symptomatic treatment with anti-diarrheal agents (e.g., loperamide). If symptoms persist for more than 48-72 hours, consider initiating oral corticosteroids.

    • Grade 3-4: Hold this compound immediately. Hospitalize the patient for intravenous hydration and electrolyte management. Initiate high-dose systemic corticosteroids.[7] Once symptoms improve, a slow corticosteroid taper over several weeks is necessary. Permanent discontinuation of this compound is often required.

Mandatory Visualizations

Signaling Pathway of PI3Kδ in Regulatory T Cells

Caption: PI3Kδ signaling pathway in regulatory T cells and the inhibitory effect of this compound.

Experimental Workflow for the this compound HNSCC Trial

HNSCC_Trial_Workflow Screening Patient Screening (Operable HNSCC) Randomization Randomization (2:1) Screening->Randomization AMG319_Arm This compound Treatment (300 or 400 mg/day for 20-29 days) Randomization->AMG319_Arm this compound Placebo_Arm Placebo Treatment (20-29 days) Randomization->Placebo_Arm Placebo Pre_Op_Assessment Pre-Operative Assessment (Imaging, Blood/Tumor Biopsy) AMG319_Arm->Pre_Op_Assessment AE_Monitoring Continuous Adverse Event Monitoring (CTCAE v4.0) AMG319_Arm->AE_Monitoring Placebo_Arm->Pre_Op_Assessment Placebo_Arm->AE_Monitoring Surgery Tumor Resection Surgery Pre_Op_Assessment->Surgery Post_Op_Analysis Post-Operative Analysis (Immunohistochemistry, RNA-seq) Surgery->Post_Op_Analysis

Caption: Simplified workflow of the neoadjuvant this compound Phase IIa clinical trial in HNSCC.

References

Technical Support Center: Management of AMG319-Induced Colitis and Transaminitis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on managing colitis and transaminitis, potential adverse events observed in preclinical and clinical studies of AMG319, a selective PI3Kδ inhibitor. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3K/Akt signaling pathway is crucial for the proliferation, survival, and differentiation of hematopoietic cells. By selectively targeting PI3Kδ, which is primarily expressed in leukocytes, this compound is being investigated for its potential to modulate immune responses in various diseases.

Q2: Why does this compound cause colitis and transaminitis?

The immune-related adverse events of colitis (inflammation of the colon) and transaminitis (elevated liver enzymes) are thought to be on-target effects of PI3Kδ inhibition. By modulating the immune system, including the function of regulatory T cells (Tregs), this compound can disrupt immune homeostasis in the gastrointestinal tract and liver, leading to inflammation.

Q3: What are the typical signs and symptoms of this compound-induced colitis?

Researchers should monitor for clinical signs of colitis, which may include:

  • Diarrhea (with or without blood)

  • Abdominal pain

  • Increased stool frequency

  • Weight loss

Q4: How is this compound-induced transaminitis detected?

Transaminitis is typically asymptomatic and is detected through routine monitoring of liver function tests (LFTs). The key enzymes to monitor are alanine aminotransferase (ALT) and aspartate aminotransferase (AST).

Troubleshooting Guides

Managing this compound-Induced Colitis

Issue: An animal or patient in a study develops diarrhea or other signs of colitis after this compound administration.

Troubleshooting Steps:

  • Assess and Grade the Severity: The severity of colitis should be graded according to the Common Terminology Criteria for Adverse Events (CTCAE). This will guide the management strategy.

  • Dose Modification: Depending on the grade of colitis, a dose reduction or interruption of this compound may be necessary.

  • Supportive Care: Provide supportive care as needed, such as fluid and electrolyte replacement in cases of severe diarrhea.

  • Consider Intervention: For persistent or severe colitis, intervention with anti-inflammatory agents may be considered, based on the study protocol.

  • Histopathological Analysis: In preclinical studies, collection of colon tissue for histopathological analysis is crucial to confirm and characterize the inflammation.

Managing this compound-Induced Transaminitis

Issue: Elevated ALT or AST levels are detected during routine monitoring.

Troubleshooting Steps:

  • Confirm and Grade the Abnormality: Repeat the liver function tests to confirm the finding and grade the severity of transaminitis using the CTCAE.

  • Rule Out Other Causes: Investigate other potential causes of liver injury, such as co-administered medications or underlying disease.

  • Dose Adjustment: Based on the grade of transaminitis, a dose interruption or reduction of this compound may be warranted as per the study protocol.

  • Frequent Monitoring: Increase the frequency of liver function monitoring to track the trend of enzyme elevations.

  • Liver Biopsy: In cases of severe or persistent transaminitis, a liver biopsy may be considered in preclinical models to investigate the nature of the liver injury.

Quantitative Data Summary

The following tables summarize the incidence of colitis and transaminitis observed in clinical trials with this compound.

Table 1: Incidence of Colitis and Diarrhea with this compound

Adverse EventGradeIncidence (%)Clinical Trial
Colitis≥310%Phase 1 (NCT01300026)[1]
Diarrhea≥323.8%Phase IIa (EudraCT: 2014-004388-20)[2]
DiarrheaAnyMore common with this compound vs. placeboPhase IIa (EudraCT: 2014-004388-20)[2]

Table 2: Incidence of Transaminitis with this compound

Adverse EventGradeIncidence (%)Clinical Trial
Transaminitis≥34%Phase 1 (NCT01300026)[1]
ALT IncreasedAnyMore common with this compound vs. placeboPhase IIa (EudraCT: 2014-004388-20)[2]

Note: Data is compiled from available public information and may not represent the complete safety profile of this compound.

Experimental Protocols

Protocol for Monitoring and Grading Colitis
  • Clinical Monitoring:

    • Record daily observations of stool consistency and frequency.

    • Monitor body weight at least three times per week.

    • Observe for signs of abdominal discomfort or pain.

  • Grading (based on CTCAE v5.0 for Diarrhea):

    • Grade 1: Increase of <4 stools per day over baseline.

    • Grade 2: Increase of 4-6 stools per day over baseline.

    • Grade 3: Increase of ≥7 stools per day over baseline; hospitalization indicated.

    • Grade 4: Life-threatening consequences; urgent intervention indicated.

  • Endoscopic and Histological Assessment (Preclinical):

    • At necropsy, the colon should be examined for macroscopic signs of inflammation.

    • Collect colon tissue sections for fixation in 10% neutral buffered formalin.

    • Embed tissues in paraffin, section, and stain with hematoxylin and eosin (H&E).

    • A veterinary pathologist should score the sections for inflammation, ulceration, and architectural changes.

Protocol for Monitoring and Grading Transaminitis
  • Blood Sample Collection:

    • Collect blood samples (e.g., via tail vein in rodents or peripheral vein in larger animals/humans) at baseline and at regular intervals during the study (e.g., weekly or bi-weekly).

  • Biochemical Analysis:

    • Process blood to obtain serum or plasma.

    • Analyze samples for ALT and AST levels using a validated biochemical analyzer.

  • Grading (based on CTCAE v5.0 for increased ALT/AST):

    • Grade 1: >1.0 - 3.0 x Upper Limit of Normal (ULN).

    • Grade 2: >3.0 - 5.0 x ULN.

    • Grade 3: >5.0 - 20.0 x ULN.

    • Grade 4: >20.0 x ULN.

Visualizations

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation Treg_Function Regulatory T-cell Function PI3K->Treg_Function This compound This compound This compound->PI3K Inhibition PIP2 PIP2 PIP2->PI3K AKT Akt PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival mTOR->Cell_Survival

Caption: PI3Kδ Signaling Pathway and the Point of Inhibition by this compound.

Experimental_Workflow Start Start of Study: This compound Administration Monitoring Routine Monitoring: - Clinical Signs (Colitis) - LFTs (Transaminitis) Start->Monitoring Adverse_Event Adverse Event Detected? Monitoring->Adverse_Event Grade_Severity Grade Severity (CTCAE) Adverse_Event->Grade_Severity Yes Continue_Monitoring Continue Study with Close Monitoring Adverse_Event->Continue_Monitoring No Dose_Modification Dose Modification: - Reduce Dose - Interrupt Dosing Grade_Severity->Dose_Modification Supportive_Care Implement Supportive Care Dose_Modification->Supportive_Care Supportive_Care->Continue_Monitoring Continue_Monitoring->Monitoring End End of Study/ Data Analysis Continue_Monitoring->End

Caption: Experimental Workflow for Managing this compound-Induced Adverse Events.

References

Optimizing AMG319 dosing to reduce toxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing AMG319 dosing to reduce toxicity during preclinical and clinical research.

Troubleshooting Guides

This section offers guidance on managing adverse events and optimizing experimental protocols.

Managing this compound-Associated Toxicities

This compound, a selective inhibitor of the PI3Kδ isoform, has been associated with immune-related adverse events (irAEs).[1][2][3][4] Effective management of these toxicities is crucial for maintaining treatment schedules and ensuring subject safety.

Observed Toxicities in Clinical Trials

A phase II trial of this compound in patients with head and neck squamous cell carcinoma (HNSCC) was halted early due to a high incidence of immune-related side effects, which led to treatment discontinuation in 12 out of 21 patients.[1] The most common irAEs observed include:

  • Skin Rashes[1]

  • Diarrhea[1]

  • Transaminitis (inflammation of the liver)[1]

In a phase I study with adult patients with relapsed or refractory lymphoid malignancies, QTc prolongation was also noted at higher doses.[2]

Table 1: Summary of this compound Dosing and Associated Immune-Related Adverse Events (irAEs) in HNSCC Trial

Daily DoseNumber of PatientsPatients Discontinuing Due to irAEsPercentage of Patients with irAEs Leading to Discontinuation
400 mg15960%
300 mg6350%

Data sourced from a neoadjuvant, double-blind, placebo-controlled randomized phase II trial.[3]

Table 2: Dose-Limiting Toxicities (DLTs) in Phase I Study in Lymphoid Malignancies

Daily DoseDLT ObservedDetails
25 mgGrade 3 Hemolytic AnemiaOccurred after a single dose and was considered possibly related to this compound.

Data from a first-in-human study of this compound in adult patients with relapsed or refractory lymphoid malignancies.[2]

Experimental Protocols

Protocol 1: Preclinical Assessment of Immune-Related Toxicities

This protocol outlines a method for monitoring immune cell populations in a murine model to assess the potential for irAEs.

Objective: To evaluate the effect of this compound on regulatory T cell (Treg) populations and the expansion of pathogenic T cells.

Methodology:

  • Animal Model: Utilize an appropriate immunocompetent mouse model, such as syngeneic tumor models.

  • Dosing Regimens:

    • Group 1 (Control): Vehicle administration.

    • Group 2 (Continuous Dosing): Administer this compound daily at a dose known to have anti-tumor effects.

    • Group 3 (Intermittent Dosing): Test various intermittent dosing schedules (e.g., 4 days on, 3 days off; 2 days on, 5 days off) to assess if toxicity is reduced while maintaining efficacy.[1][3]

  • Sample Collection: Collect blood, spleen, and colon tissue samples at baseline and at various time points throughout the study.

  • Flow Cytometry Analysis:

    • Isolate lymphocytes from blood, spleen, and colon.

    • Stain for key immune cell markers, including:

      • Tregs (e.g., CD4, CD25, FoxP3)

      • Pathogenic T helper 17 (Th17) cells

      • Type 17 CD8+ T (Tc17) cells

    • Analyze cell populations using a flow cytometer to quantify changes in response to this compound treatment. A decrease in Treg cells and an expansion of Th17 and Tc17 cells may indicate a higher risk of irAEs.[2][3][4]

  • Histopathological Analysis:

    • Perform histological examination of colon tissue to assess for signs of colitis, a potential irAE.

Protocol 2: Monitoring for Hepatotoxicity (Transaminitis)

Objective: To monitor for liver damage in preclinical models treated with this compound.

Methodology:

  • Animal Model: Use a relevant rodent model.

  • Dosing: Administer this compound according to the planned dosing schedule (continuous vs. intermittent).

  • Blood Collection: Collect blood samples at baseline and at regular intervals during the study.

  • Liver Function Tests (LFTs):

    • Centrifuge blood to separate serum.

    • Measure the levels of liver enzymes, including:

      • Alanine aminotransferase (ALT)

      • Aspartate aminotransferase (AST)

    • A significant elevation in ALT and AST levels can indicate liver inflammation.[1]

  • Histopathology: At the end of the study, collect liver tissue for histopathological analysis to look for signs of liver damage.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this compound-induced toxicity?

A1: The primary mechanism of this compound-induced toxicity is related to its on-target inhibition of PI3Kδ. This kinase is crucial for the function and maintenance of regulatory T cells (Tregs), which play a key role in suppressing excessive immune responses.[1] By inhibiting PI3Kδ, this compound can lead to a systemic reduction in Treg numbers.[2][3][4] This disruption of immune homeostasis can result in the expansion of pathogenic T cells, leading to immune-related adverse events such as colitis, dermatitis, and hepatitis.[1][2][3]

Q2: How can this compound dosing be optimized to minimize toxicity?

A2: Preclinical studies in mouse models suggest that intermittent dosing may be a viable strategy to reduce the toxicities associated with this compound while preserving its anti-tumor activity.[1][3] An intermittent schedule, such as four days on and three days off, has been shown to inhibit tumor growth without inducing a pathogenic T-cell response in the colon.[1] This approach is hypothesized to transiently deplete Tregs, allowing for an anti-tumor immune response, followed by a recovery period that limits systemic autoimmunity.[1]

Q3: What are the key biomarkers to monitor for this compound toxicity?

A3: Key biomarkers for monitoring this compound toxicity include:

  • Immune Cell Populations: A decrease in circulating Treg cells can be an early indicator of potential irAEs. Monitoring the ratio of effector T cells to Tregs may also be informative.

  • Liver Enzymes: Regular monitoring of ALT and AST levels is crucial for the early detection of transaminitis.[1]

  • Clinical Signs: In preclinical models and clinical trials, it is important to monitor for clinical signs of irAEs, such as weight loss, diarrhea, and skin rash.

Q4: Are there strategies to manage hyperglycemia with PI3K inhibitors?

A4: While hyperglycemia is a more common side effect of PI3K inhibitors that target the α-isoform, it is a known on-target toxicity of this class of drugs.[5] Should hyperglycemia occur, management strategies that have been successful for other PI3K inhibitors include:

  • Dietary Modifications: Instructing patients to follow a low-carbohydrate diet can help minimize the severity of hyperglycemia.[5]

  • Pharmacological Intervention: The initiation of metformin is often recommended for mild increases in fasting plasma glucose. The dose can be titrated as needed. For more significant hyperglycemia, consultation with an endocrinologist may be necessary.[5]

Q5: What are the best practices for early intervention when toxicity is observed?

A5: Early recognition and intervention are critical for managing toxicities associated with PI3K inhibitors.[5][6] Best practices include:

  • Dose Interruption: Most side effects of PI3K inhibitors are reversible with drug interruption due to their typically short half-life.[5]

  • Supportive Care: Provide appropriate supportive care to manage symptoms such as diarrhea or skin rash.

  • Dose Reduction: If toxicity recurs upon re-challenge, a dose reduction may be necessary.

  • Patient Education: In a clinical setting, comprehensive education of patients about the potential toxicities and the importance of early reporting is essential.[5]

Visualizations

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation This compound This compound This compound->PI3K Inhibition PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Cell_Survival Cell Survival, Proliferation, and Growth mTOR->Cell_Survival

Caption: PI3K/Akt signaling pathway with this compound inhibition.

Dose_Adjustment_Workflow Start Initiate this compound Dosing (e.g., Intermittent Schedule) Monitor Monitor for Toxicity (irAEs, LFTs, etc.) Start->Monitor NoToxicity Continue Dosing Monitor->NoToxicity No Toxicity Toxicity_Grade1 Grade 1 Toxicity? Monitor->Toxicity_Grade1 Toxicity Observed NoToxicity->Monitor Toxicity_Grade1->NoToxicity Yes Toxicity_Grade2_Plus Grade ≥2 Toxicity? Toxicity_Grade1->Toxicity_Grade2_Plus No Interrupt Interrupt Dosing Provide Supportive Care Toxicity_Grade2_Plus->Interrupt Yes Resolution Toxicity Resolved? Interrupt->Resolution Resume_Reduced Resume at Reduced Dose Resolution->Resume_Reduced Yes Discontinue Consider Discontinuation Resolution->Discontinue No Resume_Reduced->Monitor

Caption: Decision workflow for this compound dose adjustment.

References

Technical Support Center: AMG319 Dosing Strategies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the intermittent versus continuous dosing of AMG319, a selective PI3Kδ inhibitor. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and highly selective, orally bioavailable small molecule inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1] The PI3K/Akt signaling pathway is crucial for cell proliferation and survival. By selectively inhibiting PI3Kδ, which is primarily expressed in hematopoietic cells, this compound prevents the activation of this pathway, leading to decreased proliferation and induction of cell death in susceptible cell populations.[1] This targeted inhibition is designed to spare PI3K signaling in non-neoplastic cells.[1]

Q2: How does this compound impact the tumor microenvironment?

This compound modulates the tumor microenvironment primarily by targeting regulatory T cells (Tregs), which are immunosuppressive cells that can hinder anti-tumor immune responses. Inhibition of PI3Kδ has been shown to decrease the number of tumor-infiltrating Tregs.[2][3] This reduction in Treg-mediated suppression enhances the cytotoxic potential of tumor-infiltrating CD8+ T cells, thereby promoting an anti-tumor immune response.[2][3]

Q3: What are the observed effects of continuous dosing of this compound in a clinical setting?

In a phase II clinical trial in patients with head and neck squamous cell carcinoma, continuous daily dosing of this compound (at 300 mg and 400 mg) led to a high incidence of immune-related adverse events (irAEs).[2] These irAEs were significant enough to cause treatment discontinuation in 12 out of 21 patients.[2] The most common irAEs included skin rashes, diarrhea, and transaminitis (elevated liver enzymes).[2]

Q4: What is the rationale for exploring intermittent dosing of this compound?

The severe irAEs observed with continuous dosing in the clinical trial prompted the investigation of alternative dosing strategies. The hypothesis was that transiently suppressing Treg function with intermittent dosing might be sufficient to elicit an anti-tumor immune response while allowing the immune system to recover, thereby reducing toxicity.[2] Preclinical studies in mouse models have supported this hypothesis, demonstrating that intermittent dosing can achieve significant tumor growth inhibition without inducing the pathogenic T-cell responses in the colon that are associated with toxicity.[2][3]

Troubleshooting Guide

Issue: High incidence of immune-related adverse events (irAEs) with continuous this compound dosing in our animal models.

Possible Cause: Continuous inhibition of PI3Kδ can lead to a systemic depletion of Tregs, including a crucial subset of tissue-resident Tregs in the colon that express ST2. The loss of these protective Tregs, which produce the anti-inflammatory cytokine IL-10, is associated with the expansion of pathogenic T helper 17 (TH17) and type 17 CD8+ T (TC17) cells, leading to colitis and other irAEs.[2][3]

Suggested Solution:

  • Switch to an intermittent dosing schedule. Based on preclinical data, consider a "4 days on, 3 days off" or a "2 days on, 5 days off" regimen.[2] These schedules have been shown to reduce tumor growth without inducing the expansion of pathogenic T cells in the colon.[2][3]

  • Monitor T-cell populations. Use flow cytometry to monitor the levels of Tregs (CD4+Foxp3+), TH17 cells (CD4+IL-17+), and TC17 cells in peripheral blood, tumor tissue, and the colon to assess the immunological impact of the dosing regimen.

  • Assess pAKT levels. To confirm target engagement with an intermittent schedule, measure the phosphorylation of Akt (pAkt) in relevant cell populations (e.g., B cells) at various time points after dosing.

Data Presentation

This compound In Vitro Activity
PI3K IsoformIC50 (nM)
PI3Kδ18
PI3Kα>850
PI3Kβ>2700
PI3Kγ>3300

Data sourced from preclinical studies.

Clinical Trial of Continuous this compound Dosing in Head and Neck Cancer
DoseNumber of PatientsPatients Discontinuing Due to irAEs
300 mg daily63
400 mg daily159
Total 21 12

Data from a phase II clinical trial.[2]

Preclinical Mouse Model: Comparison of Dosing Regimens
Dosing RegimenMean Tumor Volume (mm³) at Day 18% Treg of CD4+ in Colon% Th17 of CD4+ in Colon% Tc17 of CD8+ in Colon
Placebo~2000~15~1~0.5
Continuous~500~5~4~2
Intermittent (4 on/3 off)~800~10~1.5~0.7
Infrequent (2 on/5 off)~1200~12~1.2~0.6

Approximate values extrapolated from graphical data in Eschweiler et al., Nature 2022.

Experimental Protocols

PI3K Isoform Activity Assay (AlphaScreen)

This protocol is a generalized procedure based on common practices for assessing PI3K isoform selectivity.

  • Prepare Reagents:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 3 mM MgCl₂, 1 mM DTT.

    • Enzyme Solution: Dilute recombinant PI3Kα, PI3Kβ, PI3Kδ, and PI3Kγ to their working concentrations in Assay Buffer.

    • Substrate Solution: Prepare a solution of phosphatidylinositol-4,5-bisphosphate (PIP2) in Assay Buffer.

    • ATP Solution: Prepare a solution of ATP in Assay Buffer.

    • This compound Dilution Series: Prepare serial dilutions of this compound in DMSO, then dilute further in Assay Buffer.

    • Detection Mix: Prepare a mix of biotinylated-PIP3, streptavidin-donor beads, and a GST-tagged PIP3-binding protein with anti-GST acceptor beads in the appropriate buffer.

  • Assay Procedure:

    • Add the this compound dilutions or vehicle (DMSO) to the wells of a 384-well plate.

    • Add the PI3K enzyme solution to the wells.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding the Substrate and ATP solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding EDTA.

    • Add the Detection Mix and incubate for 60 minutes in the dark.

    • Read the plate on a suitable plate reader with an excitation wavelength of 680 nm and an emission wavelength of 520-620 nm.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound.

    • Determine the IC50 values by fitting the data to a four-parameter logistic equation.

Flow Cytometry for Treg and Th17 Cell Analysis in Tumors and Colon

This protocol is a generalized procedure for the analysis of T-cell populations.

  • Tissue Preparation:

    • Excise tumors or colon tissue and mince finely.

    • Digest the tissue in a solution of collagenase and DNase for 30-60 minutes at 37°C.

    • Filter the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.

    • For colon tissue, a lamina propria lymphocyte isolation may be performed.

  • Cell Stimulation (for Th17 analysis):

    • Resuspend cells in complete RPMI medium.

    • Stimulate with a cell stimulation cocktail (containing PMA, ionomycin, and a protein transport inhibitor like Brefeldin A or Monensin) for 4-6 hours at 37°C.

  • Surface Staining:

    • Wash the cells with FACS buffer (PBS with 2% FBS).

    • Incubate the cells with a live/dead stain according to the manufacturer's instructions.

    • Wash the cells.

    • Incubate with fluorescently conjugated antibodies against surface markers (e.g., CD45, CD3, CD4, CD8) for 30 minutes on ice.

    • Wash the cells twice with FACS buffer.

  • Intracellular Staining (for Foxp3 and IL-17):

    • Fix and permeabilize the cells using a commercial fixation/permeabilization buffer kit according to the manufacturer's protocol.

    • Incubate with fluorescently conjugated antibodies against intracellular markers (e.g., Foxp3, IL-17A) for 30-60 minutes at room temperature.

    • Wash the cells twice with permeabilization buffer.

  • Data Acquisition and Analysis:

    • Resuspend the cells in FACS buffer.

    • Acquire the data on a flow cytometer.

    • Analyze the data using appropriate software, gating on live, singlet, CD45+, CD3+, and then either CD4+ or CD8+ cells to identify the populations of interest (Tregs: CD4+Foxp3+; Th17: CD4+IL-17A+).

Intracellular pAKT Staining by Flow Cytometry

This protocol is a generalized procedure for measuring phosphorylated Akt.

  • Cell Preparation and Stimulation:

    • Prepare a single-cell suspension from the tissue of interest or use cultured cells.

    • If applicable, stimulate the cells with an appropriate agonist to induce PI3K pathway activation.

  • Fixation:

    • Immediately after stimulation, fix the cells by adding a formaldehyde-based fixation buffer.

    • Incubate for 10-15 minutes at room temperature.

  • Permeabilization:

    • Wash the cells with PBS.

    • Permeabilize the cells by resuspending them in ice-cold methanol and incubating for at least 30 minutes on ice.

  • Staining:

    • Wash the cells twice with FACS buffer to remove the methanol.

    • Incubate with an antibody against pAKT (e.g., pAkt Ser473) for 60 minutes at room temperature.

    • Wash the cells.

    • If the primary antibody is not fluorescently conjugated, incubate with a fluorescently labeled secondary antibody for 30 minutes at room temperature in the dark.

    • Wash the cells.

  • Data Acquisition and Analysis:

    • Resuspend the cells in FACS buffer.

    • Acquire the data on a flow cytometer.

    • Analyze the median fluorescence intensity (MFI) of the pAKT signal in the cell population of interest.

Visualizations

PI3K_Signaling_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation This compound This compound This compound->PI3K Inhibition PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activation pAkt pAkt Akt->pAkt Phosphorylation Downstream Downstream Signaling (Proliferation, Survival) pAkt->Downstream Activation Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Groups cluster_analysis Analysis Tumor_Inoculation Tumor Cell Inoculation (B16F10-OVA) Placebo Placebo Tumor_Inoculation->Placebo Continuous Continuous Dosing Tumor_Inoculation->Continuous Intermittent Intermittent Dosing (4 on / 3 off) Tumor_Inoculation->Intermittent Infrequent Infrequent Dosing (2 on / 5 off) Tumor_Inoculation->Infrequent Tumor_Growth Tumor Growth Measurement Placebo->Tumor_Growth Continuous->Tumor_Growth Intermittent->Tumor_Growth Infrequent->Tumor_Growth Tissue_Harvest Tissue Harvest (Tumor, Colon) Tumor_Growth->Tissue_Harvest Flow_Cytometry Flow Cytometry (Treg, Th17, Tc17) Tissue_Harvest->Flow_Cytometry Dosing_Logic Dosing Dosing Regimen Continuous Continuous Dosing->Continuous Intermittent Intermittent Dosing->Intermittent Treg Systemic Treg Depletion Continuous->Treg Strong Tumor_Treg Tumor Treg Reduction Continuous->Tumor_Treg Sustained Intermittent->Treg Moderate Intermittent->Tumor_Treg Transient Pathogenic_T Pathogenic Th17/Tc17 Expansion Treg->Pathogenic_T Leads to Toxicity Immune-Related Toxicity (irAEs) Pathogenic_T->Toxicity Efficacy Therapeutic Efficacy Toxicity->Efficacy Limits Anti_Tumor Anti-Tumor Immunity Tumor_Treg->Anti_Tumor Enhances Anti_Tumor->Efficacy

References

Technical Support Center: Mechanisms of Resistance to AMG 319 Therapy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers investigating mechanisms of resistance to AMG 319 therapy. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

I. General Issues

Q1: My cancer cell line, which is supposed to be sensitive to PI3Kδ inhibition, is showing intrinsic resistance to AMG 319. What are the possible reasons?

A1: Intrinsic resistance to AMG 319 can arise from several factors:

  • Low or absent PI3Kδ expression: AMG 319 is a selective inhibitor of the p110δ isoform of PI3K.[1] Verify the expression of PIK3CD (the gene encoding p110δ) in your cell line via qPCR or Western blot.

  • Presence of a PIK3CD splice variant: An aberrant splice variant of PIK3CD, designated as PIK3CD-S, has been identified. This variant may confer resistance to PI3Kδ inhibitors.

  • Pre-existing activation of bypass signaling pathways: Your cell line may have underlying mutations or amplifications in pathways that can compensate for PI3Kδ inhibition, such as the MAPK or PIM kinase pathways.

Troubleshooting Steps:

  • Confirm PI3Kδ expression: Perform Western blot or qPCR to confirm that your cell line expresses the p110δ subunit of PI3K.

  • Screen for PIK3CD-S splice variant: Use RT-PCR with primers specifically designed to amplify the full-length (PIK3CD-L) and the shorter splice variant (PIK3CD-S) to determine if the resistant variant is present.

  • Assess baseline pathway activation: Profile the baseline phosphorylation status of key proteins in the PI3K/AKT and MAPK pathways (e.g., p-AKT, p-ERK) using Western blot to identify any pre-existing activation of bypass routes.

II. Target-Related Resistance

Q2: I've identified a PIK3CD splice variant in my resistant cells. How does this variant confer resistance to AMG 319?

A2: The PIK3CD-S splice variant, which results from the skipping of exon 20, leads to a truncated p110δ protein. This alteration is believed to affect the drug-binding pocket, thereby reducing the affinity of PI3Kδ inhibitors like AMG 319. This variant has been shown to confer resistance to multiple PI3Kδ inhibitors.

Q3: How significant is the resistance conferred by the PIK3CD-S splice variant?

A3: The degree of resistance can be substantial. Studies on other PI3Kδ inhibitors have shown a significant increase in the half-maximal inhibitory concentration (IC50) in cells expressing the PIK3CD-S variant compared to the wild-type (PIK3CD-L).

Quantitative Data Summary: IC50 Values for PI3K Inhibitors

InhibitorCell Line Expressing PIK3CD-L (IC50)Cell Line Expressing PIK3CD-S (IC50)Fold Increase in Resistance
Idelalisib85.8 µM17.2 mM~200
Seletalisib24.6 µM702.3 µM~28.5
Wortmannin (pan-PI3K)1.8 µM12.9 µM~7.2
Dactolisib (dual PI3K/mTOR)4.8 µM105.8 µM~22

Data adapted from a study on prostate cancer cells. Specific IC50 values for AMG 319 in PIK3CD-S expressing cells are not yet available in the public domain.

III. Bypass Signaling Pathway Activation

Q4: I'm observing reactivation of AKT phosphorylation in my AMG 319-treated cells after an initial response. What could be the cause?

A4: This phenomenon, known as acquired resistance, is often due to the activation of bypass signaling pathways that can reactivate downstream effectors of the PI3K pathway or provide parallel survival signals. Two key bypass pathways to investigate are:

  • PIM Kinase Pathway: Upregulation of PIM kinases (PIM1, PIM2, PIM3) is a known mechanism of resistance to PI3K inhibitors.[2] PIM kinases can phosphorylate downstream targets of the PI3K pathway, such as BAD and 4E-BP1, in an AKT-independent manner, thereby promoting cell survival and proliferation.[2]

  • MAPK Pathway: The RAS-RAF-MEK-ERK (MAPK) pathway is another critical survival pathway in cancer.[3] Feedback loops and crosstalk between the PI3K and MAPK pathways are well-documented. Inhibition of the PI3K pathway can sometimes lead to the compensatory upregulation of the MAPK pathway.[4]

Troubleshooting and Experimental Workflow:

Bypass_Signaling_Workflow Start Resistant Phenotype Observed (e.g., Regrowth after AMG 319 treatment) WB_PIM Western Blot for PIM1/2/3 Start->WB_PIM WB_MAPK Western Blot for p-MEK, p-ERK Start->WB_MAPK PIM_Upregulated PIM Kinase Upregulation Confirmed WB_PIM->PIM_Upregulated No_Change No Significant Change in PIM or MAPK Pathways WB_PIM->No_Change MAPK_Activated MAPK Pathway Activation Confirmed WB_MAPK->MAPK_Activated WB_MAPK->No_Change Combination_PIM Test Combination Therapy: AMG 319 + PIM Inhibitor PIM_Upregulated->Combination_PIM Combination_MAPK Test Combination Therapy: AMG 319 + MEK Inhibitor MAPK_Activated->Combination_MAPK Other_Mechanisms Investigate Other Mechanisms: - Target-related resistance - Tumor microenvironment No_Change->Other_Mechanisms

Figure 1. Troubleshooting workflow for investigating bypass signaling in AMG 319 resistance.
IV. Tumor Microenvironment-Mediated Resistance

Q5: My in vivo experiments with AMG 319 are not showing the expected anti-tumor efficacy, even though the drug is effective in vitro. What role could the tumor microenvironment play?

A5: AMG 319 has significant immunomodulatory effects. It can deplete regulatory T cells (Tregs) within the tumor microenvironment, which is a key part of its anti-tumor activity.[5] However, the complex interplay of various immune cells and stromal components can also contribute to resistance.

  • Insufficient Treg Depletion: The dose and schedule of AMG 319 administration may not be sufficient to effectively deplete Tregs in your specific tumor model.

  • Compensatory Immune Suppression: The tumor microenvironment might harbor other immunosuppressive cell types, such as myeloid-derived suppressor cells (MDSCs), that are not targeted by AMG 319.[6]

  • Stromal-Mediated Resistance: Cancer-associated fibroblasts (CAFs) and the extracellular matrix can provide survival signals to cancer cells, making them less dependent on the PI3K pathway and thus less sensitive to AMG 319.[7]

Troubleshooting Steps:

  • Analyze the Tumor Immune Infiltrate: Use flow cytometry or immunohistochemistry to quantify the populations of Tregs (e.g., CD4+/FOXP3+), cytotoxic T lymphocytes (CD8+), and MDSCs in tumors from treated and control animals.

  • Evaluate Different Dosing Regimens: Explore alternative dosing schedules (e.g., intermittent dosing) which may have a better therapeutic window, balancing Treg depletion with manageable toxicity.

  • Co-culture Experiments: Perform in vitro co-culture experiments with cancer cells and components of the tumor microenvironment (e.g., CAFs) to assess their impact on AMG 319 sensitivity.

Detailed Experimental Protocols

Protocol 1: Generation of an AMG 319-Resistant Cell Line

This protocol describes a general method for generating a drug-resistant cell line by continuous exposure to increasing concentrations of the drug.

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • AMG 319 (stock solution in DMSO)

  • Cell culture flasks/plates

  • Cell counting solution (e.g., trypan blue)

  • Hemocytometer or automated cell counter

  • Cryopreservation medium

Methodology:

  • Determine the initial IC50: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the IC50 of AMG 319 for the parental cell line.

  • Initial Drug Exposure: Culture the parental cells in their complete medium containing AMG 319 at a concentration equal to the IC10-IC20.[8]

  • Monitor and Subculture: Monitor the cells for growth. Initially, a significant portion of the cells may die. When the surviving cells reach 70-80% confluency, subculture them into a new flask with the same concentration of AMG 319.

  • Dose Escalation: Once the cells are growing steadily at the current drug concentration, increase the concentration of AMG 319 by 1.5- to 2-fold.[8]

  • Repeat and Cryopreserve: Repeat steps 3 and 4 for several months. At each successful dose escalation, cryopreserve a vial of cells as a backup.

  • Characterization of Resistant Line: Once the cells can tolerate a significantly higher concentration of AMG 319 (e.g., >10-fold the initial IC50), characterize the resistant phenotype. This includes determining the new IC50 and investigating the underlying resistance mechanisms.[8]

Resistant_Cell_Line_Generation Start Parental Cell Line IC50_determination Determine Initial IC50 Start->IC50_determination Initial_exposure Culture with AMG 319 (IC10-IC20) IC50_determination->Initial_exposure Monitor Monitor Cell Growth Initial_exposure->Monitor Subculture Subculture Surviving Cells Monitor->Subculture Dose_escalation Increase AMG 319 Concentration (1.5-2x) Subculture->Dose_escalation Dose_escalation->Monitor Repeat for several cycles Characterize Characterize Resistant Phenotype Dose_escalation->Characterize After desired resistance is achieved

Figure 2. Workflow for generating a drug-resistant cell line.
Protocol 2: Western Blot Analysis of PI3K and MAPK Pathway Activation

Materials:

  • Cell lysates from sensitive and resistant cells (treated and untreated)

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-p-ERK1/2, anti-total ERK1/2, anti-PIM1, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Methodology:

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • Sample Preparation: Prepare samples by mixing a standardized amount of protein (e.g., 20-30 µg) with Laemmli buffer and heating at 95°C for 5 minutes.

  • SDS-PAGE: Load samples onto an SDS-PAGE gel and run until adequate separation of proteins is achieved.

  • Protein Transfer: Transfer the proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step (step 7).

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Protocol 3: Flow Cytometry for Treg Quantification in Tumors

Materials:

  • Tumor tissue

  • Collagenase/DNase digestion buffer

  • FACS buffer (PBS with 2% FBS)

  • Cell strainers

  • Red blood cell lysis buffer (optional)

  • Fixable viability dye

  • Fluorochrome-conjugated antibodies (e.g., anti-CD45, anti-CD3, anti-CD4, anti-CD8, anti-FOXP3)

  • Intracellular staining buffer kit

  • Flow cytometer

Methodology:

  • Tumor Dissociation: Mince the tumor tissue and digest it into a single-cell suspension using a collagenase/DNase buffer.

  • Cell Straining and Lysis: Pass the cell suspension through a cell strainer to remove clumps. If necessary, lyse red blood cells.

  • Viability Staining: Stain the cells with a fixable viability dye to exclude dead cells from the analysis.

  • Surface Staining: Incubate the cells with a cocktail of antibodies against surface markers (e.g., CD45, CD3, CD4, CD8) in FACS buffer.

  • Fixation and Permeabilization: Fix and permeabilize the cells using an intracellular staining buffer kit according to the manufacturer's instructions. This is crucial for staining intracellular proteins like FOXP3.

  • Intracellular Staining: Incubate the permeabilized cells with the anti-FOXP3 antibody.

  • Washing: Wash the cells with permeabilization buffer and then with FACS buffer.

  • Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer.

  • Gating Strategy:

    • Gate on live, single cells.

    • Gate on CD45+ hematopoietic cells.

    • Gate on CD3+ T cells.

    • From the T cell population, gate on CD4+ helper T cells.

    • Within the CD4+ population, identify the Tregs as FOXP3+ cells.

Flow_Cytometry_Gating Start Single Cell Suspension from Tumor Gate1 Gate on Live, Single Cells Start->Gate1 Gate2 Gate on CD45+ Cells (Immune Cells) Gate1->Gate2 Gate3 Gate on CD3+ Cells (T Cells) Gate2->Gate3 Gate4 Gate on CD4+ Cells (Helper T Cells) Gate3->Gate4 Final_Population Identify FOXP3+ Cells (Regulatory T Cells) Gate4->Final_Population

Figure 3. Gating strategy for identifying Tregs in tumors.

This technical support center provides a starting point for investigating resistance to AMG 319. As research in this area is ongoing, new mechanisms of resistance may be discovered. We recommend staying updated with the latest scientific literature.

References

AMG319 off-target effects in preclinical models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the observed off-target effects of AMG319 in preclinical models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary off-target effect of this compound observed in preclinical models?

A1: The most significant off-target effect of this compound in preclinical settings is not a classic interaction with an unrelated kinase, but rather an on-target-mediated immunotoxicity. This compound, a selective PI3Kδ inhibitor, has been shown to suppress the function and reduce the number of regulatory T cells (Tregs).[1][2][3][4][5][6] This occurs because Tregs also rely on the PI3Kδ signaling pathway for their function and maintenance.

Q2: What are the physiological consequences of Treg suppression by this compound in preclinical models?

A2: In mouse models, the suppression of Tregs by this compound leads to immune-related adverse events (irAEs), with the most notable being colitis (inflammation of the colon).[1][2][4][5] This is believed to be caused by an imbalance in the immune system, where the reduction in immunosuppressive Tregs allows for an overactivation of other T cell populations, such as T helper 17 (TH17) and cytotoxic CD8+ T cells (TC17), leading to inflammation in tissues like the colon.[1][2][4][5]

Q3: How selective is this compound for PI3Kδ over other kinases?

A3: this compound is highly selective for PI3Kδ. In a cell-based selectivity screen, it was found to be 200 to over 5000-fold more selective for PI3Kδ compared to other PI3K class I isoforms.[7] Furthermore, in a broad kinase screen of 402 kinases, this compound was considered inactive at a concentration of 10 μM against non-PI3K class I kinases.[7]

Q4: I am observing unexpected inflammatory responses in my in vivo experiments with this compound. What could be the cause?

A4: Unexpected inflammatory responses, particularly in tissues like the gastrointestinal tract, are likely due to the on-target effect of this compound on regulatory T cells (Tregs). Inhibition of PI3Kδ in Tregs can impair their immunosuppressive function, leading to a hyperactivated immune state. It is crucial to monitor for signs of immune-mediated toxicity, such as weight loss, diarrhea, and histological evidence of inflammation in your animal models.

Q5: How can the immune-related adverse events associated with this compound be mitigated in preclinical studies?

A5: Studies in mouse models have suggested that an intermittent dosing regimen of a PI3Kδ inhibitor can help to mitigate the associated toxicities.[1][2] A modified treatment schedule, such as four days on and three days off, has been shown to reduce tumor growth without inducing the pathogenic T cells in the colon that are associated with colitis.[2] Researchers encountering toxicity issues may consider exploring alternative dosing strategies.

Data Presentation

Table 1: In Vitro Selectivity of this compound Against PI3K Isoforms
PI3K IsoformSelectivity Fold-Change vs. PI3KδReference
PI3Kα>5000[7]
PI3Kβ>5000[7]
PI3Kγ200[7]
Table 2: Kinome-Wide Selectivity of this compound
Kinase PanelConcentrationActivityReference
402 Non-PI3K Class I Kinases10 µMInactive[7]

Experimental Protocols

Protocol 1: Assessment of Colitis in a Mouse Model

This protocol is a general guideline based on methodologies used to induce and assess colitis in preclinical models, which is a key observed off-target effect of this compound.

1. Animal Model:

  • C57BL/6 mice are commonly used.

2. Induction of Colitis (DSS Model - for comparative purposes):

  • Administer 2-3% (w/v) Dextran Sulfate Sodium (DSS) in the drinking water for 5-7 days.

  • For this compound-induced colitis, the drug would be administered at the desired dose and schedule, and the development of colitis would be monitored.

3. Monitoring and Scoring:

  • Daily Monitoring: Record body weight, stool consistency, and presence of blood in the stool.

  • Disease Activity Index (DAI): Calculate a DAI score based on the following parameters (example scoring):

    • Weight Loss: 0 (none), 1 (1-5%), 2 (5-10%), 3 (10-15%), 4 (>15%)
    • Stool Consistency: 0 (normal), 2 (loose), 4 (diarrhea)
    • Bleeding: 0 (none), 2 (slight), 4 (gross)

4. Histological Analysis:

  • At the end of the study, sacrifice the mice and collect the colon.

  • Fix the colon in 10% neutral buffered formalin and embed in paraffin.

  • Section the tissue and stain with Hematoxylin and Eosin (H&E).

  • Score for inflammation severity, extent, and crypt damage.

Protocol 2: Flow Cytometry Analysis of Regulatory T Cells (Tregs)

This protocol provides a general framework for identifying and quantifying Tregs from mouse splenocytes or tumor-infiltrating lymphocytes.

1. Cell Preparation:

  • Prepare a single-cell suspension from the spleen or tumor tissue.

  • For tumors, this will involve mechanical dissociation and enzymatic digestion.

  • Perform a red blood cell lysis if necessary.

2. Surface Staining:

  • Resuspend cells in FACS buffer (e.g., PBS with 2% FBS).

  • Incubate with antibodies against surface markers. A typical panel for Tregs includes:

    • CD3 (to identify T cells)
    • CD4 (to identify helper T cells)
    • CD25 (highly expressed on Tregs)
    • CD127 (low to negative on Tregs)

3. Intracellular Staining for Foxp3:

  • After surface staining, fix and permeabilize the cells using a commercially available Foxp3 staining buffer set.

  • Incubate with an antibody against Foxp3, the master transcription factor for Tregs.

4. Data Acquisition and Analysis:

  • Acquire the stained cells on a flow cytometer.

  • Gate on live, single cells, then on CD3+ T cells, followed by CD4+ helper T cells.

  • From the CD4+ population, identify Tregs as CD25+ and Foxp3+. The additional use of CD127 (low/negative) can further refine the Treg population.

Visualizations

PI3K_Signaling_and_AMG319_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) PI3K_delta PI3Kδ BCR->PI3K_delta Activates PIP2 PIP2 PI3K_delta->PIP2 Phosphorylates PIP3 PIP3 PI3K_delta->PIP3 AKT AKT PIP3->AKT Activates pAKT pAKT (Active) AKT->pAKT Phosphorylation Cell_Proliferation Cell Proliferation & Survival pAKT->Cell_Proliferation Promotes This compound This compound This compound->PI3K_delta Inhibits

Caption: Intended mechanism of action of this compound on the PI3Kδ signaling pathway.

Treg_Suppression_Workflow cluster_experiment Experimental Workflow AMG319_Admin Administer this compound to Mouse Model Treg_Suppression On-Target Inhibition of PI3Kδ in Tregs AMG319_Admin->Treg_Suppression Immune_Imbalance ↓ Treg Function ↑ Effector T-Cell Activity Treg_Suppression->Immune_Imbalance Colitis Observe for Colitis (Weight loss, Diarrhea) Immune_Imbalance->Colitis Analysis Flow Cytometry of Spleen/Colon Histology of Colon Colitis->Analysis Troubleshooting_Logic Start Experiment with this compound Observation Observe Unexpected Inflammatory Response? Start->Observation Cause Likely Cause: On-Target Treg Suppression Observation->Cause Yes End2 Continue Experiment Observation->End2 No Action Consider Intermittent Dosing Strategy Cause->Action End Continue Experiment Action->End

References

Technical Support Center: Troubleshooting AMG319 In Vitro Assay Variability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AMG319 in vitro assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and navigate potential variability in their experiments. The following guides and FAQs are formatted to directly address common issues encountered during the use of this compound, a selective PI3Kδ inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1] The PI3K/AKT/mTOR signaling pathway is crucial for cell growth, proliferation, and survival.[2] By selectively blocking PI3Kδ, which is primarily expressed in hematopoietic cells, this compound disrupts this pathway, leading to the inhibition of B-cell proliferation and the induction of apoptosis in sensitive cell lines, particularly those of lymphoid origin.[3]

Q2: In which cancer cell lines is this compound expected to be most active?

Given that PI3Kδ is predominantly expressed in hematopoietic lineages, this compound is most active in B-cell malignancies such as chronic lymphocytic leukemia (CLL), non-Hodgkin lymphoma (NHL), and mantle cell lymphoma (MCL).[3][4]

Q3: How should I dissolve and store this compound?

This compound is soluble in dimethyl sulfoxide (DMSO).[1] For in vitro assays, it is recommended to prepare a concentrated stock solution in DMSO (e.g., 10 mM) and then dilute it to the final working concentration in your cell culture medium.[1] It is common for compounds to precipitate when a DMSO stock is diluted into an aqueous medium; gentle warming (37°C) and vortexing can help redissolve the compound.[5] Stock solutions in DMSO can typically be stored at -20°C for up to three months.[5]

Q4: What is a typical IC50 range for this compound in sensitive cell lines?

The half-maximal inhibitory concentration (IC50) of this compound is cell line-dependent. In a biochemical assay, the IC50 for PI3Kδ is approximately 18 nM.[1] In cell-based assays, the IC50 can vary. For example, in a human whole blood assay, an IC50 of 16 nM has been reported.[1] Refer to the data table below for IC50 values in various cancer cell lines.

Data Presentation: this compound IC50 Values

The following table summarizes the IC50 values of this compound in a panel of cancer cell lines from the Genomics of Drug Sensitivity in Cancer (GDSC) database.

Cell LineCancer TypeIC50 (µM)
K-562Chronic Myelogenous Leukemia0.63
NCI-H2087Lung Adenocarcinoma0.87
NALM-6Acute Lymphoblastic Leukemia1.09
U-266Multiple Myeloma1.12
NCI-H1836Small Cell Lung Cancer1.15
NCI-H1648Small Cell Lung Cancer1.25
NCI-H2171Small Cell Lung Cancer1.25
NCI-H1436Small Cell Lung Cancer1.26
NCI-H1963Small Cell Lung Cancer1.28
NCI-H1694Small Cell Lung Cancer1.30

Source: Genomics of Drug Sensitivity in Cancer (GDSC) Project.[6]

Troubleshooting Guides

Issue 1: High Variability in Cell Viability/Proliferation Assays

Question: My IC50 values for this compound are inconsistent across replicate experiments. What could be the cause?

Answer: Variability in cell viability assays is a common issue and can stem from several factors.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Cell Health and Passage Number Ensure cells are healthy and in the exponential growth phase. Use cells with a consistent and low passage number, as high passage numbers can lead to genetic drift and altered drug sensitivity.
Inconsistent Seeding Density Optimize and strictly control the initial cell seeding density. For a 96-well plate, a typical seeding density is between 5,000 and 40,000 cells per well.[7] Uneven cell distribution can lead to an "edge effect"; to mitigate this, consider not using the outer wells of the plate for experimental data.
This compound Solubility and Stability Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Ensure the compound is fully dissolved in the culture medium. The final DMSO concentration should be consistent across all wells and generally kept below 0.5% to avoid solvent-induced toxicity.[8]
Assay Endpoint and Duration The IC50 value can be time-dependent.[9][10] Ensure that the assay duration is consistent across experiments (e.g., 48 or 72 hours).
Assay Type Different viability assays measure different cellular parameters (e.g., metabolic activity, ATP content, membrane integrity) and can yield different IC50 values. Be consistent with the type of assay used.
Issue 2: Weak or No Inhibition of pAkt Signal in Western Blot

Question: I am treating my cells with this compound, but I don't see a significant decrease in phosphorylated Akt (pAkt) levels via Western blot. Why might this be?

Answer: This can be a frustrating issue, but it is often resolvable by optimizing your experimental conditions and Western blot protocol.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Low Basal pAkt Levels Some cell lines have very low basal levels of pAkt, making it difficult to detect a decrease upon inhibitor treatment.[1] Consider stimulating the PI3K pathway with a growth factor (e.g., IGF-1, serum) for a short period (e.g., 15-30 minutes) before adding this compound to increase the dynamic range of the assay.[1]
Suboptimal Antibody Performance Ensure you are using a high-quality, validated antibody for pAkt (e.g., Ser473 or Thr308). Check the antibody datasheet for recommended dilutions and blocking conditions (BSA is often recommended over milk for phospho-antibodies to reduce background).[1]
Ineffective Cell Lysis and Protein Extraction Use a lysis buffer containing phosphatase inhibitors (e.g., sodium fluoride, sodium vanadate) to preserve the phosphorylation status of your proteins.[1] Keep samples on ice throughout the lysis and extraction process.
Insufficient Drug Concentration or Treatment Time Verify that you are using an appropriate concentration of this compound and a suitable treatment time. A time-course and dose-response experiment may be necessary to determine the optimal conditions for your specific cell line.
Western Blot Technical Issues Ensure efficient protein transfer from the gel to the membrane. Load a sufficient amount of protein (typically 20-50 µg of total protein for pAkt detection). Include a positive control (e.g., lysate from a cell line with known high pAkt levels or stimulated cells) to confirm that your antibody and detection system are working correctly.[1]

Experimental Protocols

Detailed Methodology for Cell Viability (MTT) Assay
  • Cell Seeding:

    • Harvest cells in the exponential growth phase.

    • Count the cells and adjust the concentration to the desired seeding density (e.g., 1 x 10^5 cells/mL for a final density of 10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in cell culture medium from your DMSO stock. Ensure the final DMSO concentration is consistent and non-toxic (e.g., ≤0.5%).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).

    • Incubate for the desired treatment duration (e.g., 48 or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Incubate overnight at 37°C.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

    • Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression to calculate the IC50 value.

Detailed Methodology for Western Blotting of pAkt
  • Cell Treatment and Lysis:

    • Seed cells in a 6-well plate and grow to 70-80% confluency.

    • Treat the cells with the desired concentrations of this compound for the appropriate duration.

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Sample Preparation and Electrophoresis:

    • Normalize the protein concentrations and prepare lysates with Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein (20-50 µg) onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody for pAkt (e.g., anti-pAkt Ser473) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate with an HRP-conjugated secondary antibody diluted in 5% milk/TBST for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody for total Akt or a housekeeping protein like GAPDH or β-actin.

    • Quantify the band intensities using densitometry software.

Visualizations

This compound Signaling Pathway

AMG319_Signaling_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K_delta PI3Kδ RTK->PI3K_delta Activation PIP3 PIP3 PI3K_delta->PIP3 Converts PIP2 to This compound This compound This compound->PI3K_delta Inhibition PIP2 PIP2 pAKT pAKT (Active) PIP3->pAKT Activates AKT AKT mTORC1 mTORC1 pAKT->mTORC1 Activates Apoptosis Apoptosis pAKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation

Caption: this compound inhibits PI3Kδ, blocking the PI3K/AKT/mTOR signaling pathway.

Experimental Workflow for Cell Viability Assay

Cell_Viability_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24 hours seed_cells->incubate_24h treat_this compound Treat with this compound (Serial Dilutions) incubate_24h->treat_this compound incubate_48_72h Incubate 48-72 hours treat_this compound->incubate_48_72h add_reagent Add Viability Reagent (e.g., MTT) incubate_48_72h->add_reagent incubate_reagent Incubate 2-4 hours add_reagent->incubate_reagent read_plate Read Plate (Spectrophotometer) incubate_reagent->read_plate analyze_data Analyze Data (Calculate IC50) read_plate->analyze_data end End analyze_data->end

Caption: A typical workflow for determining the IC50 of this compound using a cell viability assay.

Troubleshooting Decision Tree for Inconsistent IC50 Values

Troubleshooting_IC50 start Inconsistent IC50 Values check_cells Are cells healthy and at low passage? start->check_cells check_seeding Is cell seeding density consistent? check_cells->check_seeding Yes solution_cells Solution: Use healthy, low passage cells. Perform mycoplasma testing. check_cells->solution_cells No check_compound Is this compound freshly diluted and fully dissolved? check_seeding->check_compound Yes solution_seeding Solution: Optimize and standardize seeding density. Avoid edge effects. check_seeding->solution_seeding No check_dmso Is final DMSO concentration consistent and <0.5%? check_compound->check_dmso Yes solution_compound Solution: Prepare fresh dilutions for each experiment. Ensure complete dissolution. check_compound->solution_compound No check_assay_params Are assay duration and reagent incubation times consistent? check_dmso->check_assay_params Yes solution_dmso Solution: Maintain consistent and low DMSO concentration across all wells. check_dmso->solution_dmso No solution_assay_params Solution: Standardize all incubation times and assay endpoints. check_assay_params->solution_assay_params No end Problem likely resolved or requires further specific investigation. check_assay_params->end Yes (Consult further literature)

Caption: A decision tree to troubleshoot sources of variability in IC50 determination.

References

Impact of AMG319 on normal immune cell function

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with technical information, troubleshooting advice, and answers to frequently asked questions regarding the impact of AMG319 on normal immune cell function.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and highly selective, orally bioavailable small molecule inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2] The PI3Kδ isoform is expressed primarily in cells of hematopoietic origin and plays a crucial role in B-cell receptor (BCR) signaling.[1][3] By inhibiting PI3Kδ, this compound blocks the production of the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3), which in turn prevents the activation of downstream signaling pathways, such as the AKT pathway.[1] This inhibition leads to decreased cell proliferation and the induction of cell death in susceptible cells.[1]

Q2: Which immune cell types are most significantly affected by this compound?

The effects of this compound are most pronounced in lymphocytes due to the high expression and functional importance of PI3Kδ in these cells.[4] Key affected populations include:

  • B Cells: this compound potently inhibits B-cell proliferation following B-cell receptor (BCR) stimulation.[3]

  • Regulatory T cells (Tregs): this compound treatment leads to a reduction in the number and function of Treg cells, particularly within the tumor microenvironment.[5][6]

  • Effector T cells (CD8+ and CD4+): By reducing the immunosuppressive Treg population, this compound indirectly enhances the activation, expansion, and cytotoxic potential of tumor-infiltrating CD8+ and CD4+ T cells.[4][5][6]

Q3: How does this compound lead to an anti-tumor immune response?

This compound's anti-tumor activity in solid tumors is primarily immunomodulatory.[7][8] It selectively inhibits PI3Kδ, which is critical for the function and stability of regulatory T cells (Tregs).[5] This leads to a decrease in the number of tumor-infiltrating Tregs, which are potent suppressors of anti-cancer immunity.[4][6] The reduction in Treg-mediated suppression allows for the enhanced activation and cytotoxic function of effector T cells (like CD8+ T cells) within the tumor, enabling them to more effectively attack cancer cells.[5][6]

Q4: What are the common immune-related adverse events (irAEs) observed with this compound and what is the underlying mechanism?

In clinical trials, significant immune-related adverse events (irAEs) have been observed, sometimes requiring treatment discontinuation.[5][6] The most common irAEs include diarrhea, skin rashes, and transaminitis (elevated liver enzymes).[5] These toxicities are thought to be mechanism-based, resulting from the systemic depletion of critical Treg populations.[6] For instance, the loss of a specific subset of tissue-resident Tregs in the colon is associated with the expansion of pathogenic T helper 17 (TH17) and type 17 CD8+ (TC17) cells, likely contributing to colitis.[5][6]

Section 2: Troubleshooting and Experimental Guidance

Q1: We are observing significant toxicity (e.g., colitis, weight loss) in our in vivo mouse models, obscuring the anti-tumor efficacy data. What can we do?

This is a known challenge with continuous daily dosing of PI3Kδ inhibitors, reflecting the irAEs seen in clinical settings.[5][6] The toxicity is linked to systemic Treg depletion.[6]

Recommended Solution: Implement an intermittent dosing schedule. Studies in mouse models have shown that intermittent dosing (e.g., four days on, three days off) can maintain significant anti-tumor activity while preventing the induction of pathogenic T cells in the colon, thereby limiting toxicity.[4][5][6] This approach appears to transiently remove Treg suppression enough to activate anti-tumor immunity without causing excessive damage to healthy tissues.[5]

G start High In Vivo Toxicity Observed (e.g., Colitis) check_tregs Hypothesis: Systemic Treg Depletion start->check_tregs action_dose Action: Switch to Intermittent Dosing check_tregs->action_dose continuous Continuous Dosing: Sustained Treg Depletion -> High Toxicity action_dose->continuous If Continuing intermittent Intermittent Dosing: Transient Treg Depletion -> Reduced Toxicity action_dose->intermittent If Switching outcome Outcome: Maintain Anti-Tumor Efficacy with Improved Tolerability intermittent->outcome G start Isolate B Cells treat Pre-treat with This compound start->treat stim Stimulate BCR (e.g., anti-IgM) treat->stim fix Fix Cells (e.g., PFA) stim->fix perm Permeabilize (e.g., Methanol) fix->perm stain Stain for pAkt & Surface Markers perm->stain acquire Flow Cytometry Acquisition stain->acquire analyze Analyze pAkt MFI in B Cells acquire->analyze G receptor Receptor (e.g., BCR, TCR) pi3kd PI3Kδ receptor->pi3kd pip3 PIP3 pi3kd->pip3 This compound This compound This compound->pi3kd Inhibits pip2 PIP2 pip2->pip3 akt AKT pip3->akt downstream Downstream Signaling (Proliferation, Survival) akt->downstream

References

Strategies to mitigate AMG319 side effects in research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the PI3Kδ inhibitor, AMG319. The information provided is intended to help mitigate common side effects and address specific issues that may be encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

In Vitro Studies

  • Q1: I am observing high levels of apoptosis in my T-cell cultures when using this compound, even at concentrations that should be selective for PI3Kδ. What could be the cause and how can I mitigate this?

    A1: High levels of T-cell apoptosis can be a consequence of on-target PI3Kδ inhibition, as this pathway is crucial for T-cell survival. Here are some troubleshooting steps:

    • Confirm On-Target Effect: Ensure the apoptosis is not due to off-target effects by testing a structurally different PI3Kδ inhibitor.

    • Optimize Concentration: Perform a detailed dose-response curve to identify the lowest effective concentration that inhibits your target of interest without inducing excessive cell death.

    • Culture Conditions: Ensure optimal cell culture conditions, including media composition, serum quality, and cell density. T-cells can be sensitive to suboptimal culture environments, which can be exacerbated by PI3Kδ inhibition.

    • Cytokine Support: Supplementing the culture media with low levels of survival-promoting cytokines, such as IL-2, may help maintain T-cell viability. However, be mindful that this could also influence experimental outcomes.

  • Q2: My in vitro Treg suppression assay is showing inconsistent results with this compound. What are the common pitfalls?

    A2: In vitro Treg suppression assays are sensitive and can be influenced by several factors when testing a compound like this compound. Consider the following:

    • Treg Purity and Viability: Ensure high purity (>95%) and viability of your isolated Tregs. Contaminating effector T-cells can confound the results.

    • Effector Cell Ratio: Optimize the Treg to effector T-cell ratio. The suppressive capacity of Tregs is dependent on this ratio.

    • Stimulation Conditions: The strength of T-cell receptor (TCR) stimulation can impact the suppressive ability of Tregs. Titrate the concentration of anti-CD3/CD28 antibodies or the number of antigen-presenting cells (APCs).

    • Timing of this compound Addition: The timing of compound addition is critical. Pre-incubating Tregs with this compound before co-culture may have a different effect than adding it directly to the co-culture.

    • Assay Duration: The length of the co-culture can influence the outcome. A standard 72-96 hour assay is typical, but may need to be optimized.

In Vivo Studies

  • Q3: My mice treated with this compound are experiencing significant weight loss and diarrhea. What is the likely cause and what are my options?

    A3: Significant weight loss and diarrhea are hallmark signs of colitis, a known on-target side effect of PI3Kδ inhibition due to the depletion of regulatory T-cells in the gut.[1][2] Here’s how to manage this:

    • Implement Intermittent Dosing: Switch from continuous daily dosing to an intermittent schedule.[1] Studies in mouse models have shown that intermittent dosing can significantly reduce toxicity while maintaining anti-tumor efficacy.[1] See the detailed protocols below for specific intermittent dosing schedules.

    • Dose Reduction: If intermittent dosing is not feasible, consider a dose reduction of this compound.

    • Supportive Care: Provide supportive care to the mice, including softened food or a gel-based diet and hydration support (e.g., hydrogel packs) to counteract dehydration from diarrhea.

    • Monitor Closely: Increase the frequency of monitoring for clinical signs of distress. Euthanasia should be considered if weight loss exceeds 20% of baseline or if mice become moribund.

  • Q4: I am observing elevated liver enzymes (ALT/AST) in the serum of my this compound-treated mice. How should I interpret and manage this?

    A4: Elevated serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are indicative of hepatotoxicity (transaminitis), another known immune-related adverse event of PI3Kδ inhibitors.[3]

    • Confirm Hepatotoxicity: Correlate the elevated enzyme levels with histological analysis of the liver tissue to confirm liver damage.

    • Switch to Intermittent Dosing: As with colitis, intermittent dosing is a key strategy to mitigate hepatotoxicity.

    • Time-Course Analysis: If possible, perform a time-course analysis to understand the kinetics of liver enzyme elevation in relation to the dosing schedule.

    • Consider a Different PI3Kδ Inhibitor: If hepatotoxicity remains a significant issue, consider testing a different PI3Kδ inhibitor with a potentially more favorable safety profile, if available for your research question.

  • Q5: Some of my mice on this compound are developing skin rashes. What is the cause and what should I do?

    A5: Skin rash is another immune-related adverse event associated with PI3Kδ inhibition.[3]

    • Document and Score: Document the location, severity, and progression of the rash. A simple scoring system (e.g., 0=no rash, 1=mild, 2=moderate, 3=severe) can be used for quantitative assessment.

    • Intermittent Dosing: This is the primary strategy to mitigate this side effect.

    • Topical Treatments: For localized and mild rashes, consult with your institution's veterinary staff about the potential use of topical corticosteroids to manage inflammation. However, be aware that this could have systemic effects and may interfere with your experimental endpoints.

Troubleshooting Guides

In Vivo Study: Managing Colitis
Observed Issue Potential Cause Troubleshooting Steps
Rapid Weight Loss (>10% within a week) On-target effect of PI3Kδ inhibition leading to colitis.[1][2]1. Immediately switch to an intermittent dosing schedule (e.g., 4 days on, 3 days off).[1]2. Provide supportive care (soft food, hydration).3. Increase monitoring frequency to daily.4. If weight loss continues and exceeds 20%, euthanize the animal.
Diarrhea / Loose Stool Colitis due to Treg depletion in the gut.[1]1. Implement intermittent dosing.[1]2. Monitor for dehydration and provide hydration support.3. Score stool consistency daily to quantify the effect.
Lethargy and Ruffled Fur General signs of distress, likely secondary to colitis.1. Assess for other clinical signs of toxicity.2. Implement intermittent dosing and supportive care.3. If signs of distress are severe, consider euthanasia.
In Vivo Study: Managing Transaminitis
Observed Issue Potential Cause Troubleshooting Steps
Elevated Serum ALT/AST Immune-mediated hepatotoxicity.[3]1. Switch to an intermittent dosing schedule.[1]2. Perform histological analysis of the liver to confirm damage.3. If using a terminal endpoint, collect liver tissue for further analysis.
Jaundice (yellowing of skin/mucous membranes) Severe hepatotoxicity.1. This is a sign of severe liver dysfunction and warrants immediate euthanasia.

Quantitative Data Summary

Table 1: Comparison of Side Effect Severity with Continuous vs. Intermittent Dosing of a PI3Kδ Inhibitor in a Mouse Model

Parameter Continuous Dosing Intermittent Dosing (4 days on / 3 days off) Intermittent Dosing (2 days on / 5 days off) Placebo
Change in Body Weight Significant reductionMinimal to no reductionNo significant changeNo significant change
Colitis Score (Histology) HighSignificantly lower than continuousSignificantly lower than continuousBaseline
Serum ALT/AST Levels ElevatedNear baseline levelsNear baseline levelsBaseline

Note: This table is a summary of expected outcomes based on preclinical studies of PI3Kδ inhibitors.[1][2] Actual results may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Intermittent Dosing of this compound in a Mouse Tumor Model

This protocol is adapted from studies demonstrating the efficacy and reduced toxicity of intermittent PI3Kδ inhibitor dosing.[1][2]

  • Animal Model: C57BL/6 mice bearing B16F10-OVA melanoma tumors.

  • This compound Formulation: Prepare this compound in a suitable vehicle for oral gavage (e.g., 0.5% methylcellulose).

  • Dosing Groups:

    • Group 1 (Continuous): Administer this compound daily by oral gavage.

    • Group 2 (Intermittent 4/3): Administer this compound daily for 4 consecutive days, followed by 3 days of no treatment. Repeat this cycle.

    • Group 3 (Intermittent 2/5): Administer this compound daily for 2 consecutive days, followed by 5 days of no treatment. Repeat this cycle.

    • Group 4 (Vehicle Control): Administer the vehicle alone on the same schedule as the continuous dosing group.

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week.

    • Record body weight 2-3 times per week.

    • Monitor for clinical signs of toxicity (diarrhea, ruffled fur, lethargy) daily.

  • Endpoint Analysis:

    • At the end of the study, collect blood for serum chemistry analysis (ALT, AST).

    • Harvest the colon for histological assessment of colitis.

    • Harvest tumors for immunological analysis (e.g., flow cytometry for Treg and effector T-cell populations).

Protocol 2: Histological Scoring of Colitis

This protocol provides a method for quantifying the severity of colitis in mouse colon tissue.[4][5]

  • Tissue Collection and Preparation:

    • Harvest the entire colon and measure its length.

    • Fix the colon in 10% neutral buffered formalin.

    • Embed the tissue in paraffin and prepare 5 µm sections.

    • Stain sections with hematoxylin and eosin (H&E).

  • Scoring Criteria:

    • Inflammation Severity (0-3):

      • 0: None

      • 1: Mild

      • 2: Moderate

      • 3: Severe

    • Inflammation Extent (0-3):

      • 0: None

      • 1: Mucosa

      • 2: Mucosa and submucosa

      • 3: Transmural

    • Crypt Damage (0-4):

      • 0: None

      • 1: Basal 1/3 damaged

      • 2: Basal 2/3 damaged

      • 3: Only surface epithelium intact

      • 4: Entire crypt and epithelium lost

    • Percentage of Involvement (0-4):

      • 1: 1-25%

      • 2: 26-50%

      • 3: 51-75%

      • 4: 76-100%

  • Calculation: The total colitis score is the sum of the scores for each parameter.

Protocol 3: In Vitro Treg Suppression Assay

This protocol outlines a non-radioactive method to assess the effect of this compound on Treg function.[6][7][8][9]

  • Cell Isolation:

    • Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors.

    • Isolate CD4+CD25+ regulatory T-cells and CD4+CD25- responder T-cells (Tresp) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

  • Cell Labeling:

    • Label the Tresp cells with a proliferation dye such as carboxyfluorescein succinimidyl ester (CFSE) or a similar tracking dye.

  • Co-culture Setup (in a 96-well round-bottom plate):

    • Plate a constant number of labeled Tresp cells per well.

    • Add Tregs at varying ratios to the Tresp cells (e.g., 1:1, 1:2, 1:4, 1:8 Treg:Tresp).

    • Add this compound at the desired concentrations to the appropriate wells. Include a vehicle control.

    • Stimulate the co-cultures with anti-CD3 and anti-CD28 antibodies.

    • Include control wells: unstimulated Tresp cells, and stimulated Tresp cells without Tregs.

  • Incubation: Incubate the plate for 72-96 hours at 37°C and 5% CO2.

  • Analysis:

    • Harvest the cells and analyze by flow cytometry.

    • Gate on the Tresp cell population and measure the dilution of the proliferation dye as an indicator of cell division.

    • Calculate the percentage of suppression for each condition.

Visualizations

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR PI3K PI3K TCR->PI3K Activation CD28 CD28 CD28->PI3K Co-stimulation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation FOXO1 FOXO1 AKT->FOXO1 Inhibition Gene_Transcription Gene_Transcription mTORC1->Gene_Transcription Protein Synthesis FOXO1->Gene_Transcription Treg Function & Survival Genes This compound This compound This compound->PI3K Inhibition

Caption: PI3Kδ Signaling Pathway in T-cells and the point of inhibition by this compound.

Intermittent_Dosing_Workflow Start Start Tumor_Implantation Implant Tumor Cells in Mice Start->Tumor_Implantation Tumor_Growth Allow Tumors to Establish Tumor_Implantation->Tumor_Growth Randomization Randomize Mice into Dosing Groups Tumor_Growth->Randomization Dosing Initiate Dosing Schedule Randomization->Dosing Continuous Daily this compound Dosing Dosing->Continuous Intermittent Intermittent this compound Dosing (e.g., 4 days on / 3 days off) Dosing->Intermittent Vehicle Daily Vehicle Control Dosing->Vehicle Monitoring Monitor Tumor Growth, Body Weight, and Clinical Signs Continuous->Monitoring Intermittent->Monitoring Vehicle->Monitoring Toxicity_Check Signs of Severe Toxicity? Monitoring->Toxicity_Check Euthanize Euthanize Animal Toxicity_Check->Euthanize Yes Endpoint End of Study Toxicity_Check->Endpoint No Analysis Collect Samples for Analysis (Blood, Colon, Tumor) Endpoint->Analysis End End Analysis->End

Caption: Experimental workflow for evaluating intermittent dosing of this compound in a mouse tumor model.

Troubleshooting_Logic Start In Vivo Experiment with this compound Observe_Side_Effect Adverse Side Effect Observed? Start->Observe_Side_Effect Continue_Monitoring Continue with Standard Monitoring Observe_Side_Effect->Continue_Monitoring No Identify_Side_Effect Identify the Side Effect Observe_Side_Effect->Identify_Side_Effect Yes End End Continue_Monitoring->End Weight_Loss_Diarrhea Weight Loss / Diarrhea Identify_Side_Effect->Weight_Loss_Diarrhea Elevated_LFTs Elevated Liver Enzymes Identify_Side_Effect->Elevated_LFTs Skin_Rash Skin Rash Identify_Side_Effect->Skin_Rash Implement_Mitigation Implement Mitigation Strategy: - Switch to Intermittent Dosing - Provide Supportive Care Weight_Loss_Diarrhea->Implement_Mitigation Elevated_LFTs->Implement_Mitigation Skin_Rash->Implement_Mitigation Reassess Side Effect Resolved? Implement_Mitigation->Reassess Continue_Experiment Continue Experiment with Mitigation Reassess->Continue_Experiment Yes Consider_Euthanasia Consider Euthanasia if Severe Reassess->Consider_Euthanasia No Continue_Experiment->End Consider_Euthanasia->End

Caption: Logical workflow for troubleshooting common side effects in this compound in vivo studies.

References

Validation & Comparative

The Synergistic Potential of AMG319 and PD-1 Inhibition: A Comparative Guide to Advanced Cancer Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A growing body of preclinical evidence suggests that the combination of the phosphatidylinositol 3-kinase delta (PI3Kδ) inhibitor, AMG319, with programmed cell death protein 1 (PD-1) inhibitors could represent a promising new frontier in cancer immunotherapy. This guide provides a comprehensive overview of the efficacy of this combination, benchmarked against established alternative therapies, and supported by detailed experimental data for researchers, scientists, and drug development professionals.

This compound in Combination with PD-1 Inhibitors: A Novel Immunotherapeutic Strategy

This compound is a selective inhibitor of PI3Kδ, an enzyme predominantly expressed in hematopoietic cells that plays a crucial role in B-cell receptor signaling. By inhibiting PI3Kδ, this compound has been shown to modulate the tumor microenvironment, making it more susceptible to anti-tumor immune responses. Specifically, preclinical and clinical studies have demonstrated that this compound can decrease the number of immunosuppressive regulatory T cells (Tregs) within the tumor, while enhancing the activity of cytotoxic CD8+ T cells.

While direct clinical trial data for the combination of this compound and a PD-1 inhibitor is not yet publicly available, the scientific rationale for this pairing is strong. PD-1 inhibitors work by blocking a key immune checkpoint, unleashing the body's own T cells to attack cancer. The immunomodulatory effects of this compound are hypothesized to synergize with this action, potentially overcoming resistance to PD-1 blockade alone.

A phase II clinical trial evaluating this compound as a neoadjuvant monotherapy in head and neck squamous cell carcinoma (HNSCC) provided critical insights. The study (NCT02540928) confirmed that this compound treatment led to a reduction in tumor-infiltrating Tregs and an increase in cytotoxic T cell activity. However, the trial was halted due to a high incidence of immune-related adverse events (irAEs) at the tested daily doses of 300mg and 400mg, highlighting the need for optimized dosing strategies, such as intermittent scheduling, to manage toxicity while preserving efficacy.

Preclinical Evidence for PI3Kδ Inhibition with PD-1 Blockade

Preclinical studies with other PI3K inhibitors in combination with PD-1 blockade have consistently demonstrated synergistic anti-tumor effects.

PI3K Inhibitor Tumor Model Key Findings Citation
SNA (PI3Kδ/γ inhibitor) Osteosarcoma (murine)Combination with anti-PD-1 significantly increased median survival (50 days vs. 37 days for anti-PD-1 alone) and slowed tumor growth.[1][2]
ZSTK474 (pan-PI3K inhibitor) Murine tumor modelsOptimized dosing in combination with an anti-PD-1 mAb led to a far stronger and more durable inhibition of tumor growth.
KTC1101 (pan-PI3K inhibitor) Preclinical mouse modelsSynergized with anti-PD-1 therapy, significantly boosting antitumor immunity and extending survival.

Comparative Analysis with Alternative PD-1 Inhibitor Combinations

To contextualize the potential of an this compound-PD-1 inhibitor combination, it is essential to compare it with existing and emerging combination therapies.

Immune Checkpoint Inhibitor Combinations
Combination Indication Trial (Phase) Overall Response Rate (ORR) Median Progression-Free Survival (PFS) Citation
Ipilimumab (anti-CTLA-4) + Nivolumab (anti-PD-1) Advanced MelanomaCheckMate 067 (Phase III)57.6%11.5 months[3][4]
PD-1 Inhibitors with Chemotherapy
Combination Indication Trial (Phase) Overall Response Rate (ORR) Median Progression-Free Survival (PFS) Citation
Pembrolizumab (anti-PD-1) + Chemotherapy Non-Small Cell Lung Cancer (NSCLC)KEYNOTE-189 (Phase III)48.3%9.0 months[5][6][7]
Pembrolizumab (anti-PD-1) + Chemoradiation Stage III NSCLCKEYNOTE-799 (Phase II)Cohort A: 70.5%, Cohort B: 70.6%Not Reached[8]
PD-1 Inhibitors with Targeted Therapies
Combination Indication Trial (Phase) Overall Response Rate (ORR) Median Progression-Free Survival (PFS) Citation
Cabozantinib (TKI) + Nivolumab (anti-PD-1) Advanced Renal Cell Carcinoma (nccRCC)Phase IIPapillary, unclassified, or translocation-associated: 58%12.5 months[9]
Cabozantinib (TKI) + Nivolumab (anti-PD-1) Advanced Head and Neck CancerPhase IIPromising results with high rates of tumor shrinkage or stable disease.[10]

Signaling Pathways and Experimental Workflows

PI3K/AKT/mTOR and PD-1/PD-L1 Signaling Interaction

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its activation is linked to the expression of PD-L1, the ligand for PD-1, on cancer cells. Inhibition of the PI3K pathway can therefore not only directly impede tumor growth but also modulate the tumor's immune microenvironment.

PI3K_PD1_Pathway cluster_cell Cancer Cell cluster_tcell T Cell cluster_inhibitors Therapeutic Intervention RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation AKT AKT PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation PDL1 PD-L1 Expression mTOR->PDL1 Upregulation PD1 PD-1 PDL1->PD1 Binding (Inhibition) TCR T Cell Receptor (TCR) T_Cell_Activation T Cell Activation (Tumor Cell Killing) TCR->T_Cell_Activation Activation PD1->T_Cell_Activation Inhibition This compound This compound This compound->PI3K Inhibition PD1_Inhibitor PD-1 Inhibitor PD1_Inhibitor->PD1 Blockade

Caption: PI3K/AKT/mTOR and PD-1/PD-L1 signaling pathways and points of therapeutic intervention.

Experimental Workflow for Preclinical Combination Studies

A typical preclinical workflow to evaluate the synergy between a PI3K inhibitor and a PD-1 inhibitor involves several key steps, from in vitro characterization to in vivo tumor models.

Preclinical_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Tumor Models Cell_Culture Cancer Cell Lines & Immune Cell Co-cultures Cytotoxicity_Assay Cytotoxicity & Proliferation Assays Cell_Culture->Cytotoxicity_Assay Signaling_Analysis Western Blot/FACS for PI3K & Immune Markers Cell_Culture->Signaling_Analysis Tumor_Implantation Syngeneic Mouse Tumor Implantation Cytotoxicity_Assay->Tumor_Implantation Signaling_Analysis->Tumor_Implantation Treatment_Groups Monotherapy & Combination Treatment Arms Tumor_Implantation->Treatment_Groups Tumor_Measurement Tumor Growth Measurement Treatment_Groups->Tumor_Measurement Immune_Profiling Immunohistochemistry & Flow Cytometry of Tumors Tumor_Measurement->Immune_Profiling Survival_Analysis Overall Survival Analysis Tumor_Measurement->Survival_Analysis

Caption: A generalized experimental workflow for preclinical evaluation of combination immunotherapy.

Detailed Experimental Protocols

Preclinical Evaluation of SNA (PI3Kδ/γ inhibitor) and Anti-PD-1 in a Syngeneic Osteosarcoma Model
  • Animal Model: Female Balb/c mice (six weeks old) were utilized.

  • Tumor Cell Line: A syngeneic osteosarcoma tumor model was established.

  • Treatment Regimen:

    • SNA was administered at a dose of 1 mg/kg.

    • An anti-PD-1 monoclonal antibody was used for immune checkpoint blockade.

    • Treatment groups included vehicle control, SNA monotherapy, anti-PD-1 monotherapy, and the combination of SNA and anti-PD-1.

  • Efficacy Assessment:

    • Tumor growth was monitored regularly.

    • Overall survival of the mice was recorded.

  • Immunophenotyping:

    • Tumor-infiltrating lymphocytes (TILs), including CD4+ and CD8+ T cells, were analyzed by flow cytometry and immunohistochemistry.

    • The study also assessed the impact on myeloid-derived suppressor cells (MDSCs).[1][2]

Phase III Trial of Ipilimumab and Nivolumab in Advanced Melanoma (CheckMate 067)
  • Study Design: A randomized, double-blind, phase III trial.

  • Patient Population: 945 patients with previously untreated, unresectable or metastatic melanoma.

  • Treatment Arms:

    • Nivolumab monotherapy.

    • Ipilimumab monotherapy.

    • Nivolumab and ipilimumab combination therapy.

  • Primary Endpoints: Progression-free survival and overall survival.

  • Key Assessments: Tumor response was evaluated by imaging at regular intervals.[3][4]

Phase III Trial of Pembrolizumab plus Chemotherapy in NSCLC (KEYNOTE-189)
  • Study Design: A randomized, double-blind, placebo-controlled, phase III trial.

  • Patient Population: Patients with previously untreated metastatic nonsquamous NSCLC without sensitizing EGFR or ALK mutations.

  • Treatment Arms:

    • Pembrolizumab plus pemetrexed and a platinum-based drug.

    • Placebo plus pemetrexed and a platinum-based drug.

  • Primary Endpoints: Overall survival and progression-free survival.[5][6][7]

Conclusion and Future Directions

The combination of this compound with PD-1 inhibitors holds significant promise as a novel immunotherapeutic strategy. The strong preclinical rationale, supported by data from other PI3K inhibitors, suggests potential for synergistic anti-tumor activity. However, the clinical development of this specific combination will require careful dose-escalation studies and potentially intermittent dosing schedules to mitigate the risk of severe immune-related adverse events observed with this compound monotherapy.

As the landscape of cancer therapy continues to evolve, the rational combination of targeted agents like this compound with immune checkpoint inhibitors represents a key area of investigation. Further preclinical and early-phase clinical studies are warranted to fully elucidate the efficacy and safety of the this compound and PD-1 inhibitor combination and to identify the patient populations most likely to benefit from this innovative approach.

References

Dual Targeting of B-Cell Receptor and PI3K Signaling: A Synergistic Approach in B-Cell Malignancies

Author: BenchChem Technical Support Team. Date: November 2025

A Comparison Guide on the Synergistic Effects of the PI3Kδ Inhibitor AMG319 with BTK Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The B-cell receptor (BCR) signaling pathway is a critical mediator of B-cell proliferation, survival, and differentiation. Its dysregulation is a hallmark of many B-cell malignancies, making it a prime target for therapeutic intervention. Two key nodes in this pathway, Bruton's tyrosine kinase (BTK) and phosphoinositide 3-kinase delta (PI3Kδ), have been successfully targeted by specific inhibitors. While single-agent therapies have shown significant clinical activity, the development of resistance and incomplete responses remain challenges. Preclinical and clinical evidence now points towards a synergistic anti-tumor effect when combining BTK inhibitors with PI3Kδ inhibitors, such as this compound (also known as ACP-319), offering a promising strategy to enhance therapeutic efficacy in various B-cell lymphomas.[1][2][3][4]

This guide provides a comprehensive overview of the preclinical and clinical data supporting the synergistic interaction between this compound and BTK inhibitors, with a focus on acalabrutinib. It includes a summary of key experimental findings, detailed methodologies for relevant assays, and visualizations of the underlying biological pathways and experimental workflows.

Mechanism of Action: A Dual Blockade Strategy

BTK and PI3Kδ are crucial downstream effectors of the B-cell receptor. Upon BCR activation, a signaling cascade is initiated, leading to the activation of both BTK and PI3Kδ.

  • BTK inhibitors , such as ibrutinib and acalabrutinib, covalently bind to a cysteine residue in the active site of BTK, irreversibly inhibiting its kinase activity. This blockade disrupts downstream signaling, leading to decreased B-cell proliferation and survival.

  • This compound is a potent and selective inhibitor of the delta isoform of PI3K.[3] PI3Kδ, when activated, phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream proteins like AKT. By inhibiting PI3Kδ, this compound prevents the production of PIP3, thereby suppressing the PI3K/AKT signaling pathway, which is vital for cell growth and survival.

The simultaneous inhibition of both BTK and PI3Kδ results in a more comprehensive blockade of the BCR signaling pathway than either agent alone. This dual targeting approach leads to a synergistic downregulation of key downstream signaling molecules like phosphorylated ERK (p-ERK) and phosphorylated AKT (p-AKT), ultimately resulting in enhanced anti-tumor activity.[3]

BCR_PI3K_Signaling_Pathway BCR and PI3K Signaling Pathway Inhibition BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK PI3K PI3Kδ LYN_SYK->PI3K PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP3 / DAG PLCg2->IP3_DAG NFkB NF-κB IP3_DAG->NFkB Proliferation_Survival1 Proliferation & Survival NFkB->Proliferation_Survival1 PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR ERK ERK AKT->ERK Proliferation_Survival2 Proliferation & Survival mTOR->Proliferation_Survival2 ERK->Proliferation_Survival2 This compound This compound This compound->PI3K BTKi BTK inhibitor (e.g., Acalabrutinib) BTKi->BTK

Caption: Dual inhibition of BTK and PI3Kδ pathways.

Preclinical Evidence of Synergy

In vitro and in vivo preclinical studies have demonstrated the synergistic anti-tumor effects of combining this compound with BTK inhibitors in various B-cell malignancy models.

In Vitro Studies

The combination of acalabrutinib and ACP-319 (this compound) has been evaluated in a panel of B-cell lymphoma cell lines, including activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL), mantle cell lymphoma (MCL), and marginal zone lymphoma (MZL).[1][3]

Key Findings:

  • Enhanced Cytotoxicity: A benefit was observed when lymphoma cell lines were exposed to both acalabrutinib and ACP-319, suggesting a synergistic effect on reducing cell viability.[1][3]

  • Downregulation of Signaling Pathways: The combination of acalabrutinib and ACP-319 led to a more potent downregulation of phosphorylated ERK (p-ERK) and phosphorylated AKT (p-AKT) compared to either agent alone.[3]

  • Potent PI3Kδ Inhibition: this compound was found to be a potent inhibitor of PI3Kδ in enzyme assays, with an IC50 of less than 10 nM.[3]

Cell Line Type BTK Inhibitor PI3Kδ Inhibitor Observed Synergistic Effect
ABC-DLBCLAcalabrutinibACP-319 (this compound)Enhanced reduction in cell viability and downregulation of p-ERK and p-AKT.[3]
Mantle Cell LymphomaAcalabrutinibACP-319 (this compound)Enhanced reduction in cell viability and downregulation of p-ERK and p-AKT.[3]
Marginal Zone LymphomaAcalabrutinibACP-319 (this compound)Activity observed for the combination.[1]
In Vivo Studies

The synergistic effect of combining a BTK inhibitor with a PI3Kδ inhibitor has also been confirmed in animal models of B-cell malignancies.

Key Findings:

  • Enhanced Tumor Growth Inhibition: In xenograft models of ABC-DLBCL and MCL, the combination of acalabrutinib and ACP-319 resulted in enhanced tumor growth inhibition compared to single-agent treatment.[1][3]

  • Improved Survival in CLL Model: In a murine model of chronic lymphocytic leukemia (CLL), the combination of acalabrutinib and ACP-319 significantly extended survival compared to either single agent.[5][6] The combination also led to a greater reduction in tumor burden in the peripheral blood and spleen.[5]

Animal Model BTK Inhibitor PI3Kδ Inhibitor Observed Synergistic Effect
ABC-DLBCL XenograftAcalabrutinibACP-319 (this compound)Confirmed effect of the single agents with benefit from the combination.[1][3]
MCL XenograftAcalabrutinibACP-319 (this compound)Confirmed effect of the single agents with benefit from the combination.[1][3]
CLL Mouse ModelAcalabrutinibACP-319 (this compound)Significantly extended survival and larger reductions in tumor burden.[5][6]

Clinical Validation

The promising preclinical data led to the initiation of a Phase 1/2 clinical trial (NCT02328014) to evaluate the safety and efficacy of acalabrutinib in combination with ACP-319 (this compound) in patients with relapsed/refractory B-cell malignancies.[7][8]

Key Findings from NCT02328014:

  • Tolerable Safety Profile: The combination was found to be tolerable with manageable adverse events.[9] The maximum tolerated dose of ACP-319 in combination with acalabrutinib (100 mg twice daily) was determined to be 50 mg twice daily.[7][8]

  • High Response Rate in non-GCB DLBCL: The combination demonstrated a high overall response rate (ORR) of 63% and a complete response (CR) rate of 25% in patients with non-germinal center B-cell (non-GCB) DLBCL.[8]

  • Durable Responses: The median duration of response in patients with non-GCB DLBCL was 8.2 months.[8]

Patient Population (Relapsed/Refractory) Overall Response Rate (ORR) Complete Response (CR) Rate Median Duration of Response
non-GCB DLBCL63%25%8.2 months[8]
GCB DLBCLNo responses observed--
Chronic Lymphocytic Leukemia (CLL)/Small Lymphocytic Lymphoma (SLL)100%13%Not Reported
Mantle Cell Lymphoma (MCL)67% (2 of 3 patients had CRs)67%Not Reported
Follicular Lymphoma (FL)No responses observed--
Waldenström's Macroglobulinemia (WM)100% (1 patient with PR)0%Not Reported

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to assess the synergy between this compound and BTK inhibitors.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • B-cell lymphoma cell lines (e.g., TMD8 for ABC-DLBCL, JEKO-1 for MCL)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound and BTK inhibitor (e.g., acalabrutinib)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of culture medium.

  • Treat the cells with various concentrations of this compound, a BTK inhibitor, or the combination of both. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Cell_Viability_Assay_Workflow Cell Viability Assay Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Measurement A Seed cells in 96-well plate B Treat with this compound, BTKi, or combination A->B C Incubate for 72 hours B->C D Add MTT and incubate for 4 hours C->D E Add solubilization solution D->E F Read absorbance at 570 nm E->F

Caption: Workflow for a typical cell viability assay.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • B-cell lymphoma cell lines

  • This compound and BTK inhibitor

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with the compounds as described for the viability assay for 48 hours.

  • Harvest the cells and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Western Blotting for p-AKT and p-ERK

This technique is used to detect and quantify the levels of specific proteins, in this case, the phosphorylated (activated) forms of AKT and ERK.

Materials:

  • B-cell lymphoma cell lines

  • This compound and BTK inhibitor

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-AKT, anti-total AKT, anti-p-ERK, anti-total ERK, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the compounds for the desired time (e.g., 4 or 24 hours).[3]

  • Lyse the cells and determine the protein concentration.

  • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion

The combination of the PI3Kδ inhibitor this compound with a BTK inhibitor represents a rational and promising therapeutic strategy for various B-cell malignancies. Preclinical data strongly support a synergistic anti-tumor effect, which is mediated by a more profound inhibition of the BCR signaling pathway. Early clinical data have demonstrated the feasibility and preliminary efficacy of this combination, particularly in non-GCB DLBCL. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this dual-targeting approach and to identify the patient populations most likely to benefit.

References

A Head-to-Head Preclinical Showdown: Seletalisib vs. Nemiralisib in PI3Kδ Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the landscape of phosphoinositide 3-kinase delta (PI3Kδ) inhibitors, a clear understanding of the preclinical performance of different candidates is paramount. This guide provides a detailed, data-driven comparison of two prominent PI3Kδ inhibitors, seletalisib and nemiralisib, based on available preclinical data. The information is structured to facilitate objective evaluation of their potency, selectivity, and efficacy in relevant disease models.

The PI3Kδ signaling pathway is a critical regulator of immune cell function, and its aberrant activation is implicated in numerous inflammatory diseases and hematological malignancies. Consequently, the development of selective PI3Kδ inhibitors has been a major focus of pharmaceutical research. Seletalisib (UCB5857) and nemiralisib (GSK2269557) are two such inhibitors that have undergone extensive preclinical evaluation. This guide synthesizes key preclinical findings to offer a comparative overview.

Data Presentation

Biochemical Potency and Selectivity

A primary determinant of a targeted inhibitor's therapeutic window is its potency against the intended target and its selectivity over other related kinases. The following table summarizes the in vitro inhibitory concentrations (IC50) of seletalisib and nemiralisib against the four Class I PI3K isoforms.

InhibitorPI3Kα (IC50, nM)PI3Kβ (IC50, nM)PI3Kγ (IC50, nM)PI3Kδ (IC50, nM)Fold Selectivity (δ vs α, β, γ)
Seletalisib >10,000>10,0001,40012 >833, >833, 117
Nemiralisib >500-fold vs δ>400-fold vs δ>15-40-fold vs δ~1 (pKi=9.9)>500, >400, >15-40

Note: Data for seletalisib and nemiralisib are compiled from separate preclinical studies. Direct comparison should be made with caution due to potential variations in experimental conditions.

Cellular Activity

The efficacy of a PI3Kδ inhibitor at the cellular level is a crucial indicator of its potential therapeutic effect. The table below compares the cellular activities of seletalisib and nemiralisib in various preclinical assays.

AssaySeletalisib (IC50/EC50, nM)Nemiralisib (IC50/EC50, nM)
AKT Phosphorylation Inhibition (Ramos B-cells) 56Not Reported
B-cell Proliferation (IgM-induced) 25Not Reported
Basophil Degranulation (anti-IgE) 11Not Reported
T-cell Cytokine (IFNγ) Production 23Not Reported

Note: Comprehensive head-to-head cellular activity data from a single study is not publicly available. The presented data is from individual characterization studies of each compound.

Experimental Protocols

PI3Kδ Biochemical Assay

Objective: To determine the in vitro potency and selectivity of PI3Kδ inhibitors against Class I PI3K isoforms.

Methodology: The inhibitory activity of the compounds was assessed using a biochemical assay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay. Recombinant human PI3Kα, β, γ, and δ enzymes were used. The assay measures the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) from phosphatidylinositol (4,5)-bisphosphate (PIP2).

  • Enzyme and Substrate Preparation: Recombinant PI3K isoforms were diluted in assay buffer. A substrate solution containing PIP2 and ATP was prepared.

  • Compound Incubation: The test inhibitors (seletalisib or nemiralisib) were serially diluted and incubated with the respective PI3K isoform.

  • Kinase Reaction: The kinase reaction was initiated by adding the ATP/PIP2 substrate mix to the enzyme-inhibitor mixture. The reaction was allowed to proceed for a defined period at room temperature.

  • Detection: The reaction was stopped, and a detection mix containing a PIP3-binding protein (e.g., GRP1 PH domain) and a fluorescently labeled antibody was added.

  • Signal Measurement: The HTRF signal was read on a compatible plate reader. The IC50 values were calculated from the dose-response curves.

B-cell Proliferation Assay

Objective: To evaluate the effect of PI3Kδ inhibitors on B-cell proliferation.

Methodology:

  • Cell Culture: Human B-cells (e.g., Ramos cell line) were cultured in appropriate media.

  • Compound Treatment: Cells were pre-incubated with various concentrations of the PI3Kδ inhibitors for a specified time.

  • Stimulation: B-cell proliferation was stimulated by adding an anti-IgM antibody.

  • Proliferation Measurement: After a 72-hour incubation period, cell proliferation was measured using a standard method, such as the incorporation of tritiated thymidine or a colorimetric assay (e.g., MTS or WST-1).

  • Data Analysis: The IC50 values, representing the concentration of inhibitor that causes 50% inhibition of proliferation, were determined from the dose-response curves.

Mandatory Visualization

Below are diagrams illustrating the PI3K/AKT/mTOR signaling pathway and a typical experimental workflow for evaluating PI3Kδ inhibitors.

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment & Activation AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation (Thr308) mTORC1 mTORC1 AKT->mTORC1 Activation S6K S6K mTORC1->S6K Phosphorylation FourEBP1 4E-BP1 mTORC1->FourEBP1 Phosphorylation CellGrowth Cell Growth & Proliferation S6K->CellGrowth Promotion FourEBP1->CellGrowth Promotion

Caption: The PI3K/AKT/mTOR signaling cascade.

Experimental_Workflow Start Start: Select PI3Kδ Inhibitors Biochemical Biochemical Assays (Potency & Selectivity) Start->Biochemical Cellular Cellular Assays (e.g., B-cell Proliferation) Start->Cellular DataAnalysis Data Analysis & Comparison Biochemical->DataAnalysis InVivo In Vivo Models (e.g., Arthritis Model) Cellular->InVivo InVivo->DataAnalysis Conclusion Conclusion: Comparative Efficacy DataAnalysis->Conclusion

Caption: Preclinical evaluation workflow.

AMG319: A Comparative Analysis of Cross-reactivity with PI3K Isoforms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the phosphoinositide 3-kinase (PI3K) delta (δ) inhibitor, AMG319, and its cross-reactivity with other Class I PI3K isoforms: alpha (α), beta (β), and gamma (γ). The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of the relevant signaling pathway and experimental workflow.

Performance Comparison: Selectivity of this compound

This compound is a potent and highly selective inhibitor of the PI3Kδ isoform.[1][2] Its selectivity is critical for targeted therapeutic applications, as the different PI3K isoforms have distinct roles in cellular signaling.[3][4] The inhibitory activity of this compound against the four Class I PI3K isoforms has been quantified using biochemical assays, with the half-maximal inhibitory concentration (IC50) values summarized in the table below.

PI3K IsoformThis compound IC50Selectivity vs. PI3Kδ
PI3Kα33 µM~1833-fold
PI3Kβ2.7 µM~150-fold
PI3Kγ850 nM~47-fold
PI3Kδ 18 nM 1-fold

Data sourced from MedchemExpress and Selleck Chemicals.[1][2]

The data clearly demonstrates that this compound is most potent against PI3Kδ, with significantly higher IC50 values for the other isoforms. This high degree of selectivity, particularly the greater than 47-fold selectivity over other PI3K isoforms, underscores its targeted mechanism of action.[1]

PI3K Signaling Pathway

The phosphoinositide 3-kinase (PI3K) signaling pathway is a crucial regulator of numerous cellular processes, including cell growth, proliferation, survival, and motility. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), which leads to the recruitment and activation of PI3K at the plasma membrane. Activated PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3, in turn, recruits and activates downstream effectors such as Akt and PDK1, initiating a signaling cascade that culminates in various cellular responses.

PI3K_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Inhibition Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Recruits & Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Activates Downstream_Effectors Downstream Effectors Akt->Downstream_Effectors Activates Cellular_Responses Cell Growth, Survival, Proliferation Downstream_Effectors->Cellular_Responses Regulates This compound This compound This compound->PI3K Inhibits (δ selective)

Caption: PI3K Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

The cross-reactivity of this compound with PI3K isoforms was determined using a PI3K Alphascreen assay. This is a bead-based, non-radioactive, and homogenous proximity assay designed for the sensitive detection of biological interactions.

PI3K Alphascreen Assay Protocol

Objective: To determine the IC50 values of this compound against PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ.

Materials:

  • Recombinant human PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ enzymes

  • This compound compound

  • Phosphatidylinositol-4,5-bisphosphate (PIP2) substrate

  • Adenosine triphosphate (ATP)

  • Enzyme reaction buffer (50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 14 mM MgCl2, 2 mM Sodium Cholate, 2 mM DTT)

  • Alphascreen buffer (10 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.1% Tween 20, 30 mM EDTA, 1 mM DTT)

  • Streptavidin-coated Donor beads and anti-GST Acceptor beads

  • Biotinylated-IP4

  • PIP3-binding protein

  • 384-well Optiplates

  • Envision multimode plate reader

Procedure:

  • Compound Preparation: this compound was serially diluted to create a range of concentrations for IC50 determination.

  • Enzyme and Substrate Preparation:

    • PI3K isoforms were diluted in the enzyme reaction buffer to the following final concentrations: PI3Kα (1.6 nM), PI3Kβ (0.8 nM), PI3Kγ (15 nM), and PI3Kδ (1.6 nM).

    • For PI3Kα and PI3Kβ assays, a 2x substrate stock was prepared with 10 µM PIP2 and 20 µM ATP.

    • For PI3Kγ and PI3Kδ assays, a 2x substrate stock was prepared with 10 µM PIP2 and 8 µM ATP.

  • Assay Reaction:

    • 0.5 µL of the diluted this compound compound was transferred to a 384-well Optiplate.

    • 10 µL of the 2x enzyme stock was added to each well.

    • 10 µL of the corresponding 2x substrate stock was added to initiate the reaction.

    • The plate was incubated at room temperature for 20 minutes.

  • Detection:

    • 10 µL of a stop/detection solution containing biotinylated-IP4, streptavidin-donor beads, PIP3-binding protein, and anti-GST-acceptor beads in Alphascreen buffer was added to each well to quench the reaction.

    • The plate was incubated in the dark for 1.5 hours.

  • Data Acquisition: The plate was read on an Envision multimode plate reader using a 680 nm excitation filter and a 520-620 nm emission filter.

  • Data Analysis: The IC50 values were calculated from the dose-response curves.

Experimental_Workflow cluster_prep Preparation cluster_reaction Assay Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep 1. Prepare serial dilutions of this compound Dispense_Compound 4. Dispense this compound into 384-well plate Compound_Prep->Dispense_Compound Enzyme_Prep 2. Prepare 2x PI3K isoform enzyme stocks Add_Enzyme 5. Add 2x enzyme stock Enzyme_Prep->Add_Enzyme Substrate_Prep 3. Prepare 2x PIP2/ATP substrate stocks Add_Substrate 6. Add 2x substrate stock to initiate reaction Substrate_Prep->Add_Substrate Add_Enzyme->Add_Substrate Incubate_1 7. Incubate for 20 minutes at room temperature Add_Substrate->Incubate_1 Add_Stop_Solution 8. Add Alphascreen stop/ detection solution Incubate_1->Add_Stop_Solution Incubate_2 9. Incubate for 1.5 hours in the dark Add_Stop_Solution->Incubate_2 Read_Plate 10. Read plate on Envision reader Incubate_2->Read_Plate Calculate_IC50 11. Calculate IC50 values Read_Plate->Calculate_IC50

Caption: Workflow for the PI3K Alphascreen assay.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of AMG319

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of the investigational PI3Kδ inhibitor, AMG319, is paramount in a laboratory setting. This guide provides a comprehensive overview of the recommended disposal procedures, emphasizing safety and adherence to regulatory standards.

This compound is an investigational small molecule inhibitor of PI3Kδ, primarily researched for its potential in treating inflammation, autoimmune diseases, and various cancers.[1][2] As with any investigational compound, particularly those with cytotoxic potential, proper handling and disposal are critical to protect laboratory personnel and the environment.

Safety and Handling Precautions

Before disposal, it is essential to adhere to proper handling procedures for this compound. While a specific Safety Data Sheet (SDS) from Cayman Chemical indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), it is prudent to treat all investigational compounds with a high degree of caution.[3] General safety protocols for handling chemical compounds in a laboratory setting should be strictly followed.

Personal Protective Equipment (PPE):

  • Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • For procedures that may generate dust or aerosols, use a fume hood and consider respiratory protection.

Spill Management:

  • In case of a spill, isolate the area.

  • For solid spills, carefully sweep or vacuum the material into a designated waste container. Avoid creating dust.

  • For liquid spills (e.g., solutions in DMSO), absorb the spill with inert material and place it in a sealed container for disposal.

  • Decontaminate the spill area with an appropriate cleaning agent.

This compound Disposal Procedures

While a specific, universally mandated disposal procedure for this compound is not publicly available, the following steps are based on best practices for the disposal of investigational and potentially hazardous pharmaceutical compounds.

Step 1: Waste Identification and Segregation

Properly segregate all waste contaminated with this compound. This includes:

  • Unused or expired pure compound (powder).

  • Solutions containing this compound (e.g., in DMSO).

  • Contaminated labware (e.g., pipette tips, vials, flasks).

  • Contaminated PPE (e.g., gloves, disposable lab coats).

Step 2: Waste Containment and Labeling

  • Solid Waste: Collect all solid waste, including contaminated PPE and labware, in a dedicated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect liquid waste containing this compound in a separate, sealed, and labeled container. Do not mix with other chemical waste streams unless compatibility has been confirmed.

  • Sharps Waste: Any sharps (needles, scalpels) contaminated with this compound should be disposed of in a designated sharps container that is puncture-resistant and leak-proof.[4]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the name of the chemical (this compound), and the associated hazards.

Step 3: On-Site Storage

Store hazardous waste containers in a designated, secure area away from general lab traffic. This area should be well-ventilated and have secondary containment to prevent the spread of any potential leaks.

Step 4: Professional Disposal

The final disposal of this compound waste must be conducted by a licensed and certified hazardous waste disposal company. These companies are equipped to handle and dispose of chemical and pharmaceutical waste in compliance with all federal, state, and local regulations.[5][6]

Important Considerations:

  • Do Not Drain Dispose: Do not dispose of this compound or its solutions down the drain.[3] This can contaminate waterways and is a violation of environmental regulations.

  • Consult Institutional Guidelines: Always follow your institution's specific guidelines for hazardous waste disposal. The Environmental Health and Safety (EHS) department is the primary resource for this information.

  • Regulatory Compliance: Ensure that all disposal practices comply with regulations set forth by the Environmental Protection Agency (EPA) and any applicable state and local authorities.[6]

Quantitative Data Summary

ParameterValueSource
Chemical Formula C21H16FN7[1]
Molar Mass 385.406 g·mol−1[2]
CAS Number 1608125-21-8[1][2]
Storage (Powder) 2 years at -20°C[1]
Storage (in DMSO) 2 weeks at 4°C, 6 months at -80°C[1]

Experimental Protocols

While specific disposal protocols are not detailed in the provided search results, the general workflow for handling and disposing of a potent investigational compound like this compound can be visualized. The following diagram illustrates the decision-making and procedural flow for proper disposal.

AMG319_Disposal_Workflow cluster_prep Preparation & Handling cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe spill_kit Ensure Spill Kit is Accessible ppe->spill_kit segregate Segregate Waste by Type spill_kit->segregate solid Solid Waste (Gloves, Vials, etc.) segregate->solid liquid Liquid Waste (Solutions) segregate->liquid sharps Sharps Waste (Needles, etc.) segregate->sharps contain_solid Seal in Labeled Solid Waste Container solid->contain_solid contain_liquid Seal in Labeled Liquid Waste Container liquid->contain_liquid contain_sharps Place in Labeled Sharps Container sharps->contain_sharps store Store in Designated Hazardous Waste Area contain_solid->store contain_liquid->store contain_sharps->store contact_ehs Contact Institutional EHS store->contact_ehs pickup Arrange Pickup by Certified Waste Vendor contact_ehs->pickup end End: Compliant Disposal pickup->end

Caption: Workflow for the proper disposal of this compound waste.

This guide is intended to provide essential information for the safe handling and disposal of this compound. Always prioritize safety and consult with your institution's EHS department for specific guidance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.